Propionyl CoA
Descripción
Propiedades
Fórmula molecular |
C24H40N7O17P3S |
|---|---|
Peso molecular |
823.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17+,18?,19+,23-/m1/s1 |
Clave InChI |
QAQREVBBADEHPA-BVVVWWABSA-N |
SMILES isomérico |
CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of Propionyl-CoA in the Citric Acid Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propionyl-CoA, a three-carbon acyl-CoA thioester, serves as a critical nexus in cellular metabolism, primarily functioning as an anaplerotic substrate for the citric acid (TCA) cycle. Derived from the catabolism of odd-chain fatty acids, specific amino acids, and cholesterol, propionyl-CoA is enzymatically converted to the TCA cycle intermediate, succinyl-CoA. This process is vital for replenishing the pool of TCA cycle intermediates, particularly in tissues with high energy demands such as the heart and liver. Dysregulation of propionyl-CoA metabolism, as seen in genetic disorders like propionic acidemia, leads to the accumulation of toxic metabolites, mitochondrial dysfunction, and significant pathological consequences. This technical guide provides a comprehensive overview of the role of propionyl-CoA in the TCA cycle, including its metabolic pathways, regulatory mechanisms, and the experimental methodologies used for its study. Furthermore, it delves into the signaling implications of propionyl-CoA, particularly its emerging role in epigenetic regulation through histone propionylation.
The Anaplerotic Function of Propionyl-CoA
The primary role of propionyl-CoA in relation to the citric acid cycle is to serve as an anaplerotic substrate, meaning it replenishes the intermediates of the cycle that are consumed in biosynthetic pathways. This is achieved through a canonical three-step enzymatic pathway located in the mitochondrial matrix.
-
Carboxylation of Propionyl-CoA: The first and rate-limiting step is the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[1][2] The genes PCCA and PCCB encode the alpha and beta subunits of this enzyme, respectively.[3][4]
-
Epimerization of (S)-Methylmalonyl-CoA: (S)-methylmalonyl-CoA is then converted to its (R)-epimer by the enzyme methylmalonyl-CoA racemase .[1][2]
-
Isomerization to Succinyl-CoA: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA , which is a direct intermediate of the citric acid cycle.[1][2]
This anaplerotic pathway is crucial for maintaining the integrity and function of the TCA cycle, especially in tissues like the heart and liver where the cycle's intermediates are heavily utilized for both energy production and biosynthesis.[1][5]
Sources of Propionyl-CoA
Propionyl-CoA is generated from several catabolic pathways:
-
Odd-Chain Fatty Acid Oxidation: The β-oxidation of fatty acids with an odd number of carbon atoms yields acetyl-CoA and a terminal three-carbon propionyl-CoA molecule.[1]
-
Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.[1][6]
-
Cholesterol Side-Chain Oxidation: The degradation of the cholesterol side chain can also generate propionyl-CoA.[7]
-
Gut Microbiota: Propionate (B1217596), a short-chain fatty acid produced by the fermentation of dietary fiber by the gut microbiota, can be absorbed and converted to propionyl-CoA in the host's cells.[8]
The Methylcitrate Cycle: An Alternative Metabolic Fate
In many bacteria, fungi, and plants, an alternative pathway for propionyl-CoA metabolism exists, known as the methylcitrate cycle. This cycle serves as a detoxification mechanism to prevent the toxic accumulation of propionyl-CoA.[1] The key steps are:
-
Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, catalyzed by 2-methylcitrate synthase.
-
Dehydration and Hydration: 2-methylcitrate is then converted to 2-methylisocitrate.
-
Cleavage: 2-methylisocitrate lyase cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679).
The succinate produced can enter the TCA cycle, while pyruvate can be further metabolized. While not a primary pathway in mammals, the formation of methylcitrate is observed in propionic acidemia as a result of propionyl-CoA accumulation.[4]
Quantitative Analysis of Propionyl-CoA Metabolism
The flux of propionyl-CoA into the TCA cycle can be quantified using stable isotope-based metabolic flux analysis (¹³C-MFA). These studies provide valuable insights into the contribution of propionyl-CoA to anaplerosis under various physiological and pathological conditions.
| Tissue/Model | Condition | Key Findings | Reference |
| Perfused Rat Heart | High Propionate (3 mM) | Propionyl-CoA levels increased by ~101-fold. Methylmalonyl-CoA levels increased by 36-fold. A shift in fuel preference from fatty acid to glucose oxidation was observed.[9] | |
| Mouse Model of Propionic Acidemia (Pcca-/-) | Chow Diet | PCC activity was significantly reduced in brain, lung, liver, kidney, and adipose tissues, but not in heart and skeletal muscle.[10] | |
| Human iPSC-derived Cardiomyocytes (PA model) | ¹³C₃-Propionate Tracing | Impaired propionyl-CoA carboxylase activity was confirmed, leading to disrupted anaplerosis into the TCA cycle.[11] | |
| Murine Tissues | ¹³C-Valine Infusion | Propionyl-CoA was variably enriched across tissues, with the kidney showing the highest labeling (mean of 12.93% enrichment).[12] |
Experimental Protocols
Assay of Propionyl-CoA Carboxylase (PCC) Activity
This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.
Principle: The enzymatic reaction utilizes [¹⁴C]NaHCO₃ as a source of labeled CO₂. The resulting [¹⁴C]-methylmalonyl-CoA is non-volatile and can be quantified by scintillation counting after removal of the unreacted [¹⁴C]bicarbonate.[13]
Protocol Outline:
-
Sample Preparation: Cultured skin fibroblasts, liver tissue, or other relevant cell/tissue lysates are prepared.[13]
-
Reaction Mixture: A typical reaction mixture includes a buffered solution (e.g., Tris-HCl), ATP, MgCl₂, propionyl-CoA, and the cell/tissue lysate.
-
Initiation of Reaction: The reaction is initiated by the addition of [¹⁴C]NaHCO₃.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid), which also serves to convert unreacted [¹⁴C]NaHCO₃ to ¹⁴CO₂ gas.[14]
-
Removal of ¹⁴CO₂: The ¹⁴CO₂ is removed by gentle heating or by bubbling air through the sample.
-
Quantification: The remaining radioactivity in the non-volatile product is measured using a scintillation counter.
This method measures the formation of methylmalonyl-CoA from propionyl-CoA using High-Performance Liquid Chromatography.[15]
Principle: The enzymatic reaction is allowed to proceed, and the product, methylmalonyl-CoA, is separated from the substrate, propionyl-CoA, by reverse-phase HPLC and quantified by UV detection.[15]
Protocol Outline:
-
Sample Preparation: Similar to the radiometric assay, cell or tissue lysates are prepared.[15]
-
Reaction Mixture: The reaction mixture contains a buffer, ATP, MgCl₂, NaHCO₃, propionyl-CoA, and the lysate.
-
Incubation: The reaction is incubated at 37°C.
-
Termination and Deproteinization: The reaction is stopped, and proteins are precipitated by adding an acid (e.g., perchloric acid).
-
HPLC Analysis: After centrifugation, the supernatant is injected into an HPLC system equipped with a C18 column.
-
Detection and Quantification: Propionyl-CoA and methylmalonyl-CoA are separated and detected by their absorbance at 254 nm. The amount of methylmalonyl-CoA produced is quantified by comparing its peak area to a standard curve.
¹³C-Based Metabolic Flux Analysis (¹³C-MFA)
This powerful technique allows for the quantitative determination of intracellular metabolic fluxes.
Principle: Cells or organisms are cultured in the presence of a ¹³C-labeled substrate (e.g., [U-¹³C₃]propionate, [¹³C₆]glucose). The incorporation of ¹³C into downstream metabolites of the TCA cycle is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The resulting labeling patterns are then used in computational models to calculate the relative and absolute fluxes through different metabolic pathways.[16]
Experimental Workflow:
-
Experimental Design: Selection of the appropriate ¹³C-labeled tracer and experimental conditions.[16]
-
Tracer Experiment: Cells or tissues are incubated with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[16]
-
Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells.
-
Isotopic Labeling Measurement: The isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) are determined using GC-MS, LC-MS/MS, or NMR.[14]
-
Flux Estimation: The labeling data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used in software packages (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[16]
-
Statistical Analysis: Goodness-of-fit and confidence intervals for the estimated fluxes are determined.[16]
Regulation and Signaling Pathways
The metabolism of propionyl-CoA is tightly regulated at both the enzymatic and genetic levels. Furthermore, fluctuations in propionyl-CoA levels have significant implications for cellular signaling.
Regulation of the Propionyl-CoA to Succinyl-CoA Pathway
Transcriptional Regulation: The expression of the PCCA and PCCB genes, which encode the subunits of propionyl-CoA carboxylase, is subject to transcriptional control. In some bacteria, a transcriptional regulator, PccR, has been identified that upregulates the expression of the pccB gene in the presence of propionate.[17] In humans, splicing patterns of the PCCA gene can be modulated to regulate enzyme activity.[18][19]
Allosteric Regulation: While specific allosteric regulators of PCC and methylmalonyl-CoA mutase are not as well-defined as those for other metabolic enzymes, the activity of these enzymes is influenced by the availability of their substrates and cofactors, including propionyl-CoA, ATP, biotin, and vitamin B12.[4]
Propionyl-CoA as a Signaling Molecule: Histone Propionylation
Emerging evidence indicates that propionyl-CoA serves as a substrate for the post-translational modification of proteins, particularly the propionylation of lysine (B10760008) residues on histones. This epigenetic mark is associated with active chromatin and gene transcription.[8]
The accumulation of propionyl-CoA, as seen in propionic acidemia, leads to increased histone propionylation. This can alter the expression of specific genes, such as Pde9a and Mme in the heart, which are implicated in contractile dysfunction.[20][21] This provides a direct link between the metabolic state of the cell and the regulation of gene expression.
Consequences of Altered Succinyl-CoA Levels
The conversion of propionyl-CoA to succinyl-CoA directly impacts the mitochondrial pool of succinyl-CoA.
-
Depletion of Succinyl-CoA: In conditions of impaired propionyl-CoA metabolism, the reduced production of succinyl-CoA can compromise TCA cycle function and overall mitochondrial energy production.[22]
-
Impact on Protein Succinylation: Succinyl-CoA is also the donor for lysine succinylation, another post-translational modification. Altered levels of succinyl-CoA can therefore affect the succinylation status of mitochondrial proteins, which can in turn modulate their function.[22][23]
Visualizing the Pathways
Anaplerotic Conversion of Propionyl-CoA to Succinyl-CoA
Caption: The anaplerotic pathway of propionyl-CoA to succinyl-CoA.
The Methylcitrate Cycle
Caption: The alternative methylcitrate cycle for propionyl-CoA metabolism.
Propionyl-CoA and its Impact on Cellular Signaling
Caption: Signaling roles of propionyl-CoA and its metabolic product.
Conclusion and Future Directions
Propionyl-CoA stands as a vital contributor to the maintenance of TCA cycle function through its anaplerotic conversion to succinyl-CoA. The elucidation of its metabolic pathways and the development of sophisticated analytical techniques have provided a deeper understanding of its physiological and pathological significance. The emerging role of propionyl-CoA in epigenetic regulation through histone propionylation opens new avenues for research into the interplay between metabolism and gene expression. For drug development professionals, the enzymes in the propionyl-CoA metabolic pathway, particularly propionyl-CoA carboxylase, represent potential therapeutic targets for metabolic disorders. Further research into the allosteric and transcriptional regulation of this pathway, as well as the downstream consequences of altered propionyl-CoA and succinyl-CoA levels, will be crucial for developing novel therapeutic strategies for a range of metabolic and genetic diseases.
References
- 1. [PDF] Assessing the Reversibility of the Anaplerotic Reactions of the Propionyl-CoA Pathway in Heart and Liver* | Semantic Scholar [semanticscholar.org]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of methylmalonyl-CoA mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas | Semantic Scholar [semanticscholar.org]
- 8. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 9. Scholars@Duke publication: Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. [scholars.duke.edu]
- 10. Scholars@Duke publication: Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia. [scholars.duke.edu]
- 11. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Case Western Reserve University [case.edu]
- 14. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 15. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulating PCCA gene expression by modulation of pseudoexon splicing patterns to rescue enzyme activity in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulating PCCA gene expression by modulation of pseudoexon splicing patterns to rescue enzyme activity in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial Encephalomyopathy: More than Just an Oxidative Energy Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Propionyl-CoA from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of carbohydrate, lipid, and protein catabolism. Its synthesis from the breakdown of the essential amino acids valine, isoleucine, threonine, and methionine represents a critical metabolic pathway with implications for energy production, gluconeogenesis, and human health. Dysregulation of these pathways is associated with several inborn errors of metabolism, making a thorough understanding of propionyl-CoA biosynthesis essential for the development of novel diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the core metabolic pathways, detailed experimental protocols for key enzymes, and quantitative data to support further research and drug development in this area.
Core Metabolic Pathways
The catabolism of valine, isoleucine, threonine, and methionine converges on the production of propionyl-CoA through distinct multi-step enzymatic cascades. Subsequently, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA and finally converted to the Krebs cycle intermediate, succinyl-CoA.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Catabolism of Valine and Isoleucine
The breakdown of the branched-chain amino acids (BCAAs) valine and isoleucine shares an initial set of common enzymatic reactions before their pathways diverge.[9][15][16]
-
Transamination: The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate, forming glutamate (B1630785) and the respective α-keto acids: α-ketoisovalerate from valine and α-keto-β-methylvalerate from isoleucine.[17][18]
-
Oxidative Decarboxylation: The α-keto acids then undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex. This reaction yields isobutyryl-CoA from valine and α-methylbutyryl-CoA from isoleucine.[17][18]
The subsequent degradation of isobutyryl-CoA and α-methylbutyryl-CoA proceeds through a series of reactions including dehydrogenation, hydration, and thiolysis, ultimately yielding propionyl-CoA.[9][16][19][20] Isoleucine catabolism also produces acetyl-CoA in addition to propionyl-CoA.[9][16][19]
Catabolism of Threonine
Threonine is catabolized to propionyl-CoA through two primary pathways:
-
Threonine Dehydrogenase Pathway: Threonine is oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase into glycine (B1666218) and acetyl-CoA. While this is a major pathway for threonine degradation, it does not directly produce propionyl-CoA.[21]
-
Threonine Dehydratase Pathway: Threonine can be deaminated by threonine dehydratase (also known as threonine ammonia-lyase) to yield α-ketobutyrate and ammonia.[21] α-Ketobutyrate is then oxidatively decarboxylated by the BCKDH complex to form propionyl-CoA.[21]
Catabolism of Methionine
The catabolism of methionine is a complex pathway that ultimately generates propionyl-CoA.[5][22][23]
-
Activation: Methionine is first activated to S-adenosylmethionine (SAM), a universal methyl group donor.
-
Transmethylation and Hydrolysis: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.
-
Cystathionine Pathway: Homocysteine condenses with serine to form cystathionine, which is subsequently cleaved to yield cysteine and α-ketobutyrate.
-
Conversion to Propionyl-CoA: As in the threonine pathway, α-ketobutyrate is oxidatively decarboxylated by the BCKDH complex to produce propionyl-CoA.
The convergence of these diverse amino acid catabolic pathways on propionyl-CoA highlights its central role in metabolism. The subsequent conversion of propionyl-CoA to succinyl-CoA, catalyzed by propionyl-CoA carboxylase and methylmalonyl-CoA mutase, provides a crucial anaplerotic entry point into the Krebs cycle.[1][3][4][24]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in propionyl-CoA biosynthesis and metabolism.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | Source Organism | Reference |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | - | Bovine | [17] |
| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 | - | Bovine | [17] |
Note: Comprehensive kinetic data for all enzymes in the pathway is extensive and varies across species and experimental conditions. This table provides illustrative examples. Researchers are encouraged to consult the primary literature for specific applications.
Experimental Protocols
Detailed methodologies for assaying the activity of key enzymes in the propionyl-CoA biosynthesis pathway are provided below.
Branched-Chain Aminotransferase (BCAT) Activity Assay
Principle:
This assay measures the activity of BCAT by monitoring the production of glutamate in the reverse reaction, where α-ketoglutarate is formed from glutamate and a branched-chain α-keto acid. The α-ketoglutarate is then reduced to glutamate by glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD+, which is monitored spectrophotometrically at 340 nm.[4][11][25]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and 20 µM pyridoxal (B1214274) 5'-phosphate.
-
Substrate Solution: 100 mM L-glutamate and 10 mM α-ketoisocaproate in Assay Buffer.
-
Coupling Enzyme: Glutamate dehydrogenase (GDH).
-
Cofactor: 10 mM NADH.
-
Enzyme Sample: Cell lysate or purified BCAT.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADH, and GDH in a cuvette.
-
Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for the reduction of any endogenous α-ketoglutarate.
-
Initiate the reaction by adding the Substrate Solution.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay
Principle:
The activity of the BCKDH complex is determined by measuring the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of a branched-chain α-keto acid. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.[5][7][16][22][26]
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, and 0.2 mM EDTA.
-
Substrate: 10 mM α-ketoisocaproate.
-
Cofactors: 2.5 mM NAD+ and 0.4 mM Coenzyme A.
-
Enzyme Sample: Isolated mitochondria or purified BCKDH complex.
Procedure:
-
Add Assay Buffer, NAD+, and Coenzyme A to a cuvette.
-
Add the enzyme sample and pre-incubate for 3 minutes at 30°C.
-
Initiate the reaction by adding the α-ketoisocaproate substrate.
-
Record the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH formation.
Threonine Dehydrogenase Activity Assay
Principle:
This spectrophotometric assay measures the activity of threonine dehydrogenase by monitoring the production of NADH. The reaction involves the oxidation of threonine to 2-amino-3-ketobutyrate, with the concomitant reduction of NAD+ to NADH.[1][27][28]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate: 100 mM L-threonine.
-
Cofactor: 2 mM NAD+.
-
Enzyme Sample: Cell lysate or purified threonine dehydrogenase.
Procedure:
-
Combine Assay Buffer and NAD+ in a cuvette.
-
Add the enzyme sample and incubate for 2 minutes at 37°C.
-
Start the reaction by adding L-threonine.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity from the rate of NADH production.
Propionyl-CoA Carboxylase (PCC) Activity Assay
Principle:
PCC activity is measured by a radiochemical assay that quantifies the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The acid-stable radiolabeled product is then separated from the unreacted bicarbonate and quantified by liquid scintillation counting.[2][21][29]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 5 mM ATP, and 1 mM dithiothreitol.
-
Substrate: 2 mM propionyl-CoA.
-
Radiolabeled Substrate: [¹⁴C]NaHCO₃.
-
Enzyme Sample: Cell lysate or purified PCC.
-
Stopping Solution: 10% (v/v) perchloric acid.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, propionyl-CoA, and the enzyme sample.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the Stopping Solution.
-
Remove unreacted [¹⁴C]O₂ by gentle bubbling with air or by acidification and drying.
-
Add scintillation cocktail and measure the radioactivity of the acid-stable product using a scintillation counter.
Quantification of Propionyl-CoA by LC-MS/MS
Principle:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of propionyl-CoA in biological samples. The method involves separation of propionyl-CoA from other acyl-CoAs by reverse-phase chromatography followed by detection using mass spectrometry in multiple reaction monitoring (MRM) mode.[6][18][30]
Materials:
-
Extraction Solvent: Acetonitrile/water (1:1, v/v) with 0.1% formic acid.
-
LC Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Internal Standard: [¹³C₃]-propionyl-CoA or another stable isotope-labeled acyl-CoA.
-
Sample: Cell or tissue homogenate.
Procedure:
-
Extraction: Homogenize the sample in ice-cold Extraction Solvent containing the internal standard. Centrifuge to pellet proteins and collect the supernatant.
-
LC Separation: Inject the extracted sample onto the C18 column. Elute with a gradient of Mobile Phase B.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for propionyl-CoA and the internal standard. For propionyl-CoA, a common transition is m/z 824.1 -> 317.1.
-
Quantification: Construct a standard curve using known concentrations of propionyl-CoA. Quantify the amount of propionyl-CoA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic pathways and a general experimental workflow for studying propionyl-CoA biosynthesis.
Caption: Catabolic pathways of amino acids leading to propionyl-CoA.
Caption: General workflow for studying propionyl-CoA biosynthesis.
Conclusion
The biosynthesis of propionyl-CoA from valine, isoleucine, threonine, and methionine is a fundamental metabolic process with significant implications for cellular energy homeostasis and human health. This technical guide has provided a detailed overview of the core pathways, quantitative data, and robust experimental protocols to facilitate further investigation in this critical area of metabolism. A deeper understanding of these pathways will be instrumental in the development of novel diagnostics and therapeutics for metabolic disorders and will provide valuable insights for researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Case Western Reserve University [case.edu]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for branched-chain amino acid aminotransferase activity in microgram and nanogram tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Propionyl-CoA [bionity.com]
- 15. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 17. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 22. scispace.com [scispace.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Human Branched-chain-amino-acid aminotransferase, mitochondrial (BCAT2) Elisa Kit – AFG Scientific [afgsci.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. bmrservice.com [bmrservice.com]
- 29. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Propionyl-CoA in Odd-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a critical metabolic intermediate positioned at the crossroads of several major catabolic pathways, most notably the breakdown of odd-chain fatty acids. Unlike their even-chain counterparts that are exclusively catabolized to acetyl-CoA, the final round of β-oxidation of odd-chain fatty acids yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2] The efficient processing of propionyl-CoA is vital for cellular energy homeostasis and is intrinsically linked to central carbon metabolism. This technical guide provides an in-depth exploration of the function of propionyl-CoA in this context, detailing the enzymatic conversions, quantitative parameters, and experimental methodologies relevant to its study.
Propionyl-CoA is also generated from the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as from the side chain of cholesterol.[3][4] Its metabolic fate is primarily to be converted to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. This anaplerotic function underscores the importance of this pathway in replenishing TCA cycle intermediates, which are essential for a variety of biosynthetic and energy-producing processes. Dysregulation of propionyl-CoA metabolism, often due to genetic defects in the enzymes of this pathway, leads to serious metabolic disorders such as propionic acidemia and methylmalonic acidemia.[4][5]
This guide will elucidate the biochemical journey of propionyl-CoA, from its production to its entry into the TCA cycle, providing a comprehensive resource for researchers and professionals in the field of metabolic diseases and drug development.
The Catabolism of Propionyl-CoA: A Three-Step Enzymatic Cascade
The conversion of propionyl-CoA to succinyl-CoA is a mitochondrial process that involves three key enzymes: propionyl-CoA carboxylase (PCC), methylmalonyl-CoA epimerase (MCE), and methylmalonyl-CoA mutase (MCM).
Propionyl-CoA Carboxylase (PCC)
The first committed step in the catabolism of propionyl-CoA is its carboxylation to (S)-methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase (PCC), a biotin-dependent mitochondrial enzyme.[2][6] The reaction requires ATP and bicarbonate (HCO₃⁻) as a co-substrate.[2] PCC is a heterododecamer composed of α and β subunits.[4][7] The α subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, while the β subunit houses the carboxyltransferase activity.[7]
The mechanism involves two half-reactions. First, the biotin carboxylase domain catalyzes the ATP-dependent carboxylation of the biotin cofactor. Second, the carboxyl group is transferred from carboxybiotin to propionyl-CoA by the carboxyltransferase domain, forming (S)-methylmalonyl-CoA.[8]
Methylmalonyl-CoA Epimerase (MCE)
The product of the PCC reaction, (S)-methylmalonyl-CoA, is not a substrate for the subsequent enzyme in the pathway. Methylmalonyl-CoA epimerase (MCE), also known as methylmalonyl-CoA racemase, catalyzes the stereospecific conversion of (S)-methylmalonyl-CoA to its (R)-epimer, (R)-methylmalonyl-CoA.[5][9] This enzymatic step is essential for channeling the carbon skeleton from propionyl-CoA into the next reaction. The enzyme is a member of the vicinal-oxygen-chelate superfamily and its activity is enhanced by divalent cations like Co²⁺.[10][11]
Methylmalonyl-CoA Mutase (MCM)
The final step in this pathway is the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[12][13] This is a remarkable rearrangement reaction that requires adenosylcobalamin (a derivative of vitamin B₁₂) as a cofactor.[13] The reaction involves the migration of the carbonyl-CoA group from the C-2 of methylmalonyl-CoA to the methyl carbon. The mechanism proceeds via a radical intermediate, initiated by the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin.[2]
The product, succinyl-CoA, is a direct intermediate of the TCA cycle, thus completing the integration of the three-carbon propionyl unit into central metabolism.[14]
Quantitative Data on Propionyl-CoA Metabolism
The following tables summarize key quantitative data for the enzymes and metabolites involved in the conversion of propionyl-CoA to succinyl-CoA.
| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (µmol/min/mg) | Inhibitor(s) | K_i_ (mM) | Source Organism/Tissue |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | Not Reported | Propionyl-CoA (substrate inhibition) | 0.71 (competitive) | Rat Liver Mitochondria |
| ATP | 0.08 | Not Reported | - | - | Human | |
| Bicarbonate (HCO₃⁻) | 3.0 | Not Reported | - | - | Human | |
| Methylmalonyl-CoA Epimerase (MCE) | (S)-Methylmalonyl-CoA | Not Reported | Not Reported | Not Reported | - | - |
| Methylmalonyl-CoA Mutase (MCM) | (R)-Methylmalonyl-CoA | 0.35 | 9.06 | Ethylmalonyl-CoA, Cyclopropylcarbonyl-CoA, Methylenecyclopropylacetyl-CoA | Mixed Inhibition | Human |
| Adenosylcobalamin | 0.0000047 | - | Itaconyl-CoA, Malyl-CoA | Dose-dependent | Human |
| Metabolite | Mitochondrial Concentration (nmol/mg protein) | Tissue/Condition |
| Propionyl-CoA | 0.04 - 0.20 | Haloferax mediterranei |
| Succinyl-CoA | ~0.1 - 0.5 (estimated) | Rat Liver Mitochondria |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of propionyl-CoA in odd-chain fatty acid metabolism.
Assay for Propionyl-CoA Carboxylase (PCC) Activity
Principle: The activity of PCC is determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The acid-stable product is then quantified by liquid scintillation counting.
Materials:
-
Cell or tissue homogenate/isolated mitochondria
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 8 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT)
-
ATP solution: 100 mM
-
Propionyl-CoA solution: 10 mM
-
[¹⁴C]Sodium bicarbonate solution (specific activity ~50 mCi/mmol)
-
Trichloroacetic acid (TCA): 10% (w/v)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture on ice by combining the reaction buffer, ATP, and propionyl-CoA.
-
Add the cell/tissue homogenate or mitochondrial suspension to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding [¹⁴C]sodium bicarbonate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation cocktail and mix thoroughly.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the homogenate/mitochondria using a standard method (e.g., Bradford or BCA assay).
-
Calculate the specific activity of PCC as nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein.
Assay for Methylmalonyl-CoA Mutase (MCM) Activity
Principle: This assay measures the conversion of non-radiolabeled methylmalonyl-CoA to succinyl-CoA. The product, succinyl-CoA, is then quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell or tissue homogenate/isolated mitochondria
-
Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
(R,S)-Methylmalonyl-CoA solution: 10 mM
-
Adenosylcobalamin (AdoCbl) solution: 1 mM
-
Perchloric acid (PCA): 1 M
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Gradient of solvent A (e.g., 100 mM potassium phosphate, pH 5.5) and solvent B (e.g., methanol)
-
Succinyl-CoA standard
Procedure:
-
Prepare the reaction mixture containing reaction buffer, (R,S)-methylmalonyl-CoA, and AdoCbl.
-
Add the cell/tissue homogenate or mitochondrial suspension.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding cold perchloric acid.
-
Centrifuge to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the CoA esters using a suitable gradient elution.
-
Detect succinyl-CoA by its UV absorbance (typically at 254 or 260 nm).
-
Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.
-
Determine the protein concentration of the sample.
-
Calculate the specific activity of MCM as nmol of succinyl-CoA formed per minute per mg of protein.
Quantification of Acyl-CoAs by LC-MS/MS
Principle: This method allows for the sensitive and specific quantification of various acyl-CoA species, including propionyl-CoA and succinyl-CoA, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., tissue, cells)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system equipped with a triple quadrupole mass spectrometer
-
Reverse-phase UPLC/HPLC column
Procedure:
-
Sample Preparation:
-
Rapidly quench metabolism by flash-freezing the biological sample in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction solvent containing internal standards.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC system.
-
Separate the acyl-CoA species using a reverse-phase column with a suitable gradient of aqueous and organic mobile phases.
-
Introduce the eluent into the mass spectrometer.
-
Perform targeted analysis of propionyl-CoA, succinyl-CoA, and other acyl-CoAs using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for each analyte and a specific product ion generated upon fragmentation.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of acyl-CoA standards.
-
Calculate the concentration of each acyl-CoA in the sample based on the standard curve and the ratio of the analyte peak area to the internal standard peak area.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a general experimental workflow for studying propionyl-CoA metabolism.
Caption: Metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA.
Caption: General experimental workflow for studying propionyl-CoA metabolism.
Conclusion
Propionyl-CoA serves as a vital nexus in cellular metabolism, channeling carbon skeletons from the breakdown of odd-chain fatty acids and specific amino acids into the central energy-generating pathway of the TCA cycle. The intricate three-step enzymatic conversion to succinyl-CoA, mediated by PCC, MCE, and MCM, is a tightly regulated process, and its disruption has profound pathological consequences. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical metabolic pathway, paving the way for a deeper understanding of related metabolic disorders and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Further purification and characterization of the succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase from rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. The Propionyl-CoA Carboxylase (PCC) Project [tonglab.biology.columbia.edu]
- 8. omicsonline.org [omicsonline.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hollywood.zbh.uni-hamburg.de [hollywood.zbh.uni-hamburg.de]
- 12. grokipedia.com [grokipedia.com]
- 13. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 14. Succinyl-CoA Synthetase is a Phosphate Target for the Activation of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Propionyl-CoA as a Precursor for Polyketide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the role of propionyl-CoA as a crucial building block in the biosynthesis of a diverse class of natural products known as polyketides. Many of these compounds possess significant pharmacological activities, including antibiotic, anticancer, and immunosuppressive properties. Understanding and manipulating the supply of precursors like propionyl-CoA is fundamental to the metabolic engineering and synthetic biology efforts aimed at producing novel polyketide-based therapeutics.
Biochemical Pathways of Propionyl-CoA Generation and Incorporation
Propionyl-CoA serves as a key "starter" and "extender" unit in the assembly of polyketide chains.[1][2] Its incorporation introduces methyl branches into the polyketide backbone, significantly increasing structural diversity and biological activity.
Metabolic Origins of Propionyl-CoA
Propionyl-CoA is an intermediate metabolite derived from several primary metabolic pathways:
-
Catabolism of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA in the final thiolysis step.[3][4]
-
Amino Acid Degradation: The breakdown of certain amino acids, including isoleucine, valine, methionine, and threonine, is a major source of propionyl-CoA.[3][4][5]
-
Propionate (B1217596) Activation: Exogenously supplied propionate can be activated to propionyl-CoA by acyl-CoA synthetases, such as propionyl-CoA synthetase (PrpE).[3][6] This is a common strategy in fermentation processes to boost the production of propionyl-CoA-derived polyketides.[7]
Conversion to (2S)-Methylmalonyl-CoA: The Direct Extender Unit
While propionyl-CoA can act as a starter unit directly, for chain extension, it must first be carboxylated to form (2S)-methylmalonyl-CoA.[3][8] This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) , which utilizes bicarbonate and ATP.[8]
(2S)-methylmalonyl-CoA is the second most common extender unit used in polyketide biosynthesis after malonyl-CoA.[3] The acyltransferase (AT) domains of extender modules within modular polyketide synthases (PKSs) are highly specific for their cognate extender units, making the supply of (2S)-methylmalonyl-CoA a critical factor.[9][10]
Incorporation by Polyketide Synthase (PKS) Machinery
The core of polyketide synthesis is carried out by large, multi-domain enzymes called polyketide synthases (PKSs).[1] In Type I modular PKSs, the assembly line process involves:
-
Loading: The AT domain of the loading module selects a starter unit, often propionyl-CoA, and transfers it to an acyl carrier protein (ACP).[6][11]
-
Elongation: The AT domain of an extender module specifically recognizes and loads an extender unit, such as (2S)-methylmalonyl-CoA, onto its cognate ACP.[7][11]
-
Condensation: The ketosynthase (KS) domain catalyzes a decarboxylative Claisen condensation between the growing polyketide chain (tethered to the previous module's ACP) and the extender unit on the current module's ACP.[1] This extends the polyketide chain by three carbons (derived from propionyl-CoA).
-
Modification and Translocation: Following condensation, optional reductive domains (ketoreductase, dehydratase, enoylreductase) may modify the β-keto group. The elongated chain is then transferred to the next module's KS domain for another round of extension.
Quantitative Data on Precursor Utilization
The efficiency of propionyl-CoA incorporation and the kinetics of the enzymes involved are critical parameters for optimizing polyketide production. The data below, compiled from various studies, highlights key quantitative aspects.
| Parameter | Enzyme / System | Organism | Value | Significance | Reference |
| Triketide Lactone Production | DEBS Module 2 + TE | Saccharomyces cerevisiae (engineered) | ~1 mg/L | Demonstrates in vivo functionality of engineered methylmalonyl-CoA pathways from propionate. | [6] |
| 6-dEB Production | DEBS PKS | Escherichia coli (engineered) | 0.11 mg/L (no propionate) | Shows baseline production from native E. coli propionyl-CoA pools. | [12] |
| 6-dEB Production | DEBS PKS | Escherichia coli (engineered) | 65 mg/L (with propionate) | Highlights the dramatic increase in yield when the propionyl-CoA pool is supplemented. | [12] |
| AT Domain Specificity (kcat/Km) | DEBS AT Domain | Saccharopolyspora erythraea | 100- to 10,000-fold higher for cognate substrate | Emphasizes the gatekeeper role of AT domains in selecting the correct extender unit. | [7] |
| FK506 Production Increase | FK506 PKS | Streptomyces clavuligerus | 12.5-fold higher intracellular methylmalonyl-CoA with methyl oleate (B1233923) feeding | Illustrates how manipulating precursor fatty acid metabolism can boost complex polyketide yield. | [13] |
Experimental Protocols
Detailed methodologies are essential for studying the role of propionyl-CoA in polyketide synthesis. Below are protocols for two fundamental experimental approaches.
Protocol 1: In Vitro Reconstitution of PKS Activity with Propionyl-CoA
This protocol allows for the direct assessment of PKS enzyme function with defined substrates in a controlled environment.
Objective: To reconstitute the activity of a PKS module (e.g., DEBS Module 2 + TE) and measure its ability to utilize propionyl-CoA-derived extender units to produce a triketide lactone product.
Materials:
-
Purified PKS enzyme (e.g., DEBS Module 2 + TE)
-
Purified phosphopantetheinyl transferase (e.g., Sfp)
-
Propionyl-CoA
-
Propionyl-CoA Carboxylase (PCC)
-
Malonyl-CoA/methylmalonate ligase (MatB) for extender unit synthesis[14]
-
Starter unit mimic (e.g., N-acetylcysteamine (SNAC) thioester of the diketide intermediate)
-
ATP, Coenzyme A, NADPH, MgCl2, Sodium Bicarbonate
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Quenching solution (e.g., Ethyl acetate)
-
LC-MS for product analysis
Methodology:
-
Enzyme Activation (Post-translational modification): Incubate the apo-PKS enzyme with Sfp, Coenzyme A, and MgCl2 to attach the phosphopantetheinyl arm to the ACP domain, rendering it active.
-
Extender Unit Synthesis: In a reaction vessel, combine propionyl-CoA, purified PCC enzyme, ATP, and sodium bicarbonate to generate (2S)-methylmalonyl-CoA in situ.[8] Alternatively, use MatB with methylmalonate and ATP to generate methylmalonyl-CoA.[14]
-
PKS Reaction Initiation: Add the activated PKS enzyme and the diketide-SNAC starter unit to the reaction mixture containing the newly synthesized methylmalonyl-CoA.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 22-30°C) for several hours (e.g., 18 hours).[14]
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the polyketide product into the organic layer.
-
Analysis: Centrifuge to separate the layers. Collect the organic phase, evaporate the solvent, and resuspend the residue in a suitable solvent (e.g., methanol). Analyze the sample by LC-MS to identify and quantify the triketide lactone product.
Protocol 2: Precursor Feeding Study with Isotope-Labeled Propionate
This in vivo method is used to trace the incorporation of propionyl-CoA into the final polyketide product within a producing organism.
Objective: To confirm that propionate is a precursor for a specific polyketide and to determine the number of propionate-derived units in its structure.
Materials:
-
Polyketide-producing microbial strain (e.g., Saccharopolyspora erythraea)
-
Culture medium
-
Isotope-labeled precursor (e.g., [1-¹³C]-propionate or [¹⁴C]-propionate)
-
Solvent for extraction (e.g., ethyl acetate)
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) for ¹³C; Scintillation counter for ¹⁴C)
Methodology:
-
Cultivation: Grow the microbial strain in a suitable liquid culture medium until it reaches the desired growth phase for polyketide production (e.g., late exponential phase).
-
Precursor Feeding: Add the isotope-labeled propionate to the culture. The final concentration should be optimized to ensure uptake without causing toxicity.
-
Incubation: Continue the fermentation for a period sufficient to allow for the production and accumulation of the target polyketide.
-
Extraction: Harvest the culture broth. Separate the mycelia from the supernatant by centrifugation or filtration. Extract the polyketide from both the mycelia and the supernatant using an appropriate organic solvent.
-
Purification: Purify the target polyketide from the crude extract using chromatographic techniques such as HPLC.
-
Analysis:
-
For ¹³C-labeling: Analyze the purified compound by Mass Spectrometry to observe the mass shift corresponding to the number of incorporated ¹³C atoms. Use ¹³C-NMR to determine the specific positions of the incorporated labels within the molecule's carbon skeleton.[3]
-
For ¹⁴C-labeling: Quantify the radioactivity of the purified compound using a liquid scintillation counter to confirm incorporation.
-
Regulation of Propionyl-CoA Supply
The intracellular concentration of propionyl-CoA is tightly regulated, as imbalances can be detrimental. Excessive levels of propionyl-CoA can inhibit polyketide synthesis and even primary metabolism.[5][15] For instance, high propionyl-CoA can inhibit the pyruvate (B1213749) dehydrogenase complex.[16]
Recent studies have uncovered sophisticated regulatory circuits where propionyl-CoA and methylmalonyl-CoA act as signaling molecules. In the erythromycin (B1671065) producer Saccharopolyspora erythraea, a TetR-like regulator, AcrT, was identified.[2][17]
-
Repression: In the absence of high precursor levels, AcrT binds to the promoter of the erythromycin PKS gene (eryAI), repressing its transcription. AcrT also represses genes for acetyl-CoA and propionyl-CoA carboxylases.[2]
-
Induction: When propionyl-CoA and methylmalonyl-CoA accumulate, they act as ligands, binding to AcrT and causing it to dissociate from the DNA.[2][17] This de-represses the PKS genes, activating polyketide biosynthesis. This mechanism ensures that antibiotic production is coordinated with the availability of the necessary building blocks.
Conclusion and Future Perspectives
Propionyl-CoA is a cornerstone precursor for the biosynthesis of a vast number of complex and medically relevant polyketides. Its metabolic origins, enzymatic conversion to methylmalonyl-CoA, and tightly regulated incorporation by PKS modules are central to the production of these natural products. For drug development professionals and researchers, understanding these pathways provides a roadmap for rational metabolic engineering. Future efforts will likely focus on engineering novel pathways for propionyl-CoA synthesis from inexpensive feedstocks, designing PKS modules with altered substrate specificities, and rewiring regulatory networks to overcome metabolic bottlenecks and maximize the production of both known and novel polyketide therapeutics.
References
- 1. Polyketide - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Connection of propionyl-CoA metabolism to polyketide biosynthesis in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methylcitrate synthase from Aspergillus fumigatus. Propionyl-CoA affects polyketide synthesis, growth and morphology of conidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conversion of Propionyl-CoA to Succinyl-CoA: Mechanism, Kinetics, and Therapeutic Relevance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic pathway converting propionyl-CoA to succinyl-CoA is a critical juncture in cellular metabolism, enabling the entry of carbon skeletons from the catabolism of odd-chain fatty acids and specific amino acids into the Krebs cycle. This seemingly straightforward conversion is a multi-step enzymatic cascade involving three key enzymes: Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase (MCEE), and Methylmalonyl-CoA Mutase (MUT). Deficiencies in any of these enzymes lead to severe, life-threatening inborn errors of metabolism, namely Propionic Acidemia and Methylmalonic Acidemia. This technical guide provides a comprehensive overview of the enzymatic mechanisms, quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and the current landscape of therapeutic development targeting this vital pathway.
The Enzymatic Cascade: A Three-Step Journey to the Krebs Cycle
Propionyl-CoA, derived from the breakdown of cholesterol, valine, odd-chain fatty acids, methionine, isoleucine, and threonine (c-VOMIT), is channeled into the Krebs cycle as succinyl-CoA through a sequence of three enzymatic reactions.[1]
-
Carboxylation: The journey begins in the mitochondrial matrix where Propionyl-CoA Carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[2]
-
Epimerization: The resulting (S)-methylmalonyl-CoA is then acted upon by Methylmalonyl-CoA Epimerase (MCEE) , which catalyzes its conversion to the (R)-stereoisomer, (R)-methylmalonyl-CoA.[3][4]
-
Isomerization: Finally, Methylmalonyl-CoA Mutase (MUT) , a vitamin B12 (adenosylcobalamin)-dependent enzyme, facilitates a radical-based intramolecular rearrangement of (R)-methylmalonyl-CoA to form succinyl-CoA, which can then directly enter the Krebs cycle.[5][6]
This pathway is not only essential for catabolism but also plays a role in anaplerosis, replenishing Krebs cycle intermediates.
Enzymatic Mechanisms and Kinetics
A deeper understanding of the individual enzymes is crucial for appreciating the intricacies of this pathway and for designing targeted therapeutic interventions.
Propionyl-CoA Carboxylase (PCC)
PCC is a large, multi-subunit mitochondrial enzyme.[1] It functions as a hetero-dodecamer with an alpha(6)-beta(6) structure.[2] The alpha subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, while the beta subunit houses the carboxyltransferase activity.[2]
The reaction proceeds in two main steps:
-
Carboxylation of Biotin: Bicarbonate is activated by ATP to form carboxyphosphate, which then carboxylates the N1 of the biotin prosthetic group.[7][8]
-
Transfer to Propionyl-CoA: The activated carboxyl group is transferred from carboxybiotin to the alpha-carbon of propionyl-CoA, forming (S)-methylmalonyl-CoA.[7]
Quantitative Data for Propionyl-CoA Carboxylase
| Parameter | Value | Organism/Conditions | Reference |
| KM (Propionyl-CoA) | 0.29 mM | Not Specified | [1][2] |
| KM (Bicarbonate) | 3.0 mM | Not Specified | [1][2] |
| KM (ATP) | 0.08 mM | Not Specified | [2] |
| Optimal pH | 6.2 - 8.8 | Not Specified | [2] |
| Optimal Temperature | Stable up to 37°C | Not Specified | [2] |
Methylmalonyl-CoA Epimerase (MCEE)
Also known as methylmalonyl-CoA racemase, MCEE catalyzes the stereoinversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.[3] The proposed mechanism involves the abstraction of the acidic alpha-proton by a general base in the active site, leading to the formation of a resonance-stabilized carbanion intermediate.[3] Subsequent reprotonation on the opposite face of the carbanion yields the (R)-epimer.[3]
Methylmalonyl-CoA Mutase (MUT)
MUT is a mitochondrial enzyme that catalyzes the final and most complex step of the pathway.[5][6] It utilizes adenosylcobalamin (a form of vitamin B12) as a cofactor for a radical-based rearrangement.[5][6]
The catalytic cycle involves:
-
Homolytic Cleavage: The cobalt-carbon bond of adenosylcobalamin undergoes homolysis, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[9]
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of (R)-methylmalonyl-CoA, forming 5'-deoxyadenosine (B1664650) and a methylmalonyl-CoA radical.[10]
-
Rearrangement: The substrate radical rearranges, with the thioester group migrating to the adjacent carbon, forming a succinyl-CoA radical.[10]
-
Hydrogen Re-abstraction: The succinyl-CoA radical re-abstracts a hydrogen atom from the 5'-deoxyadenosine, yielding the final product, succinyl-CoA, and regenerating the 5'-deoxyadenosyl radical.[10]
-
Reformation of the Cofactor: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to reform the active adenosylcobalamin cofactor.
Visualization of the Pathway and Experimental Workflow
Signaling Pathway Diagram
Caption: The enzymatic conversion of propionyl-CoA to succinyl-CoA.
Experimental Workflow for Enzyme Activity Assays
Caption: General workflow for enzymatic activity assays.
Detailed Experimental Protocols
Accurate measurement of enzyme activity is paramount for both basic research and clinical diagnostics. Below are outlines of common methodologies for each enzyme in the pathway.
Propionyl-CoA Carboxylase (PCC) Activity Assay
PCC activity can be determined by measuring the formation of methylmalonyl-CoA from propionyl-CoA.
-
Method 1: Radiometric Assay [1][11]
-
Principle: This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into propionyl-CoA.[12]
-
Protocol Outline:
-
Prepare a reaction mixture containing cell or tissue homogenate, propionyl-CoA, ATP, MgCl₂, and H¹⁴CO₃⁻ in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding acid (e.g., trichloroacetic acid), which also serves to remove unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.[12]
-
Measure the radioactivity of the acid-stable product (methylmalonyl-CoA) using liquid scintillation counting.
-
Normalize the activity to the protein concentration of the homogenate.
-
-
-
Method 2: HPLC-Based Assay [1][13]
-
Principle: This non-radiometric method involves the separation and quantification of the product, methylmalonyl-CoA, from the substrate, propionyl-CoA, using high-performance liquid chromatography (HPLC).[1][13]
-
Protocol Outline:
-
Incubate the cell or tissue homogenate with propionyl-CoA, ATP, bicarbonate, and other necessary cofactors.
-
Terminate the reaction at specific time points.
-
Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).
-
Separate the CoA esters isocratically or with a gradient elution.
-
Detect the CoA esters by their UV absorbance (typically around 254-260 nm).
-
Quantify the amount of methylmalonyl-CoA produced by comparing its peak area to a standard curve.
-
-
Methylmalonyl-CoA Epimerase (MCEE) Activity Assay
Assaying MCEE directly is challenging due to the identical mass of the substrate and product. Assays are often coupled with the subsequent enzyme, MUT.
-
Coupled Enzyme Assay:
-
Principle: The rate of succinyl-CoA formation from (S)-methylmalonyl-CoA is measured in the presence of excess MUT. The rate-limiting step will be the epimerase reaction.
-
Protocol Outline:
-
Prepare a reaction mixture containing the sample, (S)-methylmalonyl-CoA, adenosylcobalamin, and a purified, active preparation of MUT.
-
Incubate the reaction and take samples at various time points.
-
Quench the reaction.
-
Analyze the formation of succinyl-CoA using HPLC or LC-MS/MS as described below.
-
-
Methylmalonyl-CoA Mutase (MUT) Activity Assay
MUT activity is assessed by measuring the conversion of methylmalonyl-CoA to succinyl-CoA.
-
Method 1: HPLC-Based Assay [14]
-
Principle: Similar to the PCC assay, this method uses reverse-phase HPLC to separate and quantify succinyl-CoA from methylmalonyl-CoA.[14]
-
Protocol Outline:
-
Prepare a reaction mixture containing the sample, (R,S)-methylmalonyl-CoA (or the pure (R)-isomer if available), and adenosylcobalamin in a suitable buffer.
-
Incubate at 37°C.
-
Stop the reaction.
-
Separate and quantify succinyl-CoA using HPLC with UV detection.[14]
-
-
-
Method 2: UPLC-MS/MS Assay [15]
-
Principle: This highly sensitive and specific method uses ultra-high-performance liquid chromatography coupled with tandem mass spectrometry to quantify succinyl-CoA.[15]
-
Protocol Outline:
-
Perform the enzymatic reaction as described for the HPLC method.
-
Inject the quenched reaction mixture into the UPLC-MS/MS system.
-
Separate the analytes on a UPLC column.
-
Detect and quantify succinyl-CoA based on its specific mass-to-charge ratio and fragmentation pattern. This method offers high precision and is suitable for samples with low enzyme activity.[15]
-
-
Relevance to Drug Development
Inborn errors of metabolism affecting this pathway, such as Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), lead to the accumulation of toxic metabolites like propionyl-CoA, methylcitrate, and methylmalonic acid.[1][16] These accumulations can cause severe metabolic acidosis, hyperammonemia, neurological damage, and cardiomyopathy.[17][18]
Current therapeutic strategies are primarily focused on dietary management (protein restriction), carnitine supplementation to detoxify propionyl-CoA, and in some cases, liver transplantation.[1] However, these approaches have limitations, highlighting the urgent need for novel therapeutic interventions.
Areas of active research and drug development include:
-
Enzyme Replacement Therapy: Developing stable, cell-permeable forms of the deficient enzymes.
-
Gene Therapy: Using viral vectors (e.g., AAV) to deliver a functional copy of the defective gene.[17][18]
-
Small Molecule Chaperones: Identifying molecules that can stabilize mutant enzymes and restore partial activity.
-
mRNA Therapy: Delivering synthetic mRNA encoding the correct enzyme.
-
Toxin Scavengers: Developing drugs that can bind and remove toxic metabolites from circulation.
The development of reliable biomarkers is also a critical area of research to monitor disease progression and the efficacy of new treatments.[16] Potential biomarkers include plasma levels of methylcitric acid, propionylcarnitine, and fibroblast growth factor 21.[16]
Conclusion
The conversion of propionyl-CoA to succinyl-CoA is a fundamental metabolic pathway with profound clinical significance. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their kinetics is essential for diagnosing and managing related metabolic disorders. The experimental protocols outlined in this guide provide a framework for the accurate assessment of enzyme function, which is crucial for both clinical diagnostics and the preclinical evaluation of novel therapeutic agents. As research in gene therapy, mRNA therapeutics, and small molecule development continues to advance, a detailed knowledge of this pathway will be indispensable for developing effective treatments for patients with Propionic and Methylmalonic Acidemia.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 11. Case Western Reserve University [case.edu]
- 12. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 13. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Propionic Acidemia drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Enzymes of the Propionyl-CoA Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the core enzymatic steps in the catabolism of propionyl-CoA, a critical metabolic intermediate. The pathway is essential for the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine. Dysfunctional activity within this pathway is linked to serious metabolic disorders, such as propionic and methylmalonic acidemias, making its constituent enzymes key targets for research and therapeutic development.
Core Metabolic Pathway
The conversion of propionyl-CoA to succinyl-CoA, an intermediate of the citric acid cycle, is accomplished through a canonical three-step enzymatic cascade. This process is vital for channeling carbon skeletons from various sources into central metabolism.
Propionyl-CoA Carboxylase (PCC)
Propionyl-CoA carboxylase (EC 6.4.1.3) is a biotin-dependent mitochondrial enzyme that catalyzes the first committed step in the pathway: the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. In humans, it is a heteropolymer composed of alpha and beta subunits (PCCA and PCCB).
Quantitative Data
The kinetic properties of PCC can vary depending on the species and experimental conditions. Below is a summary of reported values for human PCC.
| Parameter | Value | Species | Conditions | Source |
| Km (Propionyl-CoA) | 260 - 430 µM | Homo sapiens | pH 8.0, 30°C | |
| Km (ATP) | 70 - 150 µM | Homo sapiens | pH 8.0, 30°C | |
| Km (HCO₃⁻) | 1.1 - 3.0 mM | Homo sapiens | pH 8.0, 30°C | |
| kcat | ~2.5 s⁻¹ | Homo sapiens | Recombinant enzyme |
Experimental Protocol: PCC Activity Assay
This protocol outlines a common method for determining PCC activity via a coupled spectrophotometric assay. The production of ADP is coupled to the oxidation of NADH using pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Principle:
-
PCC: Propionyl-CoA + ATP + HCO₃⁻ → D-Methylmalonyl-CoA + ADP + Pi
-
PK: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Reagents & Buffers:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl.
-
Substrate Mix: 10 mM ATP, 20 mM NaHCO₃, 5 mM Phosphoenolpyruvate (PEP), 2.5 mM Dithiothreitol (DTT).
-
Coupling Enzymes: Pyruvate kinase (≥10 units/mL) and Lactate dehydrogenase (≥15 units/mL).
-
NADH Solution: 10 mM NADH prepared fresh.
-
Initiating Substrate: 10 mM Propionyl-CoA.
-
Enzyme: Purified or partially purified PCC sample.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing: 800 µL Assay Buffer, 100 µL Substrate Mix, 10 µL NADH solution, and 10 µL of the PK/LDH enzyme mix.
-
Add the PCC enzyme sample (e.g., 10-20 µL) to the cuvette and mix by gentle inversion.
-
Incubate the mixture at 30°C for 3-5 minutes to allow the temperature to equilibrate and to consume any endogenous ADP.
-
Initiate the reaction by adding 10 µL of the Propionyl-CoA solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
Methylmalonyl-CoA Epimerase (MCEE)
Methylmalonyl-CoA epimerase (or racemase, EC 5.1.99.1) catalyzes the reversible stereoisomerization of D-methylmalonyl-CoA to its L-enantiomer, L-methylmalonyl-CoA. This step is crucial as the subsequent enzyme, MUT, is stereospecific for the L-form.
Quantitative Data
| Parameter | Value | Species | Conditions | Source |
| Km (D-Methylmalonyl-CoA) | 13 µM | Homo sapiens | pH 7.5, 37°C | |
| kcat | 800 s⁻¹ | Homo sapiens | Recombinant enzyme | |
| Vmax (D to L) | ~70 µmol/min/mg | Homo sapiens | Recombinant enzyme |
Experimental Protocol: MCEE Activity Assay
This protocol describes a direct assay using High-Performance Liquid Chromatography (HPLC) to separate and quantify the D- and L-isomers of methylmalonyl-CoA.
Principle: The enzyme reaction is allowed to proceed for a set time, then quenched. The reaction mixture is analyzed by HPLC to determine the concentration of L-methylmalonyl-CoA produced from a D-methylmalonyl-CoA substrate.
Reagents & Buffers:
-
Assay Buffer: 50 mM Potassium Phosphate (B84403) (pH 7.5), 1 mM DTT.
-
Substrate: 1 mM D-Methylmalonyl-CoA.
-
Quenching Solution: 10% Trichloroacetic acid (TCA) or 2 M HCl.
-
Enzyme: Purified MCEE sample.
Procedure:
-
Pre-warm the Assay Buffer and Substrate solution to 37°C.
-
In a microcentrifuge tube, mix 45 µL of Assay Buffer and 5 µL of the Substrate solution.
-
Initiate the reaction by adding 5 µL of the MCEE enzyme sample.
-
Incubate the reaction at 37°C for a defined period (e.g., 1, 2, 5 minutes). The time should be within the linear range of the reaction.
-
Stop the reaction by adding 10 µL of the Quenching Solution.
-
Centrifuge the sample at >12,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using a C18 reverse-phase HPLC column with an appropriate ion-pairing mobile phase (e.g., phosphate buffer with tetrabutylammonium (B224687) hydrogen sulfate).
-
Quantify the L-methylmalonyl-CoA peak by comparing its area to a standard curve.
Methylmalonyl-CoA Mutase (MUT)
Methylmalonyl-CoA mutase (EC 5.4.99.2) is a mitochondrial enzyme that catalyzes the final step in the pathway: the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This complex rearrangement reaction requires adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor.
Quantitative Data
| Parameter | Value | Species | Conditions | Source |
| Km (L-Methylmalonyl-CoA) | 4.3 - 16 µM | Homo sapiens | pH 7.4, 37°C | |
| Km (Adenosylcobalamin) | 0.04 µM | Homo sapiens | pH 7.4, 37°C | |
| kcat | 10 - 20 s⁻¹ | Homo sapiens | Recombinant enzyme |
Experimental Protocol: MUT Activity Assay
This protocol uses a tandem assay where the product, succinyl-CoA, is measured using Succinyl-CoA Synthetase (SCS).
Principle:
-
MUT: L-Methylmalonyl-CoA → Succinyl-CoA
-
SCS: Succinyl-CoA + GDP + Pi → Succinate + GTP + CoASH
-
The free CoASH produced is quantified by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB²⁻) measured at 412 nm.
Reagents & Buffers:
-
Assay Buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl₂.
-
Substrate: 1 mM L-Methylmalonyl-CoA.
-
Cofactor: 50 µM Adenosylcobalamin (AdoCbl).
-
Coupling Reagents: 1 mM GDP, 50 mM K₂HPO₄, 2 mM DTNB.
-
Coupling Enzyme: Succinyl-CoA Synthetase (SCS, ≥5 units/mL).
-
Enzyme: Purified MUT sample.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing: 800 µL Assay Buffer, 50 µL Coupling Reagents mix, 10 µL AdoCbl, and 10 µL SCS.
-
Add the purified MUT sample (e.g., 10-20 µL) and incubate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding 20 µL of the L-Methylmalonyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the rate of succinyl-CoA formation using the molar extinction coefficient of TNB²⁻ (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).
Experimental and Analytical Workflow
Studying these enzymes typically involves a multi-stage process from gene to functional characterization. The following diagram illustrates a standard workflow for expressing, purifying, and analyzing a target enzyme from this pathway.
The Central Role of Propionyl-CoA in Bacterial Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propionyl-CoA is a critical intermediate in the carbon metabolism of many bacteria, positioned at the crossroads of catabolism and anabolism. Arising from the breakdown of odd-chain fatty acids, branched-chain amino acids, and cholesterol, its accumulation can be toxic. Bacteria have therefore evolved sophisticated pathways to detoxify and utilize propionyl-CoA, primarily the methylcitrate cycle and the methylmalonyl-CoA pathway. These pathways not only mitigate toxicity but also channel the three-carbon unit of propionyl-CoA into central metabolism, contributing to the cellular pools of key intermediates like pyruvate (B1213749) and succinyl-CoA. This anaplerotic function is vital for bacterial survival, particularly in nutrient-limited environments or during pathogenesis. Understanding the intricacies of propionyl-CoA metabolism, its regulation, and the enzymes involved is paramount for the development of novel antimicrobial strategies and for harnessing these pathways in biotechnological applications for the production of valuable chemicals and biofuels. This guide provides an in-depth technical overview of the function of propionyl-CoA in bacterial carbon metabolism, including quantitative data, detailed experimental protocols, and visual representations of the key metabolic and regulatory pathways.
Introduction: The Significance of Propionyl-CoA Metabolism
Propionyl-CoA, a coenzyme A thioester of propionic acid, is a pivotal metabolite in bacterial physiology. While acetyl-CoA is the more common two-carbon building block, the three-carbon unit of propionyl-CoA presents both a challenge and an opportunity for bacteria. Its primary sources include the β-oxidation of odd-chain fatty acids, and the catabolism of amino acids such as valine, isoleucine, methionine, and threonine[1][2][3][4]. In pathogenic bacteria like Mycobacterium tuberculosis, the degradation of host-derived cholesterol is also a significant source of propionyl-CoA[5].
The accumulation of propionyl-CoA is toxic to bacterial cells, potentially through the inhibition of key metabolic enzymes[6][7]. Consequently, bacteria have evolved efficient metabolic pathways to process this intermediate. The two principal routes for propionyl-CoA assimilation in aerobic bacteria are the methylcitrate cycle and the methylmalonyl-CoA pathway[6][7]. These pathways not only detoxify the cell but also replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis[8]. This anaplerotic role is crucial for sustaining the TCA cycle when intermediates are drawn off for biosynthesis.
The importance of propionyl-CoA metabolism extends to pathogenesis, where the ability to utilize host-derived fatty acids and cholesterol is critical for the survival of pathogens like M. tuberculosis[5]. Furthermore, propionyl-CoA serves as a precursor for the biosynthesis of various secondary metabolites, including complex polyketides with antibiotic properties and other value-added chemicals and biofuels, making it a target for metabolic engineering[6][9].
This technical guide will delve into the core aspects of propionyl-CoA function in bacterial carbon metabolism, providing researchers and drug development professionals with a comprehensive resource on its metabolic pathways, enzymatic machinery, regulation, and methods for its study.
Metabolic Fates of Propionyl-CoA
Bacteria primarily utilize two major pathways to metabolize propionyl-CoA: the methylcitrate cycle and the methylmalonyl-CoA pathway. The prevalence of each pathway can vary between different bacterial species.
The Methylcitrate Cycle
The methylcitrate cycle is a key pathway for the catabolism of propionyl-CoA to pyruvate and succinate, which can then enter central metabolism. This cycle is particularly important in many bacteria, including Escherichia coli, Salmonella enterica, and Mycobacterium tuberculosis[10][11]. The enzymes of the methylcitrate cycle are typically encoded by the prpBCDE operon[12].
The key enzymatic steps are as follows:
-
2-Methylcitrate Synthase (PrpC): Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate[10][13].
-
2-Methylcitrate Dehydratase (PrpD): Dehydrates 2-methylcitrate to 2-methylaconitate[10].
-
2-Methylisocitrate Lyase (PrpB): In some organisms, aconitase (AcnB) first converts 2-methylaconitate to 2-methylisocitrate, which is then cleaved by PrpB into pyruvate and succinate[10].
The net result of one turn of the methylcitrate cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate into one molecule of pyruvate and one molecule of succinate.
The Methylmalonyl-CoA Pathway
The methylmalonyl-CoA pathway is an alternative route for propionyl-CoA metabolism that ultimately converts it into the TCA cycle intermediate succinyl-CoA. This pathway is found in a wide range of bacteria, including Propionibacterium species and Corynebacterium glutamicum[6][8].
The pathway involves the following key enzymatic reactions:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to (S)-methylmalonyl-CoA[14][15][16]. This reaction requires ATP and bicarbonate[14][15].
-
Methylmalonyl-CoA Epimerase (MCEE): Converts (S)-methylmalonyl-CoA to its (R)-epimer[17].
-
Methylmalonyl-CoA Mutase (MCM): A vitamin B12-dependent enzyme that catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA[1][17][18].
The succinyl-CoA produced can then directly enter the TCA cycle.
Other Pathways
While the methylcitrate and methylmalonyl-CoA pathways are the most common, other routes for propionyl-CoA metabolism exist in specific bacteria:
-
Acrylate Pathway: Found in some anaerobic bacteria like Clostridium propionicum, this pathway involves the conversion of propionyl-CoA to acrylyl-CoA[6].
-
3-Hydroxypropionate Pathway: This pathway is present in some autotrophic bacteria and archaea, such as Chloroflexus aurantiacus, where propionyl-CoA is a key intermediate in carbon fixation[6].
Quantitative Data on Propionyl-CoA Metabolism
Understanding the quantitative aspects of propionyl-CoA metabolism is crucial for metabolic modeling and engineering efforts. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Enzymes in Propionyl-CoA Metabolism
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| Propionyl-CoA Carboxylase | Thermobifida fusca | Propionyl-CoA | - | - | [10] |
| Acetyl-CoA | - | - | [10] | ||
| Butyryl-CoA | - | - | [10] | ||
| Propionyl-CoA Carboxylase | Human | Propionyl-CoA | 0.29 mM | - | [14] |
| Bicarbonate | 3.0 mM | - | [14] | ||
| ATP | 0.08 mM | - | [14] | ||
| Methylmalonyl-CoA Mutase | Propionibacterium shermanii | Methylmalonyl-CoA | 19 µM | 450 U/mg | [19] |
| Methylmalonyl-CoA Epimerase | Chromatium sphaeroides | Methylmalonyl-CoA | 80 µM | 440 U/mg | [19] |
Note: Comprehensive kinetic data for bacterial enzymes is often dispersed in the literature and not always available in a comparative format. The values presented here are illustrative.
Table 2: Bacterial Growth on Propionate (B1217596) as a Sole Carbon Source
| Organism | Growth Rate (µ, h-1) | Doubling Time (tD, h) | Propionate Consumption Rate | Reference |
| Anaerotignum propionicum | 0.04 | 17.3 | - | [20] |
| Anaerotignum neopropionicum | 0.03 | 23.1 | - | [20] |
| Corynebacterium glutamicum | - | prolonged lag phase | - | [21] |
Table 3: Metabolic Flux Analysis of Propionate Metabolism
| Organism | Condition | Flux through Methylcitrate Cycle (%) | Flux through Methylmalonyl-CoA Pathway (%) | Reference |
| Propionibacterium freudenreichii | 0-84 h fermentation | - | Dominant | |
| 84-132 h fermentation | - | Dominant | ||
| Desulfurella acetivorans | Growth on propionate | Not active | Active |
Experimental Protocols
This section provides an overview of key experimental protocols for studying propionyl-CoA metabolism. For detailed, step-by-step procedures, it is recommended to consult the original publications.
Assay for Propionyl-CoA Carboxylase (PCC) Activity
Principle: The activity of PCC is commonly measured by quantifying the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into an acid-stable product, (S)-methylmalonyl-CoA, in the presence of propionyl-CoA, ATP, and a cell extract or purified enzyme[14].
General Protocol Outline:
-
Preparation of Cell Extract:
-
Grow bacterial cells under conditions that induce PCC expression (e.g., in the presence of propionate).
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using methods such as sonication or French press in a buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to obtain the crude cell extract.
-
Determine the total protein concentration of the extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, ATP, propionyl-CoA, and the cell extract.
-
Initiate the reaction by adding [14C]NaHCO3 of a known specific activity.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). This step also serves to remove unreacted [14C]CO2.
-
Centrifuge to pellet the precipitated protein.
-
-
Quantification:
-
Measure the radioactivity in an aliquot of the acid-stable supernatant using liquid scintillation counting.
-
Calculate the specific activity of PCC as nmol of bicarbonate fixed per minute per mg of protein.
-
Materials:
-
Tris-HCl buffer
-
MgCl2
-
ATP
-
Propionyl-CoA
-
[14C]NaHCO3
-
Trichloroacetic acid
-
Liquid scintillation cocktail
-
Cell extract or purified enzyme
Quantification of Intracellular Propionyl-CoA
Principle: The intracellular concentration of propionyl-CoA and other short-chain acyl-CoAs can be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides high sensitivity and specificity.
General Protocol Outline:
-
Metabolite Extraction and Quenching:
-
Rapidly quench the metabolism of a bacterial culture to prevent changes in metabolite levels. This can be achieved by quickly transferring the cells to a cold solution (e.g., -20°C methanol).
-
Harvest the quenched cells by centrifugation at low temperature.
-
Extract the intracellular metabolites using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.
-
Include an internal standard (e.g., a 13C-labeled acyl-CoA) for accurate quantification.
-
-
Sample Preparation:
-
Remove cell debris by centrifugation.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried metabolites in a solvent compatible with the HPLC mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Separate the acyl-CoAs using a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with mobile phases typically containing an ion-pairing agent to improve retention and separation.
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for propionyl-CoA and the internal standard are monitored.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of propionyl-CoA.
-
Calculate the intracellular concentration of propionyl-CoA based on the peak area ratio to the internal standard and the standard curve, taking into account the cell volume or biomass.
-
13C-Metabolic Flux Analysis (MFA)
Principle: 13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. It involves feeding the bacteria a 13C-labeled substrate (e.g., [13C]-propionate or [13C]-glucose) and analyzing the resulting labeling patterns in proteinogenic amino acids or other stable cellular macromolecules[3][5][8][11].
General Workflow:
-
Isotopic Labeling Experiment:
-
Grow the bacterial culture in a defined medium with the 13C-labeled substrate as the primary carbon source until isotopic and metabolic steady state is reached.
-
Harvest the cells during the exponential growth phase.
-
-
Biomass Hydrolysis and Derivatization:
-
Hydrolyze the cell biomass to release the constituent amino acids.
-
Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
-
GC-MS Analysis:
-
Separate the derivatized amino acids by GC.
-
Analyze the mass isotopomer distribution of the amino acids and their fragments by MS.
-
-
Metabolic Flux Calculation:
-
Use a computational model of the central carbon metabolism of the bacterium.
-
Input the measured mass isotopomer distributions and extracellular metabolite exchange rates (e.g., substrate uptake and product secretion rates) into the model.
-
Employ specialized software to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.
-
Regulation of Propionyl-CoA Metabolism
The metabolism of propionyl-CoA is tightly regulated at the transcriptional level to prevent the accumulation of toxic intermediates and to coordinate its assimilation with the overall metabolic state of the cell.
Regulation of the Methylcitrate Cycle
In enteric bacteria like Salmonella enterica and E. coli, the expression of the prpBCDE operon, which encodes the enzymes of the methylcitrate cycle, is controlled by a complex regulatory network.
-
PrpR Activator: The primary regulator is the PrpR protein, a transcriptional activator. The activity of PrpR is allosterically regulated by 2-methylcitrate, an intermediate of the methylcitrate cycle. The binding of 2-methylcitrate to PrpR induces a conformational change that allows it to activate the transcription of the prpBCDE operon[12][21]. This creates a positive feedback loop where the presence of the substrate of the pathway leads to the expression of the enzymes that metabolize it.
-
Catabolite Repression: The prp operon is also subject to catabolite repression by the cAMP receptor protein (CRP). In the presence of preferred carbon sources like glucose, cAMP levels are low, and the CRP-cAMP complex does not form. This leads to reduced expression of the prp operon, ensuring that the cell prioritizes the metabolism of the more favorable carbon source.
-
Integration Host Factor (IHF): The integration host factor (IHF), a DNA-binding protein, is also involved in the regulation of the prp operon, likely by facilitating the bending of DNA to allow for the interaction of PrpR and RNA polymerase with the promoter region.
Regulation of the Methylmalonyl-CoA Pathway
The regulation of the methylmalonyl-CoA pathway is less well understood and appears to be more varied across different bacterial species. In contrast to the dedicated PrpR system for the methylcitrate cycle, a single, conserved transcriptional regulator for the methylmalonyl-CoA pathway has not been identified in all bacteria that utilize it.
In Corynebacterium glutamicum, the expression of genes involved in propionate metabolism, including those of the methylmalonyl-CoA pathway, is induced in the presence of propionate[6][20]. This suggests the presence of a regulatory system that senses propionate or a downstream metabolite. However, the specific transcriptional regulators and their mechanisms of action are still being elucidated. The availability of vitamin B12, a required cofactor for methylmalonyl-CoA mutase, is also a critical factor influencing the flux through this pathway.
Conclusion and Future Directions
Propionyl-CoA metabolism is a central and indispensable aspect of carbon metabolism in a diverse range of bacteria. The methylcitrate and methylmalonyl-CoA pathways represent elegant solutions to the challenge of detoxifying and assimilating this three-carbon metabolite, highlighting the metabolic versatility of bacteria. For researchers in academia and industry, a thorough understanding of these pathways is critical.
For drug development professionals, the enzymes of propionyl-CoA metabolism, particularly those essential for the survival of pathogenic bacteria, represent promising targets for novel antimicrobial agents. The differences in these pathways between bacteria and humans could be exploited for the development of selective inhibitors.
For scientists in the field of metabolic engineering and synthetic biology, the pathways of propionyl-CoA metabolism offer a rich toolkit for the production of valuable chemicals. By manipulating the expression of key enzymes and redirecting metabolic flux, it is possible to enhance the production of propionyl-CoA-derived compounds, including biofuels, bioplastics, and pharmaceuticals.
Future research in this area will likely focus on several key aspects:
-
Detailed characterization of regulatory networks: Unraveling the complete regulatory circuits that govern propionyl-CoA metabolism in a wider range of bacteria will provide a more comprehensive understanding of how these pathways are integrated with other cellular processes.
-
Structural and mechanistic studies of key enzymes: High-resolution structural information on the enzymes of propionyl-CoA metabolism will facilitate the rational design of specific inhibitors and the engineering of enzymes with improved catalytic properties.
-
Systems-level analysis: The application of systems biology approaches, including integrated transcriptomic, proteomic, and metabolomic analyses, will provide a more holistic view of how bacteria respond to changes in propionyl-CoA levels and will aid in the identification of novel regulatory mechanisms and metabolic interactions.
References
- 1. Case Western Reserve University [case.edu]
- 2. cAMP receptor protein - Wikipedia [en.wikipedia.org]
- 3. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]
- 6. Formation and Metabolism of Methylmalonyl Coenzyme A in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. 2-Methylcitrate-dependent activation of the propionate catabolic operon (prpBCDE) of Salmonella enterica by the PrpR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 14. researchgate.net [researchgate.net]
- 15. Presence of Acetyl Coenzyme A (CoA) Carboxylase and Propionyl-CoA Carboxylase in Autotrophic Crenarchaeota and Indication for Operation of a 3-Hydroxypropionate Cycle in Autotrophic Carbon Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional profiling of Corynebacterium glutamicum metabolism during organic acid production under oxygen deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formation and metabolism of methylmalonyl coenzyme A in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular characterization of PrpR, the transcriptional activator of propionate catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
An In-depth Technical Guide to Propionyl-CoA Sources in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of several major catabolic pathways. While less abundant than its two-carbon counterpart, acetyl-CoA, the propionyl-CoA pool plays a crucial role in anaplerosis, energy production, and as a substrate for post-translational modifications. Understanding the origins and regulation of propionyl-CoA is essential for researchers in fields ranging from metabolic diseases and oncology to drug development, as its dysregulation is implicated in various pathological states. This technical guide provides a comprehensive overview of the primary sources of propionyl-CoA in mammalian cell culture, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying metabolic and signaling pathways.
Core Sources of Propionyl-CoA
In mammalian cells, propionyl-CoA is primarily derived from the catabolism of specific amino acids and odd-chain fatty acids. Other minor sources include the breakdown of cholesterol side chains and the metabolism of propionate (B1217596) produced by gut microbiota, though the latter is less relevant in most in vitro cell culture systems unless propionate is supplemented in the media.
Catabolism of Amino Acids
Four key amino acids serve as significant precursors for propionyl-CoA:
-
Isoleucine: This branched-chain amino acid (BCAA) is catabolized through a series of enzymatic steps, ultimately yielding both acetyl-CoA and propionyl-CoA.[1]
-
Valine: Another BCAA, valine's catabolic pathway leads exclusively to the production of propionyl-CoA.[1]
-
Threonine: The breakdown of this essential amino acid can proceed through a pathway that generates propionyl-CoA.[1]
-
Methionine: The catabolism of this sulfur-containing amino acid also converges on the production of propionyl-CoA.[1]
The initial step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), followed by an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a critical regulatory point in BCAA breakdown.[2]
β-Oxidation of Odd-Chain Fatty Acids
Fatty acids with an odd number of carbon atoms undergo β-oxidation in a manner similar to even-chain fatty acids. However, the final round of oxidation of an odd-chain fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3] While less common than even-chain fatty acids in typical diets and cell culture media supplements, odd-chain fatty acids can be a significant source of propionyl-CoA when present.
Quantitative Contribution of Sources
Stable isotope tracing studies have been instrumental in elucidating the relative contributions of different precursors to the propionyl-CoA pool in various cell types. These studies reveal that the primary source can vary depending on the cell line and metabolic state.
| Cell Line | Primary Propionyl-CoA Source(s) | Key Findings | Reference |
| 3T3-L1 Adipocytes | Valine and Isoleucine | Valine and isoleucine contributed 100% to the lipogenic propionyl-CoA pool. | [4][5] |
| Pancreatic Ductal Adenocarcinoma (PDA) Cells | Isoleucine | Isoleucine is a primary source of propionyl-CoA, particularly in the nucleus, where it contributes to histone propionylation. | [6] |
| Hepatocellular Carcinoma (HepG2) Cells | Isoleucine and Threonine | In a simulated "catabolic state," isoleucine and threonine were efficient producers of propionyl-CoA, while valine and methionine contributed less than 10%. | [7] |
Metabolic and Signaling Pathways
The generation of propionyl-CoA is tightly regulated by intricate signaling networks that respond to nutrient availability and cellular energy status.
Catabolic Pathways to Propionyl-CoA
The following diagram illustrates the convergence of amino acid and odd-chain fatty acid catabolism on propionyl-CoA.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. color | Graphviz [graphviz.org]
- 7. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads of Propionyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-coenzyme A (propionyl-CoA) is a pivotal intermediate in cellular metabolism, situated at the intersection of fatty acid, amino acid, and carbohydrate metabolic pathways.[1][2] Derived from the catabolism of odd-chain fatty acids, the breakdown of certain amino acids (valine, isoleucine, methionine, and threonine), and the degradation of cholesterol, the metabolic fate of propionyl-CoA is critical for cellular homeostasis and energy balance.[3][4] Its accumulation can be toxic, leading to the inhibition of key metabolic enzymes.[5] Consequently, organisms have evolved distinct strategies to metabolize this three-carbon thioester, the understanding of which is crucial for advancements in metabolic engineering, drug development, and the clinical management of metabolic disorders. This technical guide provides a comprehensive overview of the metabolic fate of propionyl-CoA across different organisms, with a focus on the underlying enzymatic pathways, quantitative data, and detailed experimental methodologies.
Metabolic Fates of Propionyl-CoA: A Comparative Overview
The metabolic pathways for propionyl-CoA utilization vary significantly across the domains of life. In mammals, the canonical route involves its conversion to the citric acid cycle intermediate, succinyl-CoA. In contrast, many bacteria, fungi, and plants employ alternative pathways, such as the methylcitrate cycle or a modified β-oxidation pathway, to process propionyl-CoA.
The Methylmalonyl-CoA Pathway in Mammals
In mammalian cells, propionyl-CoA is primarily metabolized in the mitochondria through a three-step enzymatic pathway that converts it to succinyl-CoA, an anaplerotic intermediate of the citric acid cycle.[6][7][8] This pathway is essential for the complete oxidation of propionyl-CoA and for gluconeogenesis from its precursors.[9][10]
The key enzymes in this pathway are:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[5][11]
-
Methylmalonyl-CoA Epimerase (MCE): An enzyme that catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.[12]
-
Methylmalonyl-CoA Mutase (MUT): A vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[13][14]
This pathway is clinically significant, as inherited deficiencies in PCC or MUT lead to the genetic disorders propionic acidemia and methylmalonic acidemia, respectively, characterized by the accumulation of toxic metabolites.[11][15]
The Methylcitrate Cycle in Bacteria and Fungi
Many bacteria and fungi, which may lack a functional vitamin B12-dependent methylmalonyl-CoA mutase, utilize the methylcitrate cycle to metabolize propionyl-CoA.[16][17] This pathway converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate.[9] The key enzymes of this cycle are:
-
2-Methylcitrate Synthase (MCS): Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[18][19]
-
2-Methylcitrate Dehydratase: Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.
-
2-Methylisocitrate Lyase (MCL): Cleaves 2-methylisocitrate into pyruvate and succinate.[20]
The methylcitrate cycle is crucial for the detoxification of propionate (B1217596) and for providing precursors for central metabolism in these organisms.[7][9] Its absence in humans makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents.[21]
Propionyl-CoA Metabolism in Plants
In plants, the metabolic fate of propionyl-CoA appears to involve a modified peroxisomal β-oxidation pathway.[7][15] This pathway converts propionyl-CoA to β-hydroxypropionate.[7][15] While the complete pathway and its regulation are still under investigation, it represents a distinct strategy for propionyl-CoA metabolism in the plant kingdom. The breakdown of odd-chain fatty acids, phytol, and branched-chain amino acids can all contribute to the peroxisomal pool of propionyl-CoA.[22]
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in propionyl-CoA metabolism are crucial for understanding the flux through these pathways and for developing effective inhibitors.
| Enzyme | Organism | Substrate | Km (mM) | Reference(s) |
| Propionyl-CoA Carboxylase (PCC) | Human | Propionyl-CoA | 0.29 | [9] |
| Bicarbonate | 3.0 | [9][11] | ||
| ATP | 0.08 | [11] | ||
| Methylmalonyl-CoA Mutase (MUT) | Human (Wild-type) | Adenosylcobalamin | Varies (mutations increase Km 40- to 900-fold) | [20][23] |
| 2-Methylcitrate Synthase (MCS) | Escherichia coli | Propionyl-CoA | 0.037 | [24] |
| Oxaloacetate | 0.005 | [24] | ||
| Acetyl-CoA | 0.101 | [24] | ||
| Aspergillus fumigatus | Propionyl-CoA | 0.0019 | [25] | |
| Oxaloacetate | 0.0027 | [25] | ||
| 2-Methylisocitrate Lyase (MCL) | Escherichia coli | 2-Methylisocitrate | - | [20] |
| Aspergillus nidulans | 2-Methylisocitrate | - | [26] |
Table 1: Kinetic Parameters of Key Enzymes in Propionyl-CoA Metabolism.
| Metabolite | Condition | Organism/Tissue | Concentration | Reference(s) |
| Propionyl-CoA | Propionic Acidemia | Human Plasma | Elevated | [3][15] |
| Methylcitrate | Propionic Acidemia | Human Urine | Increased | [3] |
| 3-Hydroxypropionate | Propionic Acidemia | Human Urine | Increased | [27] |
| Propionyl-CoA | Propionate-fed | Escherichia coli | 6- to 30-fold increase | [28] |
| Methylmalonyl-CoA | Propionate-fed | Escherichia coli | 3.7- to 6.8-fold increase | [28] |
| Acetyl-CoA | Exponential growth | Escherichia coli | 20-600 µM | [24] |
| Malonyl-CoA | Exponential growth | Escherichia coli | 4-90 µM | [24] |
Table 2: Intracellular Concentrations of Propionyl-CoA and Related Metabolites.
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying propionyl-CoA metabolism.
Enzyme Assays
This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.
-
Principle: The enzymatic reaction utilizes [14C]bicarbonate, and the resulting radiolabeled methylmalonyl-CoA is quantified.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
10 mM ATP
-
2 mM Propionyl-CoA
-
10 mM KH[14C]O3 (specific activity ~1 µCi/µmol)
-
Cell or tissue homogenate
-
-
Procedure:
-
Pre-incubate the reaction mixture without propionyl-CoA at 37°C for 5 minutes.
-
Initiate the reaction by adding propionyl-CoA.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding perchloric acid.
-
Remove unreacted [14C]bicarbonate by acidification and sparging with N2.
-
Quantify the radioactivity incorporated into the acid-stable product (methylmalonyl-CoA) by liquid scintillation counting.
-
This method quantifies the formation of succinyl-CoA from methylmalonyl-CoA using high-performance liquid chromatography.
-
Principle: The product, succinyl-CoA, is separated from the substrate, methylmalonyl-CoA, by reverse-phase HPLC and quantified by UV detection.
-
Reaction Mixture:
-
50 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
0.2 mM Adenosylcobalamin
-
1 mM D,L-Methylmalonyl-CoA
-
Cell or tissue homogenate
-
-
Procedure:
-
Pre-incubate the reaction mixture without methylmalonyl-CoA at 37°C for 5 minutes.
-
Initiate the reaction by adding methylmalonyl-CoA.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection at 254 nm.
-
Quantify succinyl-CoA by comparing its peak area to a standard curve.
-
This continuous assay measures the release of free Coenzyme A (CoA-SH) using DTNB.
-
Principle: The thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.2 mM DTNB
-
0.5 mM Propionyl-CoA
-
Purified enzyme or cell extract
-
-
Procedure:
-
Combine all reagents except oxaloacetate in a cuvette.
-
Establish a baseline reading at 412 nm in a spectrophotometer.
-
Initiate the reaction by adding 0.5 mM oxaloacetate.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1).
-
Quantification of CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular CoA esters.
-
Principle: CoA esters are extracted from cells, separated by liquid chromatography, and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Extraction:
-
Rapidly quench metabolic activity by adding cold methanol (B129727) or other quenching solutions.
-
Lyse cells and extract metabolites using a suitable solvent (e.g., acetonitrile/methanol/water mixture).
-
Centrifuge to remove cell debris.
-
Dry the supernatant under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the CoA esters using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).
-
Detect and quantify the specific CoA esters using a tandem mass spectrometer with predefined MRM transitions for each analyte and an internal standard.
-
Regulation of Propionyl-CoA Metabolism
The flux through propionyl-CoA metabolic pathways is tightly regulated to prevent the accumulation of toxic intermediates and to meet the metabolic demands of the cell.
-
Allosteric Regulation: Propionyl-CoA itself can act as an allosteric regulator. For instance, it can inhibit pyruvate dehydrogenase, thereby linking fatty acid and carbohydrate metabolism.[5]
-
Transcriptional Regulation: The expression of genes encoding the enzymes of propionyl-CoA metabolism is often regulated by the availability of substrates. In some bacteria, a transcriptional regulator, PccR, controls the expression of propionyl-CoA carboxylase in response to propionyl-CoA levels.[6] In fungi, the genes of the methylcitrate cycle are induced in the presence of propionate.[9]
-
Feedback Inhibition: The products of these pathways can also exert feedback inhibition on the enzymes.
Conclusion
The metabolic fate of propionyl-CoA is a fascinating example of metabolic diversity and adaptation. The distinct pathways employed by different organisms to process this key intermediate highlight the evolutionary solutions to the challenge of metabolizing a potentially toxic compound while integrating it into central metabolism. For researchers in metabolic engineering, a thorough understanding of these pathways is essential for designing novel biosynthetic routes. For drug development professionals, the unique enzymes of the methylcitrate cycle in pathogenic bacteria and fungi present promising targets for new antimicrobial therapies. Furthermore, for clinicians and scientists studying inborn errors of metabolism, a deep knowledge of the methylmalonyl-CoA pathway is fundamental for diagnosing and developing treatments for diseases like propionic and methylmalonic acidemia. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering our understanding of the critical role of propionyl-CoA in cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Metabolic changes associated with hyperammonemia in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]
- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 12. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. uwaterloo.ca [uwaterloo.ca]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Propionate metabolism in Desulfurella acetivorans [frontiersin.org]
- 20. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LC-MS/MS quantification of short-chain acyl-CoA's in Escherichia coli demonstrates versatile propionyl-CoA synthetase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Case Western Reserve University [case.edu]
- 30. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
Propionyl-CoA Accumulation and Cellular Toxicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Propionyl-CoA is a critical intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids and specific amino acids. However, its accumulation, characteristic of inherited metabolic disorders like propionic acidemia (PA), triggers a cascade of cytotoxic events. This technical guide provides an in-depth analysis of the mechanisms underlying propionyl-CoA-induced cellular toxicity, with a focus on mitochondrial dysfunction, disruption of key metabolic pathways, and the induction of oxidative stress. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of therapeutic strategies.
Introduction to Propionyl-CoA Metabolism
Propionyl-CoA is a three-carbon thioester of coenzyme A, primarily generated from the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as the beta-oxidation of odd-chain fatty acids and the degradation of cholesterol side chains.[1][2] Under normal physiological conditions, propionyl-CoA is carboxylated by the biotin-dependent mitochondrial enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[2][3] This is subsequently converted to L-methylmalonyl-CoA and then to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA.[1]
Genetic defects in PCC lead to propionic acidemia, an autosomal recessive disorder characterized by the toxic accumulation of propionyl-CoA and its metabolites.[2][3][4] This accumulation disrupts cellular homeostasis through multiple mechanisms, leading to the clinical manifestations of the disease, including metabolic acidosis, hyperammonemia, and neurological damage.[2][3]
Mechanisms of Propionyl-CoA-Induced Cellular Toxicity
The cellular toxicity of propionyl-CoA is multifaceted, primarily stemming from its impact on mitochondrial function and the disruption of interconnected metabolic pathways.
Mitochondrial Dysfunction
The mitochondrion is a primary target of propionyl-CoA toxicity. The accumulation of this metabolite leads to a significant impairment of mitochondrial energy metabolism through several mechanisms:
-
Inhibition of the Tricarboxylic Acid (TCA) Cycle: Propionyl-CoA and its derivatives competitively inhibit key enzymes of the TCA cycle. This includes the pyruvate (B1213749) dehydrogenase complex (PDH), which links glycolysis to the TCA cycle, and α-ketoglutarate dehydrogenase (α-KGDH).[3][5] The secondary metabolite, methylcitrate, formed from the condensation of propionyl-CoA and oxaloacetate, is known to inhibit citrate (B86180) synthase and isocitrate dehydrogenase.[3] This enzymatic inhibition leads to a reduction in the synthesis of citrate, GTP, and ATP.[3]
-
Impairment of the Electron Transport Chain: Studies have shown that propionyl-CoA can inhibit respiratory chain complex III, further compromising oxidative phosphorylation.[5]
-
CoA Sequestration ("CoA Trapping"): The accumulation of propionyl-CoA sequesters the available pool of free coenzyme A (CoA-SH).[6][7] This "trapping" of CoA limits its availability for other essential mitochondrial reactions, most notably the conversion of pyruvate to acetyl-CoA by PDH, thus further disrupting the TCA cycle and fatty acid oxidation.[6][7]
Disruption of the Urea (B33335) Cycle and Hyperammonemia
A critical consequence of propionyl-CoA accumulation is the inhibition of the urea cycle, leading to hyperammonemia. Propionyl-CoA acts as a competitive inhibitor of N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle responsible for synthesizing N-acetylglutamate (NAG), an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1).[8] The inhibition of NAGS leads to decreased levels of NAG, subsequently reducing the activity of CPS1 and impairing the detoxification of ammonia.[8]
Induction of Oxidative Stress
There is substantial evidence that propionyl-CoA accumulation induces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[6][9][10] The precise mechanisms are still under investigation but are thought to involve mitochondrial dysfunction and the disruption of electron transport chain activity. Elevated ROS levels can lead to damage of cellular components, including lipids, proteins, and DNA, contributing to the pathophysiology of propionic acidemia.[6][10]
Epigenetic Modifications through Histone Propionylation
Propionyl-CoA can serve as a substrate for the propionylation of lysine (B10760008) residues on histone proteins, a post-translational modification that can alter chromatin structure and gene expression.[11][12] Increased levels of propionyl-CoA in propionic acidemia lead to hyperpropionylation of histones, which may contribute to aberrant gene expression patterns observed in the disease.[12][13]
Quantitative Data on Propionyl-CoA Toxicity
The following tables summarize key quantitative data related to the toxic effects of propionyl-CoA accumulation.
Table 1: Inhibition of Key Metabolic Enzymes by Propionyl-CoA and its Metabolites
| Enzyme | Inhibitor | Inhibition Type | Ki / IC50 | Organism/System |
| N-acetylglutamate synthase (NAGS) | Propionyl-CoA | Competitive | 0.71 mM (Ki) | Rat liver mitochondria |
| Pyruvate Dehydrogenase Complex (PDHc) | Propionyl-CoA | Competitive (with Acetyl-CoA) | Not specified | Pig kidney |
| α-Ketoglutarate Dehydrogenase (α-KGDH) | Propionyl-CoA | Inhibitory | Not specified | Isolated enzyme |
| Respiratory Chain Complex III | Propionyl-CoA | Inhibitory | Not specified | Bovine heart submitochondrial particles |
| Citrate Synthase | Methylcitrate | Inhibitory | Not specified | Not specified |
| Isocitrate Dehydrogenase | Methylcitrate | Inhibitory | Not specified | Not specified |
Table 2: Alterations in Metabolite Levels in Propionic Acidemia Cellular Models
| Metabolite | Cellular Model | Change Relative to Control |
| Propionyl-CoA | Propionate-treated heart | ~101-fold increase |
| Methylmalonyl-CoA | Propionate-treated heart | ~36-fold increase |
| Propionylcarnitine | MMA patient plasma | ~71.5-fold increase |
| Propionylcarnitine | PA patient plasma | ~64-fold increase |
| Cystathionine sulfoxide | MMA patient plasma | ~92.9-fold increase |
Signaling Pathways in Propionyl-CoA Toxicity
The cellular response to propionyl-CoA accumulation involves complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways implicated in propionyl-CoA-induced toxicity.
Caption: Metabolic pathway of propionyl-CoA and its entry into the TCA cycle.
References
- 1. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tabaslab.com [tabaslab.com]
- 4. Video: Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 5. Immunological studies of propionyl CoA carboxylase in livers and fibroblasts of patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpu.edu.cn [cpu.edu.cn]
- 11. Kinetics of the inhibition of citrate synthase from pig heart by substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propionyl-CoA - Wikipedia [en.wikipedia.org]
The Methylcitrate Cycle: An In-depth Technical Guide to Propionyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-CoA is a pivotal intermediate in cellular metabolism, arising from the catabolism of odd-chain fatty acids, branched-chain amino acids, and other metabolites. While essential, its accumulation is toxic. Many bacteria and fungi, in contrast to mammals, utilize the methylcitrate cycle for propionyl-CoA detoxification and assimilation. This pathway's absence in humans elevates its constituent enzymes to promising targets for novel antimicrobial agents. This technical guide provides a comprehensive exploration of the discovery and core biochemistry of the methylcitrate cycle. It details the enzymatic reactions, presents quantitative data on enzyme kinetics and metabolite levels, and offers detailed experimental protocols for the study of this crucial metabolic pathway.
Introduction: The Discovery of a Novel Metabolic Pathway
The existence of the methylcitrate cycle was first elucidated in fungi in 1973, with its presence in bacteria like Salmonella enterica and Escherichia coli being confirmed in 1999.[1][2] This pathway provides a mechanism for the metabolism of propionyl-CoA, a three-carbon thioester that can be toxic to cells if it accumulates.[3][4] The cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate (B1194679), which can then be integrated into central carbon metabolism.[1][2] The key enzymes of this cycle are 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB).[2] The discovery of this pathway was a significant advancement in understanding microbial carbon metabolism and has since opened new avenues for the development of targeted antimicrobial therapies, given its absence in mammalian cells.[1]
The Core Pathway: A Step-by-Step Enzymatic Journey
The methylcitrate cycle is a cyclic pathway that processes propionyl-CoA through a series of enzymatic reactions, ultimately yielding pyruvate and succinate. The net reaction of the cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate to one molecule of pyruvate and one molecule of succinate.[1]
The key steps in the methylcitrate cycle are as follows:
-
Condensation: The cycle initiates with the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate. This irreversible reaction is catalyzed by the enzyme 2-methylcitrate synthase (PrpC) .[1]
-
Isomerization: 2-methylcitrate is then isomerized to (2R,3S)-2-methylisocitrate. This occurs via a two-step process involving dehydration to cis-2-methylaconitate, catalyzed by 2-methylcitrate dehydratase (PrpD) , followed by hydration catalyzed by an aconitase-like enzyme .[1]
-
Cleavage: Finally, (2R,3S)-2-methylisocitrate is cleaved by 2-methylisocitrate lyase (PrpB) to produce pyruvate and succinate.[1] The succinate can then enter the tricarboxylic acid (TCA) cycle to regenerate oxaloacetate, thus completing the cycle.
Figure 1: The Methylcitrate Cycle Pathway.
Quantitative Data
Enzyme Kinetics
The efficiency of the methylcitrate cycle is dictated by the kinetic properties of its core enzymes. The following tables summarize the available kinetic parameters for these enzymes from various organisms.
Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s-1) | Reference(s) |
| Escherichia coli | Propionyl-CoA | 31 | Not specified | [5] |
| Escherichia coli | Oxaloacetate | 5 (at pH 8.0) | 0.33 (at pH 8.0, 35°C) | [6] |
| Aspergillus fumigatus | Propionyl-CoA | 1.9 | Not Reported | [6] |
| Aspergillus fumigatus | Oxaloacetate | 2.7 | Not Reported | [6] |
| Salmonella typhimurium | Propionyl-CoA | Not specified | Not specified | [7] |
Table 2: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)
| Organism | Km for (2R,3S)-2-methylisocitrate (µM) | Vmax (U/mg) or kcat (s-1) | Notes | Reference(s) |
| Escherichia coli | 31 | Not specified | The enzyme corresponds to the PrpB protein. | [5] |
| Aspergillus nidulans | 3.33 mM | 1.34 U/mg (Turnover number: 1.34 s-1) | Also exhibits activity with isocitrate (Km = 0.35 mM, Vmax = 8.60 U/mg). | [5] |
| Candida lipolytica | 770 | Not specified | The enzyme is specific for threo-Ds-2-methylisocitrate. | [5] |
| Coxiella burnetii | 390 ± 47 | Not specified | Determined using a Michaelis-Menten assay with 50 pM of the enzyme. | [5] |
Metabolite Concentrations
The intracellular concentrations of methylcitrate cycle intermediates offer insights into the metabolic flux and potential pathway bottlenecks. The following table presents data on the accumulation of these intermediates in Pseudomonas aeruginosa.
Table 3: Intracellular Concentrations of Methylcitrate Cycle Intermediates in Pseudomonas aeruginosa
| Metabolite | Strain | Condition | Concentration | Reference(s) |
| 2-Methylcitrate | Wild-type | Propionate growth | Baseline | [1] |
| 2-Methylcitrate | ΔprpB | Propionate growth | Increased | [1] |
| cis-2-Methylaconitate | Wild-type | Propionate growth | Baseline | [1] |
| cis-2-Methylaconitate | ΔprpB | Propionate growth | Increased | [1] |
| 2-Methylisocitrate | Wild-type | Propionate growth | Baseline | [1] |
| 2-Methylisocitrate | ΔprpB | Propionate growth | Increased | [1] |
Experimental Protocols
Purification of Recombinant 2-Methylcitrate Synthase (PrpC)
This protocol outlines a general method for the expression and purification of His-tagged recombinant 2-methylcitrate synthase from E. coli.
4.1.1. Expression in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for 2-methylcitrate synthase fused to a polyhistidine tag (His-tag).[6]
-
Cell Culture: Grow the transformed cells in Luria-Bertani (LB) broth with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[6]
-
Incubation: Continue incubation for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[6]
-
Harvesting: Harvest the cells by centrifugation.
4.1.2. Purification
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.[8]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.[8]
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.[6]
-
Elution: Elute the His-tagged 2-methylcitrate synthase with an elution buffer containing a high concentration of imidazole.[6]
-
Purity Assessment: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the pure fractions.[6]
-
Buffer Exchange: Dialyze the pooled fractions against a suitable storage buffer.[6]
Figure 2: General workflow for recombinant protein purification.
2-Methylcitrate Synthase Activity Assay
The activity of 2-methylcitrate synthase is typically determined by a continuous spectrophotometric assay that measures the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.[8][9]
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl buffer (pH 8.0)[9]
-
0.1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[9]
-
0.5 mM Oxaloacetate[8]
-
0.1 mM Propionyl-CoA[7]
-
Purified 2-methylcitrate synthase enzyme
Procedure:
-
Prepare the reaction mixture (excluding the enzyme) in a cuvette.[8]
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes for temperature equilibration.[8]
-
Initiate the reaction by adding the purified enzyme.[8]
-
Monitor the increase in absorbance at 412 nm over time.[8]
-
The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the product (TNB2-), which is 13,600 M-1cm-1.[7]
2-Methylisocitrate Lyase Activity Assay
The activity of 2-methylisocitrate lyase can be measured by monitoring the formation of pyruvate, one of the reaction products.
Reaction Mixture (0.5 mL total volume):
-
66.7 mM potassium phosphate (B84403) buffer (pH 6.9)[10]
-
3.3 mM phenylhydrazine[10]
-
2.5 mM cysteine[10]
-
5 mM MgCl2[10]
-
Cell extract or purified enzyme
Procedure:
-
Prepare the reaction mixture in a cuvette.[10]
-
Start the reaction by adding 1.25 mM K3-methylisocitrate.[10]
-
Monitor the increase in absorbance at 324 nm, which corresponds to the formation of the pyruvate phenylhydrazone derivative.[10]
-
The molar extinction coefficient for pyruvate phenylhydrazone is 12 mM-1cm-1.[10]
Metabolite Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of intracellular metabolites.
General Workflow:
-
Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites from cell cultures.
-
Sample Preparation: Prepare the extracted samples for LC-MS/MS analysis, which may include derivatization.
-
LC-MS/MS Analysis: Separate and detect the metabolites of interest using an LC-MS/MS system.
-
Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards.[1]
Figure 3: Workflow for Metabolite Quantification by LC-MS/MS.
Conclusion and Future Directions
The discovery and elucidation of the methylcitrate cycle have significantly advanced our understanding of microbial propionyl-CoA metabolism. This pathway's critical role in the detoxification and assimilation of propionate, coupled with its absence in humans, firmly establishes its enzymes as attractive targets for the development of novel antimicrobial agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this pathway. Future research should focus on a more comprehensive characterization of the kinetic properties of all enzymes in the cycle across a wider range of pathogenic organisms, exploring the regulatory networks that control its flux, and developing potent and specific inhibitors of its key enzymes for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 3. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Metabolism: A Technical Guide to Genetic Disorders of Propionyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core genetic disorders associated with propionyl-CoA metabolism: propionic acidemia and methylmalonic acidemia. This document details the molecular basis of these diseases, outlines key diagnostic and research methodologies, and presents quantitative data to facilitate a deeper understanding and the development of novel therapeutic strategies.
Introduction to Propionyl-CoA Metabolism and Associated Genetic Disorders
Propionyl-CoA is a critical intermediate in the catabolism of essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[1][2] Its metabolism is central to cellular energy production, feeding into the Krebs cycle via succinyl-CoA.[1] Genetic defects in the enzymes responsible for propionyl-CoA conversion lead to the accumulation of toxic metabolites, resulting in severe, life-threatening organic acidemias.
The two primary genetic disorders of propionyl-CoA metabolism are:
-
Propionic Acidemia (PA): Caused by a deficiency of the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[3][4] This enzyme converts propionyl-CoA to methylmalonyl-CoA.[1][5] PA is an autosomal recessive disorder resulting from mutations in the PCCA or PCCB genes, which encode the alpha and beta subunits of PCC, respectively.[6][7]
-
Methylmalonic Acidemia (MMA): Characterized by the inability to convert methylmalonyl-CoA to succinyl-CoA.[8] This is most commonly due to mutations in the MMUT gene, which encodes the enzyme methylmalonyl-CoA mutase.[9][10] Other forms of MMA result from defects in the synthesis or transport of the enzyme's cofactor, adenosylcobalamin (a form of vitamin B12), and are caused by mutations in genes such as MMAA, MMAB, and MMADHC.[9][11]
Both disorders typically present in the neonatal period with symptoms of poor feeding, vomiting, lethargy, hypotonia, and metabolic acidosis.[6][9] Without early diagnosis and lifelong management, these conditions can lead to severe neurological damage, cardiomyopathy, renal failure, and death.[3][9]
Pathophysiology and Signaling Pathways
The pathophysiology of PA and MMA is primarily driven by the accumulation of toxic organic acids and their derivatives, which leads to widespread cellular dysfunction, with a significant impact on mitochondrial function.[12][13]
The buildup of propionyl-CoA and methylmalonyl-CoA leads to:
-
Mitochondrial Dysfunction: These toxic metabolites can inhibit key enzymes of the Krebs cycle and the electron transport chain, impairing cellular energy production.[12][14] This is often accompanied by increased oxidative stress.[12][13]
-
Secondary Carnitine Deficiency: Propionyl-CoA is conjugated to carnitine for excretion, leading to a depletion of the free carnitine pool, which is essential for fatty acid oxidation.[5]
-
Hyperammonemia: The accumulation of organic acids can inhibit the urea (B33335) cycle, leading to elevated ammonia (B1221849) levels.[15]
-
Glycine Encephalopathy: In PA, high levels of propionyl-CoA can lead to the formation of propionylglycine and an increase in plasma glycine.[5]
Recent research has highlighted the role of impaired mitophagy, the selective removal of damaged mitochondria, in the pathogenesis of MMA.[5][14] Defective clearance of dysfunctional mitochondria contributes to the cellular stress and organ damage observed in these patients.[5][14]
References
- 1. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adc.bmj.com [adc.bmj.com]
- 4. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionic acidemia: MedlinePlus Genetics [medlineplus.gov]
- 8. Utility of Gene Panels for the Diagnosis of Inborn Errors of Metabolism in a Metabolic Reference Center [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Mitochondrial disease, mitophagy, and cellular distress in methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: Quantification of Propionyl-CoA in Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propionyl-CoA is a critical intermediate in cellular metabolism, playing a key role in the catabolism of odd-chain fatty acids, certain amino acids (isoleucine, valine, threonine, and methionine), and cholesterol. Its levels can reflect the metabolic state of a cell or tissue and are relevant in various physiological and pathological conditions, including inherited metabolic disorders like propionic acidemia. Accurate quantification of propionyl-CoA in tissue samples is therefore essential for understanding metabolic pathways and for the development of therapeutic interventions. This document provides a detailed protocol for the quantification of propionyl-CoA in tissue samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on a stable isotope dilution approach, which ensures high accuracy and precision.
Principle
This method involves the extraction of short-chain acyl-CoAs from tissue homogenates, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. A stable isotope-labeled internal standard (e.g., [¹³C₃]-propionyl-CoA or d₅-propionyl-CoA) is spiked into the sample prior to extraction to correct for matrix effects and variations in sample processing and instrument response. Quantification is achieved by Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Propionyl-CoA sodium salt (Sigma-Aldrich)
-
[¹³C₃]-Propionyl-CoA or other suitable stable isotope-labeled internal standard (e.g., d₅-propionyl-CoA)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Ammonium (B1175870) formate (B1220265) (Sigma-Aldrich)
-
5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA) (Sigma-Aldrich)
-
Phosphate buffered saline (PBS), ice-cold
-
Tissue samples (e.g., liver, heart, kidney, brain), snap-frozen in liquid nitrogen and stored at -80°C.
Sample Preparation: Tissue Extraction
-
Tissue Weighing: On dry ice, weigh approximately 20-50 mg of frozen tissue in a pre-chilled, tared 2 mL polypropylene (B1209903) tube. Record the exact weight.
-
Homogenization:
-
Add 500 µL of ice-cold 10% (w/v) TCA or 2.5% (w/v) SSA in water to the tube containing the tissue.[1]
-
Immediately add the internal standard solution (e.g., 10 µL of 1 µM [¹³C₃]-propionyl-CoA).
-
Homogenize the tissue on ice using a bead beater or a probe sonicator until the tissue is completely disrupted.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C.[2]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
If using TCA, a solid-phase extraction (SPE) step may be necessary to remove the TCA, which can interfere with LC-MS/MS analysis. For SSA, the supernatant can often be directly analyzed after dilution.[1]
-
-
Optional Solid-Phase Extraction (SPE) - for TCA extracts:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove the TCA.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
-
Final Sample Preparation (for SSA extracts):
-
Dilute the supernatant 1:10 with ice-cold LC-MS grade water.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
a. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is commonly used.[3]
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 5.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: 2% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 2% B
-
15-20 min: 2% B (re-equilibration)
-
b. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for propionyl-CoA and its internal standard should be optimized by direct infusion of the standards. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 5'-diphosphate-adenosine moiety (507 Da).[1]
-
Propionyl-CoA: Precursor ion (Q1): m/z 824.1 -> Product ion (Q3): m/z 317.1
-
[¹³C₃]-Propionyl-CoA (Internal Standard): Precursor ion (Q1): m/z 827.1 -> Product ion (Q3): m/z 320.1
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 400 - 500°C
-
Collision Gas: Argon
-
Collision Energy: Optimize for each transition (typically 20-40 eV).
-
Data Presentation
The quantitative data for the LC-MS/MS method should be summarized in tables for clarity and easy comparison.
Table 1: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Propionyl-CoA | 824.1 | 317.1 | 100 | 35 |
| [¹³C₃]-Propionyl-CoA | 827.1 | 320.1 | 100 | 35 |
Table 2: Method Validation Parameters
| Parameter | Propionyl-CoA |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 1000 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: Example Propionyl-CoA Concentrations in Different Rat Tissues
| Tissue | Propionyl-CoA Concentration (nmol/g tissue) |
| Liver | 0.5 - 2.0 |
| Heart | 0.2 - 1.0 |
| Kidney | 0.8 - 3.5 |
| Brain | 0.1 - 0.5 |
Note: These are example values and may vary depending on the specific experimental conditions and the physiological state of the animal.
Visualizations
Experimental Workflow
Caption: Workflow for Propionyl-CoA Quantification.
Propionyl-CoA Metabolism Signaling Pathway
Caption: Propionyl-CoA Metabolic Pathway.
References
Application Notes and Protocol: Propionyl-CoA Extraction from Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a critical intermediate in the cellular metabolism of many bacteria, playing a central role in the catabolism of odd-chain fatty acids and certain amino acids.[1][2] It serves as a precursor for the biosynthesis of various value-added chemicals, biofuels, and complex polyketides.[3] The accurate quantification of intracellular propionyl-CoA pools is therefore essential for understanding bacterial physiology, metabolic engineering, and identifying novel antimicrobial targets. However, its high metabolic turnover rate and inherent instability present significant challenges for extraction and analysis. This protocol provides a detailed methodology for the efficient quenching of metabolic activity, lysis of bacterial cells, and extraction of propionyl-CoA for subsequent analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[4]
Principle of the Method
The successful extraction of propionyl-CoA hinges on a rapid and effective workflow designed to preserve the in vivo metabolic state. The process involves three critical stages:
-
Metabolic Quenching: The immediate cessation of all enzymatic activities is paramount to prevent the degradation or interconversion of propionyl-CoA.[5] This is typically achieved by rapidly introducing the cells to a pre-chilled quenching solution, such as cold methanol (B129727), which instantly arrests metabolism.[6]
-
Cell Lysis and Extraction: The robust bacterial cell wall is disrupted to release intracellular contents. This protocol employs a combination of mechanical disruption (bead beating or sonication) and a solvent-based extraction to efficiently lyse cells and solubilize metabolites.[7][8]
-
Clarification and Preparation: The crude lysate is clarified by centrifugation to remove insoluble cell debris, yielding a metabolite-rich supernatant ready for downstream analysis.
Experimental Protocols
This protocol is optimized for a starting bacterial culture volume of 1-5 mL but can be scaled as needed.
I. Materials and Reagents
-
Bacterial Culture: Grown to the desired optical density (e.g., mid-log phase).
-
Quenching Solution: 60-80% Methanol in water (v/v), pre-chilled to -40°C or colder.[6][9]
-
Extraction Solvent: Acetonitrile (B52724):Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C.
-
Lysis Matrix (for bead beating): 0.1 mm Zirconia/Silica beads.
-
Phosphate-Buffered Saline (PBS): pH 7.4, pre-chilled to 4°C.
-
Equipment:
II. Step-by-Step Methodology
Step 1: Metabolic Quenching and Cell Harvesting
-
Prepare a quenching tube containing 5 volumes of pre-chilled (-40°C) 60% methanol (e.g., 5 mL quenching solution for 1 mL of cell culture).
-
Rapidly withdraw a defined volume (e.g., 1 mL) of the bacterial culture and inject it directly into the cold quenching solution.
-
Immediately vortex the mixture for 5-10 seconds to ensure rapid and uniform quenching.
-
Centrifuge the quenched sample at 5,000 x g for 5 minutes at -10°C to pellet the bacterial cells.
-
Carefully decant and discard the supernatant, ensuring the cell pellet is not disturbed.
-
(Optional Wash Step) To remove extracellular media components, resuspend the pellet in 1 mL of cold PBS, centrifuge again at 5,000 x g for 3 minutes at 4°C, and discard the supernatant. This step should be performed quickly to minimize metabolite leakage.
-
Immediately freeze the cell pellet in liquid nitrogen or at -80°C. The pellets can be stored at -80°C for later extraction.
Step 2: Cell Lysis and Metabolite Extraction
-
Transfer the frozen cell pellet to a 2 mL screw-cap tube containing ~100 µL of 0.1 mm zirconia/silica beads (if using a bead beater).
-
Add 500 µL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Methanol:Water, 40:40:20) to the cell pellet.
-
Perform cell lysis using one of the following mechanical methods:
-
Bead Beating: Secure the tube in a bead beater and process for two cycles of 45 seconds at a high setting, with a 1-minute incubation on ice between cycles.[7]
-
Sonication: Place the tube in an ice-water bath and sonicate using a probe sonicator with 3-4 cycles of 20-second bursts at high intensity, followed by 30-second cooling periods.[11]
-
-
After lysis, vortex the sample vigorously for 30 seconds.
Step 3: Sample Clarification and Preparation for Analysis
-
Incubate the lysate at -20°C for 20 minutes to precipitate proteins and other macromolecules.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet all insoluble debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites including propionyl-CoA, to a new, clean microcentrifuge tube. Be cautious not to disturb the pellet.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis. For analysis, reconstitute the pellet in a suitable solvent (e.g., 50-100 µL of 5% acetonitrile in water) compatible with your analytical platform (e.g., LC-MS/MS).
Data Presentation
The choice of quenching and lysis method is critical and can significantly impact the quality of the metabolomic data. The following table summarizes the advantages and limitations of common techniques.
| Method | Category | Advantages | Limitations | References |
| Cold Methanol | Quenching | Efficiently stops enzymatic activity; compatible with subsequent solvent extraction. | Can cause leakage of intracellular metabolites, especially at lower concentrations. | [6][9] |
| Liquid Nitrogen | Quenching | Provides instantaneous metabolic arrest; minimizes metabolite leakage. | Can make subsequent separation of cells from media difficult if not filtered first. | [5][12] |
| Bead Beating | Lysis | Highly effective for a wide range of bacteria, including those with tough cell walls. | Can generate heat, requiring cooling steps; may cause some metabolite degradation. | [7] |
| Sonication | Lysis | Effective for Gram-negative bacteria; good for smaller sample volumes. | Less effective for robust Gram-positive bacteria; can cause protein denaturation and sample heating. | [8][11] |
| Enzymatic Lysis | Lysis | Gentle method, preserving metabolite integrity. | Enzyme choice is species-specific (e.g., Lysozyme, Lysostaphin); may introduce contaminants. |
Visualized Workflow
// Define Nodes with specific colors and text contrast Start [label="Bacterial Culture\n(Defined Growth Phase)", fillcolor="#F1F3F4", width=2.5]; Quench [label="1. Rapid Metabolic Quenching\n(-40°C Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Harvest [label="2. Cell Harvesting\n(Low-Temp Centrifugation)", fillcolor="#FBBC05", width=2.5]; Lysis [label="3. Lysis & Extraction\n(Bead Beating in Cold Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; Clarify [label="4. Clarification\n(Centrifugation to remove debris)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; Dry [label="5. Drying & Concentration\n(Vacuum Centrifugation)", fillcolor="#F1F3F4", width=2.5]; Analyze [label="6. Reconstitution & Analysis\n(LC-MS/MS)", fillcolor="#5F6368", fontcolor="#FFFFFF", width=2.5];
// Define Edges (Workflow) Start -> Quench; Quench -> Harvest; Harvest -> Lysis; Lysis -> Clarify; Clarify -> Dry; Dry -> Analyze; }
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA [bionity.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell lysis techniques | Abcam [abcam.com]
- 9. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Tracing Propionyl-CoA Metabolism with Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a central metabolite derived from the catabolism of odd-chain fatty acids, cholesterol, and several amino acids, including isoleucine, valine, threonine, and methionine.[1][2][3][4] Its primary metabolic fate in mammals is conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][4] Dysregulation of propionyl-CoA metabolism is implicated in various metabolic disorders. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique to trace the metabolic fate of propionyl-CoA and quantify its flux through various pathways, providing critical insights for basic research and drug development.[5][6][7]
These application notes provide detailed protocols for using stable isotope-labeled precursors to trace propionyl-CoA metabolism in cultured cells. The workflow covers cell culture and labeling, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Core Concepts and Signaling Pathways
Propionyl-CoA is a key intermediate in cellular metabolism. Its generation from various precursors and its subsequent conversion are tightly regulated. Understanding the flux through these pathways is crucial for elucidating cellular metabolic states in health and disease.
Sources of Propionyl-CoA:
-
Amino Acids: The branched-chain amino acids isoleucine and valine, as well as threonine and methionine, are significant sources of propionyl-CoA.[1][3][4]
-
Odd-Chain Fatty Acids: The breakdown of fatty acids with an odd number of carbons yields propionyl-CoA.[2][3]
-
Cholesterol: The degradation of the cholesterol side chain can also produce propionyl-CoA.[1][4]
Fates of Propionyl-CoA:
-
TCA Cycle Anaplerosis: The canonical pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the TCA cycle.[1][2][3][8]
-
Non-canonical Pathways: Recent studies have identified alternative metabolic fates, such as the condensation of two propionyl-CoA units to form trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA).[1][9]
Below is a diagram illustrating the central metabolic pathways of propionyl-CoA.
Experimental Protocols
This section provides detailed protocols for tracing propionyl-CoA metabolism using stable isotope labeling in cultured mammalian cells.
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the labeling of cultured cells with a stable isotope-labeled precursor. The choice of tracer will depend on the specific pathway being investigated. For example, to trace propionyl-CoA derived from amino acids, one could use U-¹³C-Isoleucine or U-¹³C-Valine. To trace the fate of propionate (B1217596) itself, [1-¹³C]-propionate or [U-¹³C₃]-propionate can be used.[10]
Materials:
-
Cultured mammalian cells (e.g., HepG2, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Stable isotope-labeled tracer (e.g., [U-¹³C₅]-Isoleucine, [U-¹³C₃]-Propionate)
-
6-well or 10-cm culture dishes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.[11]
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (lacking the unlabeled version of your tracer) with the stable isotope-labeled precursor at a concentration similar to that in the standard medium. For example, if using labeled propionate, a concentration of 100 µM is often used.[10]
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are recommended to determine the kinetics of label incorporation.
-
-
Cell Harvest and Quenching:
-
To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.
-
Immediately wash the cells twice with ice-cold PBS.[12]
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate (or scaled appropriately for other dish sizes).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously.
-
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites, including acyl-CoAs, from the cell lysates.
Materials:
-
Cell lysate in 80% methanol (from Protocol 1)
-
Chloroform, ice-cold
-
Water, ice-cold
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Phase Separation:
-
To the cell lysate in 80% methanol, add an equal volume of ice-cold chloroform.
-
Vortex thoroughly for 1 minute.
-
Add 0.5 volumes of ice-cold water.
-
Vortex again for 1 minute.
-
-
Centrifugation: Centrifuge the samples at >15,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein pellet (interphase).
-
Collection: Carefully collect the upper aqueous phase containing the polar metabolites, including acyl-CoAs, and transfer it to a new tube.
-
Drying: Dry the extracted metabolites using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: LC-MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of acyl-CoAs by liquid chromatography-mass spectrometry. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
C18 reverse-phase LC column
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of 50% methanol in water.
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the metabolites using a gradient of Solvent A and Solvent B. A typical gradient might start at 2% B, increase to 98% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 2% B.
-
-
Mass Spectrometry:
-
Analyze the eluting metabolites using a high-resolution mass spectrometer in positive ion mode.
-
Acquire data using a full scan mode to detect all ions and targeted MS/MS (or parallel reaction monitoring) to confirm the identity of acyl-CoAs and quantify their isotopologues.[10]
-
The mass spectrometer should be set to a resolution that can distinguish between different isotopologues (e.g., >70,000).
-
Data Presentation and Analysis
The analysis of stable isotope labeling data requires specialized software to correct for the natural abundance of isotopes and to calculate the fractional enrichment of the labeled metabolite.
Data Analysis Workflow
Quantitative Data Tables
The following tables provide a template for organizing and presenting quantitative data from stable isotope tracing experiments.
Table 1: Relative Abundance of Propionyl-CoA Isotopologues
This table is used to present the relative abundance of each isotopologue of propionyl-CoA after labeling with a ¹³C-labeled precursor. M+0 represents the unlabeled molecule, while M+1, M+2, etc., represent molecules with one, two, etc., ¹³C atoms incorporated.
| Sample ID | Treatment | Time (h) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| WT_1 | Control | 24 | 98.5 | 1.0 | 0.3 | 0.2 |
| WT_2 | [U-¹³C₃]-Propionate | 4 | 60.2 | 5.3 | 8.1 | 26.4 |
| WT_3 | [U-¹³C₃]-Propionate | 24 | 25.1 | 3.2 | 6.7 | 65.0 |
| KO_1 | Control | 24 | 99.1 | 0.6 | 0.2 | 0.1 |
| KO_2 | [U-¹³C₃]-Propionate | 4 | 75.3 | 4.1 | 5.5 | 15.1 |
| KO_3 | [U-¹³C₃]-Propionate | 24 | 40.8 | 2.5 | 4.1 | 52.6 |
Table 2: Fractional Enrichment of TCA Cycle Intermediates
This table shows the fractional contribution of the labeled precursor to downstream metabolites in the TCA cycle. Fractional enrichment is calculated as the percentage of the metabolite pool that is labeled with the isotope.
| Metabolite | Treatment | Time (h) | Fractional Enrichment (%) |
| Succinate | Control | 24 | 0.5 ± 0.1 |
| [U-¹³C₃]-Propionate | 4 | 15.2 ± 1.8 | |
| [U-¹³C₃]-Propionate | 24 | 45.7 ± 3.2 | |
| Fumarate | Control | 24 | 0.4 ± 0.1 |
| [U-¹³C₃]-Propionate | 4 | 12.8 ± 1.5 | |
| [U-¹³C₃]-Propionate | 24 | 40.1 ± 2.9 | |
| Malate | Control | 24 | 0.6 ± 0.2 |
| [U-¹³C₃]-Propionate | 4 | 14.1 ± 1.7 | |
| [U-¹³C₃]-Propionate | 24 | 42.3 ± 3.5 |
Conclusion
Stable isotope labeling is an indispensable tool for elucidating the complexities of propionyl-CoA metabolism. The protocols and data presentation guidelines provided here offer a robust framework for researchers to design and execute experiments that can yield valuable insights into metabolic pathways in various biological contexts. These methods are particularly relevant for understanding disease mechanisms and for the preclinical evaluation of drugs targeting metabolic pathways.
References
- 1. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionic Acid Pathway Mnemonic for USMLE [pixorize.com]
- 9. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Propionyl-CoA Carboxylase (PCC) Activity
Introduction
Propionyl-CoA Carboxylase (PCC) is a biotin-dependent mitochondrial enzyme that plays a crucial role in the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[1][2] The enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[3] This product is subsequently converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[2] Deficiency in PCC activity, caused by pathogenic variants in the PCCA or PCCB genes, leads to the autosomal recessive metabolic disorder known as Propionic Acidemia (PA).[4][5] PA is characterized by the accumulation of toxic metabolites, leading to severe clinical manifestations such as metabolic acidosis, hyperammonemia, lethargy, and potentially coma or death if untreated.[2][6]
Accurate measurement of PCC activity is essential for the diagnosis of PA, assessing residual enzyme function, and for research purposes, including the evaluation of potential therapeutic agents.[5][7] These application notes provide detailed protocols for two established methods for quantifying PCC activity: a radiometric assay based on the fixation of [¹⁴C]bicarbonate and a non-radiometric High-Performance Liquid Chromatography (HPLC)-based method.
Metabolic Pathway Involving Propionyl-CoA Carboxylase
The diagram below illustrates the central role of PCC in converting metabolic intermediates from various sources into an anaplerotic substrate for the TCA cycle.
Caption: The metabolic role of Propionyl-CoA Carboxylase (PCC).
Data Presentation
Quantitative data is crucial for interpreting PCC assay results. The following tables summarize key kinetic parameters of the enzyme and typical activity levels observed in clinical samples.
Table 1: Kinetic and Optimal Parameters for Propionyl-CoA Carboxylase
| Parameter | Value | Reference |
| KM for Propionyl-CoA | 0.29 mM | [3] |
| KM for ATP | 0.08 mM | [3] |
| KM for Bicarbonate (HCO₃⁻) | 3.0 mM | [3] |
| Optimal pH | 7.5 - 8.5 | [3][8] |
Table 2: Comparative PCC Activity in Phytohemagglutinin (PHA)-Stimulated Lymphocytes
| Sample Group | Mean PCC Activity ± SD (pmol MM-CoA/min/mg protein) | Reference |
| Normal Individuals (n=20) | 1869 ± 349 | [8] |
| Propionic Acidemia Carriers (n=5) | 1239 ± 613 | [8] |
| Propionic Acidemia Patients (n=4) | Very low to undetectable | [8] |
Experimental Protocols
The following section details the methodologies for measuring PCC activity. An overview of the general workflow is presented first, followed by specific protocols.
General Experimental Workflow
Caption: General workflow for a typical PCC enzymatic assay.
Protocol 1: Radiometric [¹⁴C]Bicarbonate Fixation Assay
This method is a highly sensitive assay that measures the incorporation of radiolabeled bicarbonate into the non-volatile product, methylmalonyl-CoA.[7][9]
1. Materials and Reagents
-
Sample: Cultured skin fibroblasts, lymphocytes, or tissue homogenate.[7][10]
-
Lysis Buffer: 5 mM Phosphate buffer (pH 7.0) or similar.
-
Reaction Buffer: Tris-HCl buffer (pH 8.0).
-
Substrates: Propionyl-CoA, ATP.
-
Cofactors: MgCl₂, Dithiothreitol (DTT).
-
Radiolabel: [¹⁴C]Sodium Bicarbonate ([¹⁴C]NaHCO₃).
-
Termination Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Scintillation Cocktail.
-
Protein Assay Reagents (e.g., Lowry or BCA kit).
2. Reagent Preparation
-
Reaction Mix (prepare fresh): In Tris-HCl buffer (pH 8.0), combine ATP, MgCl₂, DTT, and propionyl-CoA to achieve desired final concentrations (e.g., 3-5 times the KM).
-
[¹⁴C]NaHCO₃ Solution: Dilute stock to a working concentration providing sufficient radioactivity for detection.
3. Experimental Procedure
-
Sample Preparation:
-
Harvest cells (e.g., cultured fibroblasts) and wash twice with phosphate-buffered saline (PBS).[8]
-
Resuspend the cell pellet in a minimal volume of cold Lysis Buffer.
-
Lyse the cells by methods such as freeze-thaw cycles or sonication.[8]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant (crude enzyme extract) for the assay and for protein quantification.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the Reaction Mix.
-
Add a specific amount of the crude enzyme extract (e.g., 50-100 µg of total protein).
-
Pre-incubate the mixture at 37°C for 2-3 minutes.
-
Initiate the reaction by adding the [¹⁴C]NaHCO₃ solution.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an excess of cold 10% TCA.[9] This precipitates the protein and evaporates unreacted [¹⁴C]CO₂.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the acid-stable radiolabeled product, to a scintillation vial.
-
-
Detection:
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
4. Data Analysis
-
Prepare a blank control by adding the TCA before the enzyme extract.
-
Subtract the blank CPM from the sample CPM to get the net CPM.
-
Convert net CPM to moles of product formed using the specific activity of the [¹⁴C]NaHCO₃.
-
Calculate the specific activity as nmol or pmol of bicarbonate fixed per minute per mg of protein.
Protocol 2: HPLC-Based Assay for Methylmalonyl-CoA Detection
This non-radiometric method directly quantifies the enzymatic product, methylmalonyl-CoA (MM-CoA), using reverse-phase HPLC.[8][11] It is a reliable alternative for clinical diagnostics.
1. Materials and Reagents
-
Sample: Phytohemagglutinin (PHA)-stimulated lymphocytes are commonly used.[11]
-
Lysis Buffer: 5 mM Phosphate buffer (pH 7.0).
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0).
-
Substrates & Cofactors: Propionyl-CoA (4 mM), ATP (3 mM), NaHCO₃ (20 mM), MgCl₂ (10 mM).
-
Termination Solution: Perchloric acid (HClO₄).
-
HPLC System: C18 reverse-phase column with a UV detector.
-
Mobile Phase: Phosphate buffer with an organic modifier (e.g., acetonitrile), adjusted for optimal separation.
-
Standard: Pure Methylmalonyl-CoA for calibration curve.
2. Experimental Procedure
-
Sample Preparation:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Reaction Buffer, propionyl-CoA, ATP, NaHCO₃, and MgCl₂.
-
Add a known amount of cell lysate (protein) to the reaction mixture.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Vortex and centrifuge at 12,000 x g for 10 minutes to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
Detection and Quantification:
-
Inject the filtered sample into the HPLC system.
-
Separate the components on a C18 column.
-
Detect MM-CoA using a UV detector, typically at a wavelength of 254 nm or 260 nm.[8]
-
Identify the MM-CoA peak by comparing its retention time with that of the pure standard.
-
Quantify the amount of MM-CoA produced by comparing the peak area to a standard curve generated with known concentrations of MM-CoA.[8]
-
3. Data Analysis
-
Calculate the amount of MM-CoA (in pmol or nmol) produced in the reaction from the standard curve.
-
Normalize this amount to the incubation time and the amount of protein used in the assay.
-
Express the final PCC specific activity as pmol (or nmol) of MM-CoA formed per minute per mg of protein.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
- 6. Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 7. Case Western Reserve University [case.edu]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 10. Propionyl-CoA carboxylase (PCC) | Amsterdam UMC [amsterdamumc.nl]
- 11. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercial N-propionyl-CoA ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of N-propionyl-CoA in biological samples using a commercial ELISA kit. The information is intended to guide researchers in accurately measuring this key metabolic intermediate.
Introduction
N-propionyl-CoA is a critical intermediate in the metabolism of odd-chain fatty acids, certain amino acids (isoleucine, valine, threonine, and methionine), and cholesterol. Dysregulation of N-propionyl-CoA levels is associated with several metabolic disorders, including propionic acidemia. Accurate quantification of N-propionyl-CoA is therefore essential for studying these metabolic pathways and for the development of therapeutic interventions. Commercial ELISA kits offer a convenient and sensitive method for this purpose.
The MyBioSource Human N-propionyl-CoA ELISA Kit (MBS3803205) is a commercially available option for the detection of N-propionyl-CoA in samples such as serum, plasma, cell culture supernatants, and other biological fluids.[1]
Assay Principle
Commercial ELISA kits for the detection of small molecules like N-propionyl-CoA typically employ a competitive inhibition enzyme immunoassay technique.[2][3] In this format, N-propionyl-CoA present in the sample competes with a fixed amount of enzyme-conjugated N-propionyl-CoA for a limited number of binding sites on a microplate pre-coated with an antibody specific for N-propionyl-CoA.
The assay proceeds as follows:
-
Samples and standards containing unknown and known concentrations of N-propionyl-CoA are added to the wells of the microplate.
-
An enzyme-conjugated N-propionyl-CoA (e.g., HRP-conjugated) is added to the wells.
-
During incubation, the free N-propionyl-CoA from the sample and the enzyme-conjugated N-propionyl-CoA compete to bind to the anti-N-propionyl-CoA antibody coated on the plate.
-
After a washing step to remove unbound molecules, a substrate solution is added. The enzyme reacts with the substrate to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of N-propionyl-CoA in the sample. A stop solution is added to terminate the reaction, and the absorbance is measured using a microplate reader.
It is important to note that while the MyBioSource product page for the Human N-Propionyl-CoA ELISA Kit (MBS3803205) describes the assay type as "Sandwich", this is likely a template error on the website.[1] Due to the small size of the N-propionyl-CoA molecule, a sandwich ELISA, which requires the binding of two different antibodies to the target, is not feasible. The competitive inhibition format is the scientifically accepted and expected methodology for quantifying small molecules like N-propionyl-CoA.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a competitive ELISA kit for a small molecule, based on the data available for the MyBioSource Biotin ELISA Kit (MBS706024), as a representative example.[2] Users should always refer to the specific datasheet provided with the N-propionyl-CoA ELISA kit for precise performance data.
| Parameter | Representative Specification |
| Assay Type | Competitive ELISA |
| Detection Range | 12.5 - 200 pg/mL |
| Sensitivity | < 4.986 pg/mL |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 10% |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids |
| Species Reactivity | Human, Mouse, and other species (expected for a small molecule) |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate results. The following are general guidelines; always refer to the kit-specific manual for detailed instructions.
1. Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Cell Culture Supernatants:
-
Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells.
-
Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.
4. Tissue Homogenates:
-
Rinse tissue with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in a suitable buffer (e.g., PBS or a specific lysis buffer provided with the kit).
-
Centrifuge the homogenate at 5000 x g for 5-10 minutes to remove cellular debris.
-
Collect the supernatant and assay immediately or aliquot and store at -80°C.
Assay Procedure
The following is a representative protocol for a competitive ELISA. Refer to the manual provided with your specific kit for exact volumes, incubation times, and temperatures.
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as instructed in the kit manual.
-
Prepare the N-propionyl-CoA standards by performing serial dilutions of the provided stock standard solution.
-
If required, dilute the HRP-conjugated detection antibody to its working concentration.
Assay Steps:
-
Determine the number of wells to be used and remove any excess strips from the plate frame.
-
Add 50 µL of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of the prepared HRP-conjugated N-propionyl-CoA to each well (except for the blank well).
-
Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate by filling each well with Wash Buffer. Allow the Wash Buffer to sit for 30 seconds before aspirating. Repeat this wash step 4 more times for a total of 5 washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it on a clean paper towel.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well. Gently mix.
-
Incubate the plate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of N-propionyl-CoA in the samples by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor.
Visualizations
Competitive ELISA Workflow
Caption: Experimental workflow for the N-propionyl-CoA competitive ELISA.
Principle of Competitive ELISA for N-propionyl-CoA Detection
Caption: Inverse relationship between sample concentration and signal in competitive ELISA.
References
Application Notes and Protocols for Acyl-CoA Profiling by Mass Spectrometry
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis and oxidation of fatty acids.[1] They also serve as donors for post-translational modifications of proteins.[1] The accurate quantification of acyl-CoA levels in biological samples is essential for understanding metabolic regulation in both healthy and diseased states and for the development of therapeutics targeting metabolic pathways.[1] However, the analysis of acyl-CoAs by mass spectrometry presents considerable challenges due to their low abundance, inherent instability in aqueous solutions, and the wide range of physicochemical properties from short-chain to long-chain species.[1][2][3]
These application notes provide detailed protocols for sample preparation for acyl-CoA analysis, with a focus on methods that are robust and reproducible for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Core Principles of Acyl-CoA Sample Preparation
Successful acyl-CoA analysis relies on the rapid quenching of metabolic activity, efficient extraction from the biological matrix, and minimizing degradation throughout the sample preparation workflow.[1]
-
Metabolic Quenching: To preserve the in vivo acyl-CoA profile, it is critical to halt all enzymatic activity immediately upon sample collection.[1] The gold standard for tissue samples is freeze-clamping in liquid nitrogen.[1]
-
Homogenization: Tissues must be kept frozen during homogenization to prevent enzymatic degradation.[1] A common and effective method is to grind the frozen tissue into a fine powder.[1]
-
Extraction: The choice of extraction method is dependent on the acyl-CoA chain lengths of interest and the subsequent analytical platform.[1]
Experimental Workflow for Acyl-CoA Sample Preparation
References
Application Notes and Protocols for Fluorometric Quantification of Acetyl-CoA and Propionyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fluorometric quantification of two central metabolic intermediates: Acetyl-Coenzyme A (Acetyl-CoA) and Propionyl-Coenzyme A (Propionyl-CoA). The provided protocols are based on commercially available fluorometric assay kits and established methodologies, designed to deliver high sensitivity and accuracy for various biological samples.
Introduction
Acetyl-CoA and Propionyl-CoA are critical acyl-Coenzyme A derivatives that play pivotal roles in cellular metabolism. Acetyl-CoA is a central hub in energy metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle.[1][2] It also serves as the acetyl group donor for protein acetylation, a key post-translational modification in epigenetic regulation. Propionyl-CoA is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids, and its metabolism is crucial for entry into the citric acid cycle.[3][4] Accurate quantification of these molecules is essential for understanding metabolic pathways, studying disease states such as metabolic disorders and cancer, and for the development of therapeutic drugs targeting these pathways.
Fluorometric assays offer a highly sensitive and specific method for the quantification of these metabolites, providing a robust platform for researchers.[2][5]
Assay Principle
The fluorometric assays for both Acetyl-CoA and Propionyl-CoA are based on coupled enzymatic reactions that lead to the generation of a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of the target molecule in the sample.
Acetyl-CoA Fluorometric Assay:
The assay principle for Acetyl-CoA typically involves a multi-step enzymatic process. Initially, any free Coenzyme A (CoA) in the sample is quenched. Subsequently, Acetyl-CoA is converted to CoA. This newly formed CoA then participates in a series of reactions that lead to the production of a fluorescent product, such as NADH or a resorufin-based fluorophore.[6][7] The fluorescence is measured at a specific excitation and emission wavelength, and the concentration of Acetyl-CoA is determined by comparing the signal to a standard curve.[1]
Propionyl-CoA Fluorometric Assay:
While dedicated commercial fluorometric kits for Propionyl-CoA are less common, the principle of detection is analogous to that of Acetyl-CoA. A specific enzyme, propionyl-CoA carboxylase, can be used to convert propionyl-CoA to methylmalonyl-CoA. This reaction can be coupled to the consumption of a fluorescent substrate or the production of a fluorescent product, allowing for quantification. Alternatively, a coupled enzymatic reaction leading to the production of NADH or H₂O₂ can be employed, which then reacts with a fluorescent probe.
Data Presentation
Table 1: Representative Components of a Fluorometric Acetyl-CoA Assay Kit
| Component | Quantity (100 assays) | Description | Storage |
| Acetyl-CoA Assay Buffer | 25 mL | Optimized buffer for the enzymatic reactions. | 4°C |
| Fluorescent Probe | 0.2 mL | A substrate that is converted to a fluorescent product. Often provided in DMSO. | -20°C (light protected) |
| Conversion Enzyme | 1 vial | Enzyme that specifically converts Acetyl-CoA to CoA. | -20°C |
| Enzyme Mix | 1 vial | A mixture of enzymes for the coupled reactions leading to fluorescence. | -20°C |
| Acetyl-CoA Standard | 1 µmol | For the generation of a standard curve. | -20°C |
| CoA Quencher | 1 mL | Reagent to remove free CoA from the sample. | -20°C |
| Quench Remover | 1 vial | Reagent to neutralize the CoA Quencher. | -20°C |
Table 2: Representative Components of a Hypothetical Fluorometric Propionyl-CoA Assay Kit
| Component | Quantity (100 assays) | Description | Storage |
| Propionyl-CoA Assay Buffer | 25 mL | Optimized buffer for the enzymatic reactions. | 4°C |
| Fluorescent Probe | 0.2 mL | A substrate that is converted to a fluorescent product. Often provided in DMSO. | -20°C (light protected) |
| Propionyl-CoA Enzyme | 1 vial | Enzyme that specifically recognizes Propionyl-CoA (e.g., Propionyl-CoA Carboxylase). | -20°C |
| Co-substrate Mix | 1 vial | Contains necessary co-substrates for the enzymatic reaction (e.g., ATP, HCO₃⁻). | -20°C |
| Developer Enzyme | 1 vial | Enzyme to couple the initial reaction to fluorescence generation. | -20°C |
| Propionyl-CoA Standard | 1 µmol | For the generation of a standard curve. | -20°C |
Table 3: Typical Performance Characteristics of Fluorometric Acyl-CoA Assays
| Parameter | Acetyl-CoA Assay | Propionyl-CoA Assay (Hypothetical) |
| Detection Method | Fluorometric | Fluorometric |
| Excitation/Emission (nm) | ~535 / ~587 nm[1][2] | ~535 / ~587 nm |
| Detection Limit | ~0.4 µM[1][7] | ~0.5 µM |
| Linear Range | 10 - 1000 pmol[1][7] | 20 - 1000 pmol |
| Sample Type | Cell lysates, tissue homogenates, purified enzymes[8] | Cell lysates, tissue homogenates, mitochondrial extracts |
| Assay Time | ~30-60 minutes | ~45-75 minutes |
Experimental Protocols
Protocol 1: Sample Preparation
Important Considerations: Acyl-CoA molecules are susceptible to degradation. Therefore, it is crucial to perform all sample preparation steps on ice and as quickly as possible.
A. Cultured Cells (Adherent or Suspension):
-
Collect cells (adherent: by scraping; suspension: by centrifugation at 300 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
For deproteinization, add 100 µL of ice-cold 1M perchloric acid (PCA) per 1-5 million cells.
-
Vortex vigorously for 20 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
Neutralize the supernatant by adding ice-cold 3M potassium bicarbonate (KHCO₃) until the pH is between 6.0 and 8.0. A small amount of precipitate (potassium perchlorate) will form.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 13,000 x g for 2 minutes at 4°C.
-
The resulting supernatant is the sample ready for the assay.
B. Tissue Samples:
-
Rapidly excise the tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Weigh the powdered tissue.
-
Add 2 µL of 1M PCA per mg of tissue.
-
Homogenize the sample on ice using a Dounce homogenizer or a sonicator.
-
Proceed with steps 5-10 from the cultured cell protocol.
Protocol 2: Acetyl-CoA Fluorometric Assay
This protocol is a representative example based on commercially available kits.[1]
1. Reagent Preparation:
-
Acetyl-CoA Assay Buffer: Warm to room temperature before use.
-
Fluorescent Probe: Thaw at room temperature.
-
Enzyme Mix and Conversion Enzyme: Reconstitute with Assay Buffer as per the kit's instructions. Keep on ice.
-
Acetyl-CoA Standard: Reconstitute the 1 µmol standard in 100 µL of dH₂O to get a 10 mM stock solution. Prepare a series of dilutions for the standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).
2. Standard Curve Preparation:
-
Add the diluted standards to a 96-well black plate with a clear bottom.
-
Adjust the volume of each well to 50 µL with Acetyl-CoA Assay Buffer.
3. Sample Preparation for Assay:
-
Add 10-50 µL of your prepared sample supernatant to the wells.
-
Adjust the final volume to 50 µL with Acetyl-CoA Assay Buffer.
-
For each sample, prepare a parallel well for background control (without the Conversion Enzyme).
4. Quenching of Free CoA:
-
Add 10 µL of CoA Quencher to each well (samples and standards).
-
Incubate for 5 minutes at room temperature.
-
Add 10 µL of Quench Remover to each well and incubate for another 5 minutes at room temperature.
5. Assay Reaction:
-
Prepare a Reaction Mix according to the kit's protocol, typically containing Assay Buffer, Fluorescent Probe, and Enzyme Mix.
-
Add the appropriate volume of the Reaction Mix to each well.
-
To the sample wells, add the Conversion Enzyme. To the background control wells, add an equivalent volume of Assay Buffer.
6. Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.
7. Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the standard curve of fluorescence intensity versus the amount of Acetyl-CoA.
-
Determine the concentration of Acetyl-CoA in your samples from the standard curve.
Protocol 3: Propionyl-CoA Fluorometric Assay (Hypothetical)
This protocol is a hypothetical representation of how a fluorometric assay for Propionyl-CoA might be designed.
1. Reagent Preparation:
-
Propionyl-CoA Assay Buffer: Warm to room temperature.
-
Fluorescent Probe: Thaw at room temperature.
-
Propionyl-CoA Enzyme, Co-substrate Mix, and Developer Enzyme: Reconstitute as per the hypothetical kit's instructions. Keep on ice.
-
Propionyl-CoA Standard: Prepare a 10 mM stock solution and a dilution series for the standard curve.
2. Standard Curve and Sample Preparation:
-
Follow the same procedure as for the Acetyl-CoA assay (Protocol 2, steps 2 and 3), using the Propionyl-CoA standard and prepared samples.
3. Assay Reaction:
-
Prepare a Master Mix containing Propionyl-CoA Assay Buffer, Fluorescent Probe, Propionyl-CoA Enzyme, Co-substrate Mix, and Developer Enzyme.
-
Add the Master Mix to each well containing the standards and samples.
4. Incubation and Measurement:
-
Incubate the plate for 45-75 minutes at 37°C, protected from light.
-
Measure the fluorescence at the appropriate Ex/Em wavelengths (e.g., 535/587 nm).
5. Data Analysis:
-
Perform data analysis as described for the Acetyl-CoA assay (Protocol 2, step 7).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Central role of Acetyl-CoA in metabolism.
Caption: Metabolism of Propionyl-CoA.
Experimental Workflow Diagrams
Caption: Sample preparation workflow for Acyl-CoA analysis.
Caption: General workflow for fluorometric Acyl-CoA assays.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. topigen.com [topigen.com]
- 3. Acetyl-CoA Assay Kit (Fluorometric) (KA0803): Novus Biologicals [novusbio.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mybiosource.com [mybiosource.com]
- 8. affigen.com [affigen.com]
Synthesis of Radiolabeled Propionyl-CoA for Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a critical intermediate in cellular metabolism, playing a central role in the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids (isoleucine, valine, threonine, and methionine).[1][2] Its metabolic fate is primarily linked to the tricarboxylic acid (TCA) cycle through its conversion to succinyl-CoA. Dysregulation of propionyl-CoA metabolism is associated with several metabolic disorders. The use of radiolabeled propionyl-CoA is an invaluable tool for elucidating metabolic pathways, quantifying enzyme kinetics, and assessing the efficacy of therapeutic agents targeting these pathways. This document provides detailed protocols for the chemical and enzymatic synthesis of radiolabeled propionyl-CoA, methods for its purification, and its application in metabolic studies.
Methods of Synthesis
The synthesis of radiolabeled propionyl-CoA can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired radiolabel ([14C] or [3H]), specific activity, and the available laboratory resources.
Chemical Synthesis of [1-¹⁴C]Propionyl-CoA
A highly efficient method for the synthesis of [1-¹⁴C]propionyl-CoA involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate commercially available sodium [1-¹⁴C]propionate, which then reacts with Coenzyme A (CoA) to form the desired product.[3] This method offers high yields and can be performed on a microscale.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Sodium [1-¹⁴C]propionate | [3] |
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) | [3] |
| Overall Yield | Nearly 70% | [3] |
| Purity | >95% (after HPLC purification) | [3] |
| Radiochemical Purity | Confirmed by HPLC and enzymatic assays | [3] |
Enzymatic Synthesis of Radiolabeled Propionyl-CoA
Enzymatic synthesis offers a milder and potentially more specific route to radiolabeled propionyl-CoA. This method typically utilizes an acyl-CoA synthetase to catalyze the formation of propionyl-CoA from propionate (B1217596) and CoA in the presence of ATP. By using radiolabeled propionate, radiolabeled propionyl-CoA can be produced.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | [4] |
| Substrates | Radiolabeled Propionate ([¹⁴C] or [³H]), Coenzyme A, ATP | [4] |
| Estimated Yield | Variable (dependent on enzyme activity and reaction conditions) | |
| Purity | High (requires purification to remove enzyme and unreacted substrates) |
Experimental Protocols
Protocol 1: Chemical Synthesis of [1-¹⁴C]Propionyl-CoA
This protocol is adapted from the method described by Rajgarhia et al. (1995).[3]
Materials:
-
Sodium [1-¹⁴C]propionate (specific activity, e.g., 50-60 mCi/mmol)
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (lithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas supply
Procedure:
-
Activation of [1-¹⁴C]propionate:
-
In a dry, nitrogen-flushed microcentrifuge tube, dissolve sodium [1-¹⁴C]propionate (e.g., 50 µCi, ~1 µmol) in a minimal amount of anhydrous DMF.
-
Add a 1.5-fold molar excess of CDI dissolved in anhydrous THF.
-
Incubate the reaction mixture at room temperature for 30 minutes with occasional vortexing. This forms the reactive imidazolide (B1226674) of propionate.
-
-
Reaction with Coenzyme A:
-
In a separate tube, dissolve a 1.2-fold molar excess of Coenzyme A (lithium salt) in ice-cold water.
-
Slowly add the activated [1-¹⁴C]propionate-imidazolide solution to the Coenzyme A solution with gentle mixing.
-
Add a 2-fold molar excess of triethylamine to the reaction mixture.
-
Allow the reaction to proceed on ice for 1 hour.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding a small volume of water.
-
Lyophilize the reaction mixture to dryness.
-
Redissolve the residue in a small volume of water for purification.
-
Protocol 2: Purification of [1-¹⁴C]Propionyl-CoA by HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (260 nm) and a radioactivity detector (e.g., flow scintillation analyzer).
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Injection:
-
Inject the redissolved crude [1-¹⁴C]propionyl-CoA onto the C18 column.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Develop a linear gradient to increase the concentration of Solvent B to 50% over 30 minutes.
-
Monitor the elution profile at 260 nm for CoA-containing compounds and with the radioactivity detector for the radiolabeled product.[5]
-
-
Fraction Collection and Analysis:
-
Collect the radioactive peak corresponding to [1-¹⁴C]propionyl-CoA.
-
Confirm the identity and purity of the collected fraction by re-injection and comparison with a non-radiolabeled propionyl-CoA standard.
-
Determine the concentration of the purified product by UV absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).
-
Quantify the radioactivity by liquid scintillation counting to determine the specific activity.
-
Application: Metabolic Tracer Studies
Radiolabeled propionyl-CoA is a powerful tool for tracing the metabolic fate of propionate in various biological systems.
Protocol 3: Assay of Propionyl-CoA Carboxylase Activity
This assay measures the activity of propionyl-CoA carboxylase (PCC), the enzyme that catalyzes the first committed step in propionate metabolism.[6]
Materials:
-
Cell or tissue homogenate containing PCC activity
-
Purified [1-¹⁴C]propionyl-CoA
-
ATP
-
MgCl₂
-
KHCO₃
-
Tris-HCl buffer (pH 8.0)
-
Perchloric acid
-
Scintillation cocktail
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and KHCO₃.
-
Add a known amount of cell or tissue homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a known amount of [1-¹⁴C]propionyl-CoA (e.g., 0.1 µCi).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination and Analysis:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
The product, [¹⁴C]methylmalonyl-CoA, will be in the supernatant. The unreacted [1-¹⁴C]propionyl-CoA can be separated from the product by methods such as ion-exchange chromatography or differential precipitation, or the total non-volatile radioactivity can be counted after removing any potential volatile contaminants.
-
Quantify the radioactivity of the product by liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
-
Visualizations
Signaling Pathways
Caption: Metabolic fates of propionyl-CoA.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification and Quantification of Propionyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-Coenzyme A (propionyl-CoA) is a critical intermediate in cellular metabolism, playing a pivotal role in the catabolism of odd-chain fatty acids, certain amino acids (isoleucine, valine, threonine, and methionine), and cholesterol. Its metabolism is closely linked to central carbon metabolism through its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. Dysregulation of propionyl-CoA metabolism is associated with several inherited metabolic disorders, such as propionic acidemia, making its accurate quantification essential for disease diagnosis, monitoring, and the development of therapeutic strategies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the sensitive and specific quantification of propionyl-CoA in complex biological matrices.
These application notes provide detailed protocols for the extraction and analysis of propionyl-CoA from cell cultures and tissues using LC-HRMS.
Metabolic Pathway of Propionyl-CoA
Propionyl-CoA is primarily generated in the mitochondria and is converted to succinyl-CoA through a series of enzymatic reactions. This pathway is crucial for anaplerosis, replenishing TCA cycle intermediates.
Caption: Metabolic conversion of propionyl-CoA to succinyl-CoA for entry into the TCA cycle.
Experimental Protocols
Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells
This protocol is optimized for the extraction of propionyl-CoA from cultured mammalian cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., ¹³C₃-propionyl-CoA or other stable isotope-labeled short-chain acyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
Sonicator
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 5% sulfosalicylic acid (SSA) in water or 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate)
Procedure:
-
Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold 10% TCA to the cell plate or pellet. For adherent cells, use a cell scraper to collect the cell lysate. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the lysate to account for variability during sample preparation and analysis.
-
Cell Lysis: Sonicate the samples on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Sample Concentration (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solution. The sample is now ready for LC-HRMS analysis.
Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Tissues
This protocol is suitable for the extraction of propionyl-CoA from frozen tissue samples.
Materials:
-
Frozen tissue (~20-50 mg)
-
Ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9 or a mixture of methanol/water with 5% acetic acid).[2]
-
Internal standard (e.g., [2,2,3,3,3-²H₅]propionyl-CoA).[2]
-
Homogenizer (e.g., bead beater or Polytron)
-
Acetonitrile (ACN) and 2-propanol
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution
Procedure:
-
Tissue Homogenization: Place the frozen tissue in a pre-chilled tube containing ice-cold extraction buffer and the internal standard. Homogenize the tissue thoroughly on ice.
-
Solvent Addition: Add a mixture of ACN:2-propanol (e.g., 3:1 v/v) to the homogenate.[3]
-
Vortexing and Sonication: Vortex the mixture vigorously for 2 minutes, followed by sonication on ice for 3 minutes to ensure complete extraction.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Sample Concentration: Dry the supernatant under nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the reconstitution solution for LC-HRMS analysis.
LC-HRMS Analysis
The following is a general method for the analysis of propionyl-CoA. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water or an ammonium-based buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Injection Volume: 2-10 µL.
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted selected ion monitoring (t-SIM) with subsequent MS/MS.
-
Full Scan Resolution: ≥ 70,000.
-
MS/MS Resolution: ≥ 17,500.
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV for HCD.
-
Key Ions for Propionyl-CoA:
-
Precursor Ion (M+H)⁺: m/z 824.1487
-
Characteristic Fragment Ions: A neutral loss of 507 Da is a hallmark of acyl-CoA fragmentation. A prominent product ion is observed at m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[4][5]
-
Experimental Workflow
Caption: A generalized workflow for the analysis of propionyl-CoA using LC-HRMS.
Data Presentation
The following table summarizes quantitative data for propionyl-CoA from various studies.
| Analyte | Matrix | Concentration | Method | Reference |
| Propionyl-CoA | HepG2 cells | 3.532 pmol/10⁶ cells | LC-HRMS | [1] |
| Propionyl-CoA | 293T cells | ~12% of acetyl-CoA abundance | LC-MS/MS | [6] |
| Propionyl-CoA | Mouse heart tissue | 0.476 (± 0.224) pmol/mg | LC-HRMS | [1] |
| Propionyl-CoA | HepG2 cells | Propionate-dependent increase | LC-HRMS | [7] |
Conclusion
The methods outlined in these application notes provide a robust framework for the reliable identification and quantification of propionyl-CoA in biological samples. The use of high-resolution mass spectrometry ensures high specificity and sensitivity, which is crucial for studying the subtle metabolic changes associated with various physiological and pathological states. Adherence to detailed and optimized protocols for sample preparation and LC-HRMS analysis is key to obtaining high-quality, reproducible data in the field of metabolic research and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Propionyl-CoA in Biofuel Production Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a pivotal three-carbon thioester that serves as a crucial precursor in the biosynthesis of a variety of value-added chemicals and biofuels.[1][2] While acetyl-CoA is the more common two-carbon building block in cellular metabolism, the utilization of propionyl-CoA opens up pathways to the production of odd-chain fatty acids and alcohols, which have promising applications as next-generation biofuels.[3] These biofuels, such as propanol (B110389) and pentanol, possess higher energy densities and are more compatible with existing infrastructure compared to ethanol. This document provides detailed application notes and experimental protocols for the metabolic engineering of microorganisms, primarily Escherichia coli, to channel metabolic flux towards propionyl-CoA and its subsequent conversion into biofuels.
Metabolic Engineering Strategies for Propionyl-CoA Production
The intracellular concentration of propionyl-CoA is typically low in non-native producers like E. coli.[2] Therefore, significant metabolic engineering efforts are required to establish and optimize pathways for its synthesis. Key strategies include:
-
Activation of the Endogenous Sleeping Beauty Mutase (Sbm) Operon: E. coli possesses a cryptic "sleeping beauty" mutase (Sbm) operon that can convert succinyl-CoA, an intermediate of the TCA cycle, into (R)-methylmalonyl-CoA, which is then converted to propionyl-CoA.[4][5] Activation of this operon is a cornerstone for de novo propionyl-CoA production from common carbon sources like glucose or glycerol.[5]
-
Heterologous Pathway Expression: Introducing genes from other organisms that naturally produce propionyl-CoA can create synthetic pathways. For example, the acrylate (B77674) pathway from Clostridium propionicum can be expressed in E. coli.[1]
-
Amino Acid Catabolism: Pathways involving the degradation of amino acids such as threonine, valine, and isoleucine can be engineered to produce propionyl-CoA.[4]
Biofuel Production from Propionyl-CoA
Once a sufficient intracellular pool of propionyl-CoA is established, it can be converted into various biofuels through the introduction of specific downstream pathways.
1-Propanol (B7761284) Production
A common strategy for 1-propanol production involves the conversion of propionyl-CoA to propanal, which is then reduced to 1-propanol. This is typically achieved by expressing a promiscuous keto-acid decarboxylase and an alcohol dehydrogenase.[1]
1-Butanol (B46404) and Higher Alcohol Production
Propionyl-CoA can also serve as a primer for the production of longer-chain alcohols. By leveraging the keto-acid pathways, propionyl-CoA can be condensed with acetyl-CoA to form 2-ketovalerate, a precursor to 1-butanol.[1]
Quantitative Data on Biofuel Production
The following table summarizes key quantitative data from various studies on biofuel production using engineered propionyl-CoA pathways in E. coli.
| Biofuel | Host Strain Engineering Details | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| 1-Propanol | L-threonine-overproducing E. coli with overexpression of feedback-resistant ilvA, cimA, ackA, and modified adhE; deletion of rpoS. | Glucose | 10.8 | 0.107 | 0.144 | [6] |
| 1-Propanol | L-threonine-overproducing E. coli with overexpression of feedback-resistant ilvA, cimA, ackA, and modified adhE; deletion of rpoS. | Glycerol | 10.3 | 0.259 | 0.083 | [6] |
| 1-Propanol & 1-Butanol | E. coli engineered with keto-acid pathway, deregulation of amino acid biosynthesis, and elimination of competing pathways. | Glucose | 2 (1:1 ratio) | N/A | N/A | [1][7] |
| Propionate (B1217596) | E. coli with activated native Sbm operon. | Glycerol | 11 | 0.4 | N/A | [2] |
| Propionate | E. coli with activated native Sbm operon under oxygen-limited conditions. | Glycerol | 30.9 | 0.497 | N/A | [2] |
| Propionate | Engineered E. coli combining reduced TCA cycle with native Sbm cycle. | Glucose | 4.95 | N/A | N/A | [4] |
Experimental Protocols
Protocol 1: Activation of the Sbm Operon in E. coli for Propionyl-CoA Production
This protocol describes a general method for activating the endogenous sbm operon in E. coli to enable the conversion of succinyl-CoA to propionyl-CoA.
Materials:
-
E. coli strain (e.g., BW25113)
-
Plasmids carrying the necessary genes for recombination (e.g., pKD46 for Red recombinase)
-
Primers for amplification of the antibiotic resistance cassette with homology arms flanking the sbm promoter region
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics
-
SOC medium
-
Glycerol stocks components
Procedure:
-
Design and synthesize primers: Design primers to amplify a selectable marker (e.g., kanamycin (B1662678) resistance gene) flanked by 50-bp homology regions corresponding to the upstream and downstream sequences of the native promoter of the sbm operon. This will allow for the replacement of the native promoter with a strong constitutive promoter.
-
Prepare electrocompetent E. coli cells: Grow E. coli harboring the Red recombinase plasmid (e.g., pKD46) at 30°C to an OD600 of 0.4-0.6 in LB medium containing the appropriate antibiotic and L-arabinose to induce the expression of the recombinase. Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile 10% glycerol.
-
Electroporation: Electroporate the purified PCR product (promoter-kanamycin cassette) into the competent cells.
-
Selection of recombinants: Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C.
-
Verification of mutants: Verify the correct insertion of the constitutive promoter by colony PCR using primers flanking the integration site, followed by Sanger sequencing.
-
Curing of the helper plasmid: Remove the temperature-sensitive Red recombinase plasmid by incubating the verified mutant colonies at 42°C.
-
Confirmation of propionyl-CoA production: Cultivate the engineered strain in a suitable medium (e.g., M9 minimal medium with glucose or glycerol) and analyze the fermentation broth for the presence of propionate, a downstream product of propionyl-CoA, using HPLC.
Protocol 2: Heterologous Production of 1-Propanol from Propionyl-CoA
This protocol outlines the steps for expressing the necessary enzymes in an E. coli strain engineered for propionyl-CoA production to convert it to 1-propanol.
Materials:
-
E. coli strain with an activated propionyl-CoA production pathway (from Protocol 1)
-
Expression plasmids containing a keto-acid decarboxylase gene (e.g., kivd from Lactococcus lactis) and an alcohol dehydrogenase gene (e.g., adhE from E. coli or adh2 from Saccharomyces cerevisiae) under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).
-
LB medium
-
Appropriate antibiotics
-
Inducer (e.g., IPTG or L-arabinose)
Procedure:
-
Transform the expression plasmid: Prepare competent cells of the propionyl-CoA producing E. coli strain and transform the expression plasmid containing the 1-propanol pathway genes.
-
Select for transformants: Plate the cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Cultivation and induction: Inoculate a single colony into LB medium with antibiotics and grow overnight. Subculture into fresh production medium and grow to an OD600 of 0.6-0.8. Induce gene expression by adding the appropriate inducer.
-
Fermentation: Continue the cultivation under desired conditions (e.g., 30°C, 200 rpm) for 24-72 hours.
-
Quantification of 1-propanol: Analyze the culture supernatant for 1-propanol concentration using gas chromatography (GC) or HPLC.
Protocol 3: Quantification of Propionate and 1-Propanol in Fermentation Broth by HPLC
This protocol provides a method for the analysis of propionate and 1-propanol in microbial fermentation samples.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
A suitable column for organic acid and alcohol separation (e.g., Bio-Rad Aminex HPX-87H)
-
Mobile phase: 5 mM H₂SO₄
-
Standards for propionic acid and 1-propanol
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample preparation: Centrifuge the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC analysis:
-
Set the column temperature to 60-65°C.
-
Set the mobile phase flow rate to 0.6 mL/min.
-
Inject the prepared sample into the HPLC system.
-
Detect the compounds using the RI detector.
-
-
Standard curve generation: Prepare a series of standard solutions of known concentrations for propionic acid and 1-propanol. Inject these standards into the HPLC to generate a standard curve by plotting peak area against concentration.
-
Quantification: Determine the concentration of propionate and 1-propanol in the samples by comparing their peak areas to the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Engineered metabolic pathways for biofuel production from propionyl-CoA.
Caption: Experimental workflow for engineering E. coli for biofuel production.
References
- 1. Metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Awakening sleeping beauty: production of propionic acid in Escherichia coli through the sbm operon requires the activity of a methylmalonyl-CoA epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of a novel anaerobic pathway in Escherichia coli for propionate production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making pretty diagrams with GraphViz [steveliles.github.io]
- 6. Metabolic engineering of Escherichia coli for the production of 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Propionyl-CoA Synthetase in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA synthetase (EC 6.2.1.1), commonly encoded by the prpE gene, is a pivotal enzyme in metabolic engineering for the biosynthesis of a wide array of valuable chemicals.[1][2][3] This enzyme catalyzes the ATP-dependent activation of propionate (B1217596) to propionyl-CoA, a key C3 building block for numerous biosynthetic pathways.[4][5] In organisms that do not naturally produce significant amounts of propionyl-CoA, such as Escherichia coli, the introduction of a propionyl-CoA synthetase is a critical strategy to channel carbon from exogenous propionate into desired product pathways.[1][6] This document provides an overview of the applications of propionyl-CoA synthetase in metabolic engineering, detailed protocols for its use, and quantitative data to support experimental design.
Applications in Metabolic Engineering
The versatility of propionyl-CoA as a metabolic precursor has led to the application of propionyl-CoA synthetase in the production of diverse molecules, including polyketides, biofuels, and biopolymers.
Polyketide Synthesis
Propionyl-CoA serves as a crucial starter or extender unit in the biosynthesis of many complex polyketides, a class of natural products with a broad range of pharmaceutical applications, including antibiotics and immunosuppressants.[7][8][9][10] In heterologous hosts like E. coli, which are engineered to produce polyketides, the availability of propionyl-CoA is often a limiting factor.[11] Overexpression of propionyl-CoA synthetase, such as PrpE from Salmonella enterica, in conjunction with the polyketide synthase (PKS) gene cluster, enables the efficient conversion of supplemented propionate into the required propionyl-CoA precursor.[9][11] This strategy has been successfully employed to enhance the production of 6-deoxyerythronolide B (6dEB), the precursor to the antibiotic erythromycin.[11]
Production of Biofuels and Value-Added Chemicals
Propionyl-CoA is a central intermediate in engineered pathways for the production of odd-chain alcohols and organic acids.[1][2] For instance, the biosynthesis of 1-propanol, a promising biofuel, can be achieved by converting propionyl-CoA through a series of reduction steps.[1] Similarly, 3-hydroxypropionic acid (3-HP), a valuable platform chemical, can be synthesized from propionyl-CoA via pathways involving enzymes like propionyl-CoA dehydrogenase and 3-hydroxypropionyl-CoA dehydratase.[12][13][14] The expression of propionyl-CoA synthetase is the initial and often critical step in these engineered pathways, enabling the cell to utilize propionate as a feedstock.[12]
Biopolymer Production
Propionyl-CoA is a key precursor for the synthesis of biodegradable polymers such as poly(3-hydroxypropionate-co-3-hydroxybutyrate) (P(3HP-co-3HB)). The incorporation of 3-hydroxypropionate (B73278) monomers, derived from propionyl-CoA, into the polyhydroxyalkanoate (PHA) backbone can significantly improve the physical properties of the resulting bioplastic. The expression of propionyl-CoA synthetase in recombinant E. coli strains carrying the PHA biosynthesis genes has been shown to be an effective method for producing these copolymers when propionate is supplied in the culture medium.[15]
Quantitative Data
The following tables summarize key quantitative data related to the use of propionyl-CoA synthetase in metabolic engineering.
Table 1: Kinetic Parameters of Propionyl-CoA Synthetase (PrpE) from Salmonella enterica
| Substrate | Km (µM) | Specific Activity (µmol·min-1·mg-1) | kcat/Km (mM-1·s-1) | Reference |
| Propionate | 50 | 120 | 1644 | [4][15] |
Table 2: Production of Propionyl-CoA-Derived Chemicals in Engineered E. coli
| Product | Key Enzymes Expressed | Host Strain | Titer | Yield | Reference |
| Poly(3HP-co-3HB) | PrpE, PHA Biosynthesis Operon (phaCAB) | E. coli XL1-Blue | ~90 mol% 3HP in polymer | - | [15] |
| 6-Deoxyerythronolide B (6dEB) | PrpE, DEBS, Sfp, PccB, AccA | E. coli | 527 mg/L | - | [11] |
| 3-Hydroxypropionic Acid (3-HP) | PACD, PCT, HPCD | E. coli (with ygfH and prpC deletion) | 24.14 mM | - | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central metabolic role of propionyl-CoA synthetase and a typical experimental workflow for its application.
Caption: Metabolic role of propionyl-CoA synthetase.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Recent advances in engineering propionyl-CoA metabolism for microbial production of value-added chemicals and biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Characterization of the propionyl-CoA synthetase (PrpE) enzyme of Salmonella enterica: residue Lys592 is required for propionyl-AMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Connection of propionyl-CoA metabolism to polyketide biosynthesis in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
- 15. Application of a Propionyl Coenzyme A Synthetase for Poly(3-Hydroxypropionate-co-3-Hydroxybutyrate) Accumulation in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving propionyl-CoA stability during sample extraction
Welcome to the technical support center for improving propionyl-CoA stability during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of propionyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of propionyl-CoA degradation during sample extraction?
A1: Propionyl-CoA is susceptible to both enzymatic and chemical degradation. The primary drivers of degradation are:
-
Enzymatic Activity: Endogenous enzymes, such as thioesterases, remain active after cell or tissue lysis and can rapidly hydrolyze the thioester bond of propionyl-CoA.
-
Chemical Instability: The thioester bond is prone to hydrolysis, particularly at neutral or alkaline pH. Elevated temperatures can also accelerate this degradation.
Q2: How can I minimize enzymatic degradation of propionyl-CoA?
A2: The most critical step is to immediately quench all enzymatic activity at the moment of sample collection.[1] This can be achieved by:
-
Flash-freezing: Immediately freeze-clamping tissues in liquid nitrogen is considered the gold standard to halt metabolic processes.[2]
-
Acidic Quenching: For cell cultures, immediate lysis in a strong, cold acid like perchloric acid (PCA) or 5-sulfosalicylic acid (SSA) effectively denatures enzymes.
Q3: What is the optimal pH for maintaining propionyl-CoA stability during extraction?
A3: Propionyl-CoA is most stable in a slightly acidic environment. It is recommended to keep all buffers and solutions at a pH of 6.0 or lower to minimize chemical hydrolysis.[1]
Q4: How important is temperature control during the extraction process?
A4: Maintaining low temperatures is crucial. Samples should be kept on ice (0-4°C) throughout the entire extraction procedure to minimize both enzymatic activity and chemical degradation.[3] All solvents and tubes should be pre-chilled.[1]
Q5: How many times can I freeze and thaw my samples?
A5: It is highly recommended to minimize freeze-thaw cycles, as they can lead to the degradation of acyl-CoAs.[1] It is best practice to aliquot samples into smaller volumes before the initial freezing to avoid thawing the entire sample multiple times.[1]
Q6: Does the type of tube I use for sample storage matter?
A6: Yes, for storage of acyl-CoA extracts, it is advisable to use glass or low-binding microcentrifuge tubes. This can help to prevent the loss of propionyl-CoA due to adsorption to plastic surfaces.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Propionyl-CoA Yield | Incomplete quenching of enzymatic activity. | Ensure immediate flash-freezing of tissue in liquid nitrogen or rapid homogenization in ice-cold acid.[1][2] |
| Inefficient extraction from the sample matrix. | Optimize the homogenization process by ensuring the tissue is ground to a fine powder.[2] Use a sufficient volume of extraction solvent. | |
| Degradation due to improper pH or temperature. | Maintain acidic conditions (pH ≤ 6.0) and keep samples on ice at all times.[1][3] | |
| Adsorption to plasticware. | Use glass or low-binding tubes for sample processing and storage.[1] | |
| High Variability Between Replicates | Inconsistent sample handling and timing. | Standardize every step of the protocol, from quenching to extraction. Process samples in small, manageable batches to ensure uniformity. |
| Incomplete protein precipitation. | Allow for sufficient incubation time on ice after adding the acid to ensure complete protein precipitation before centrifugation. | |
| Partial thawing of samples during handling. | Work quickly and ensure samples remain frozen until the addition of the extraction solvent. | |
| Presence of Degradation Products | Delays between sample collection and quenching. | Minimize the time between sample collection and the quenching step to less than a few seconds. |
| Exposure to room temperature. | Ensure all steps are performed on ice or in a cold room. Use pre-chilled equipment and reagents.[1] | |
| Neutral or alkaline pH during extraction. | Verify the pH of all buffers and solutions to ensure they are acidic. |
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Note: Recovery rates can vary depending on the specific tissue or cell type and the precise protocol used.
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Extraction of Propionyl-CoA from Tissues
This method is effective for quenching metabolism and deproteinizing tissue samples for short-chain acyl-CoA analysis.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
0.5 M Perchloric Acid (PCA), ice-cold
-
3 M KHCO₃
-
Refrigerated centrifuge
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue and place it in a mortar pre-chilled with liquid nitrogen. Grind the tissue to a fine powder.
-
Quenching and Homogenization: Immediately transfer the frozen tissue powder to a pre-chilled tube containing ice-cold 0.5 M PCA (2:1 v/w, e.g., 400 µl for 200 mg of tissue). Homogenize the sample while still in liquid nitrogen to ensure rapid quenching.[4]
-
Protein Precipitation: Allow the sample to thaw on ice and then homogenize further. Incubate on ice for 15-30 minutes to allow for complete protein precipitation.[4]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]
-
Supernatant Collection and Neutralization: Carefully collect the supernatant, which contains the acyl-CoAs. Neutralize the supernatant by adding 3 M KHCO₃ dropwise while vortexing until the pH is approximately 6.0.
-
Precipitate Removal: Place the tube on ice for at least 5 minutes to allow for the complete precipitation of potassium perchlorate. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitate.[3]
-
Final Supernatant Collection: Carefully transfer the neutralized supernatant to a new, clean tube. The sample is now ready for analysis or can be stored at -80°C.
Protocol 2: 5-Sulfosalicylic Acid (SSA) Extraction of Propionyl-CoA from Tissues
This protocol uses 5-sulfosalicylic acid for protein precipitation and has shown good recovery for propionyl-CoA.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
2.5% (w/v) 5-Sulfosalicylic acid (SSA), pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated centrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. Keep the tissue frozen at all times. Place the frozen tissue in a pre-chilled mortar and grind to a fine powder with liquid nitrogen.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add an appropriate volume of ice-cold 2.5% SSA. If using internal standards, add them to the SSA solution before adding it to the tissue powder. Homogenize the sample immediately.
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled microcentrifuge tube.
-
Sample Storage and Analysis: The extracted sample is ready for analysis (e.g., by LC-MS/MS). If not analyzing immediately, store the extracts at -80°C to prevent degradation.
Visualizations
Caption: Workflow for Propionyl-CoA Extraction from Tissues.
References
troubleshooting low signal in propionyl-CoA mass spectrometry
Welcome to the technical support center for propionyl-CoA mass spectrometry analysis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments, with a focus on resolving low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low or undetectable propionyl-CoA signal in my LC-MS/MS analysis?
A low or undetectable propionyl-CoA signal can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Sample Degradation: Propionyl-CoA, like other acyl-CoAs, is susceptible to degradation in aqueous solutions.[1][2] Delays in sample processing or improper storage can lead to significant signal loss.
-
Inefficient Extraction: The method used to extract propionyl-CoA from the biological matrix may not be optimal, resulting in poor recovery.
-
Low Abundance: The concentration of propionyl-CoA in your biological sample might be below the detection limit of your instrument or method.[2]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of propionyl-CoA in the mass spectrometer's source.[2]
-
Suboptimal LC-MS/MS Parameters: Incorrect selection of mobile phases, gradient, or mass spectrometer settings can lead to poor chromatographic resolution and low signal intensity.
Q2: What is the expected fragmentation pattern for propionyl-CoA in positive ion mode mass spectrometry?
In positive ion mode, propionyl-CoA typically exhibits a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 824.1.[3][4] During MS/MS analysis, two key fragmentation events are commonly observed:
-
A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. This results in a product ion of m/z 317.1.[3][5][6]
-
Fragmentation that yields a product ion at m/z 428, which represents the CoA moiety.[3][5][7][8]
Monitoring these transitions in a Multiple Reaction Monitoring (MRM) experiment provides high selectivity and sensitivity for propionyl-CoA quantification.[3]
Troubleshooting Guides
Issue 1: No signal or very low signal for propionyl-CoA standard.
If you are not observing a signal even with a chemical standard, the issue likely lies with the instrument setup or the stability of the standard itself.
Troubleshooting Steps:
-
Verify Standard Integrity: Prepare a fresh propionyl-CoA standard solution. Acyl-CoAs can degrade over time, even when stored frozen.
-
Direct Infusion: To isolate the mass spectrometer as the source of the problem, bypass the LC system and directly infuse the fresh standard solution into the mass spectrometer. This helps confirm that the MS settings are correct for detecting propionyl-CoA.
-
Check MS Parameters:
-
Ensure the mass spectrometer is in positive electrospray ionization (ESI) mode, as this is generally more efficient for acyl-CoAs.[3]
-
Verify the precursor ion (Q1) is set to m/z 824.1 and the product ions (Q3) are set to m/z 317.1 and/or 428.1.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates by infusing the standard and adjusting for maximum signal.[1]
-
-
Inspect for Clogs: If direct infusion yields a good signal but injection through the LC does not, there may be a clog in the LC system, tubing, or injector.
Issue 2: Propionyl-CoA signal is observed in standards but is low or absent in biological samples.
This scenario suggests that the issue is related to the sample itself or the interaction of the sample with the analytical system.
Troubleshooting Steps:
-
Sample Preparation and Extraction:
-
Minimize Degradation: Process samples as quickly as possible on ice. Store samples at -80°C to minimize degradation.[2][9]
-
Optimize Extraction: If using protein precipitation, consider using 5-sulfosalicylic acid (SSA) which may not require a subsequent solid-phase extraction (SPE) step, potentially improving recovery of more hydrophilic species.[3] If using SPE, ensure the chosen sorbent and elution conditions are appropriate for propionyl-CoA.
-
Reconstitution Solvent: Reconstitute the dried extract in a solvent that promotes stability. Methanol has been shown to provide good stability for acyl-CoAs.[1]
-
-
Address Matrix Effects:
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₃-propionyl-CoA) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. If a labeled standard is unavailable, a structurally similar acyl-CoA, such as crotonoyl-CoA, can be used.[3]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Chromatographic Separation: Optimize the LC gradient to separate propionyl-CoA from co-eluting matrix components that may be causing ion suppression.
-
-
Increase Sensitivity:
-
Sample Concentration: If the propionyl-CoA concentration is very low, you may need to concentrate your sample. This can be achieved by drying down a larger volume of the extract and reconstituting it in a smaller volume.
-
Instrument Cleaning and Calibration: Ensure the mass spectrometer is clean and properly calibrated to achieve maximum sensitivity.
-
Quantitative Data Summary
The following tables provide key quantitative data for the analysis of propionyl-CoA and other short-chain acyl-CoAs using LC-MS/MS.
Table 1: Mass Spectrometry Parameters for Selected Acyl-CoAs
| Compound Name | Precursor Ion (m/z) [M+H]⁺ | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |
| CoA | 768.1 | 261.1 | 428.1 |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 |
| Succinyl-CoA | 868.4 | 361.0 | 428.0 |
Data compiled from multiple sources.[3][7]
Table 2: Example LC-MS/MS Method Sensitivity
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Acyl-CoAs | 2 - 133 nM | S/N > 10 |
Sensitivity is method and instrument dependent. The values presented are indicative of what can be achieved with optimized methods.[1][5]
Experimental Protocols
Protocol 1: Sample Extraction using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method that allows for the analysis of both short-chain acyl-CoAs and CoA biosynthetic intermediates without the need for solid-phase extraction.[3]
-
Homogenization: Homogenize frozen tissue or cell pellets in a pre-chilled extraction solution containing 5% 5-sulfosalicylic acid (SSA).
-
Internal Standard: Add an internal standard (e.g., crotonoyl-CoA) to the homogenate.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
-
Storage: If not analyzing immediately, store the extracts at -80°C.
Protocol 2: LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 95% acetonitrile, 5% water with 5 mM ammonium acetate.
-
Gradient: Develop a gradient to effectively separate short-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions listed in Table 1 for each target analyte.
-
Optimization: Optimize source and fragmentation parameters by direct infusion of standards.
-
Visualizations
Caption: A troubleshooting workflow for low propionyl-CoA signal.
Caption: Fragmentation of propionyl-CoA in positive ESI-MS/MS.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Short-Chain Acyl-CoAs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of short-chain acyl-CoAs. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the chromatographic separation of short-chain acyl-CoAs, from sample preparation to data analysis.
Sample Preparation and Extraction
Q1: My recovery of short-chain acyl-CoAs is low. How can I improve my extraction efficiency?
A1: Low recovery is a common issue. The choice of extraction method significantly impacts efficiency. 5-sulfosalicylic acid (SSA) precipitation is a robust method for deproteinization and has been shown to offer high recovery rates for a range of short-chain acyl-CoAs.[1][2] An alternative is a mixed organic-aqueous solvent, such as acetonitrile/methanol (B129727)/water (2:2:1, v/v/v), which has also been used effectively.[3] For biological samples, solid-phase extraction (SPE) is a widely used technique to isolate and enrich short-chain acyl-CoAs, leading to high recovery and sample purity.[4]
Q2: My acyl-CoA samples seem to be degrading. What are the best practices for sample handling and storage to ensure stability?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[5][6] To minimize degradation, always process samples quickly on ice and store extracts at -80°C.[1][6] For reconstitution before analysis, using a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH or methanol can enhance stability compared to unbuffered aqueous solutions.[6][7] Studies have shown that an ammonium acetate buffered solvent at neutral pH stabilizes most acyl-CoA compounds.[7]
Chromatography & Separation
Q3: I'm observing poor chromatographic resolution and inadequate separation of my acyl-CoA peaks. What can I do to improve this?
A3: Poor resolution can be addressed by systematically optimizing your mobile phase, column, and HPLC system settings.[8]
-
Mobile Phase Optimization:
-
pH Adjustment: The mobile phase pH is critical as it affects the ionization of the acyl-CoA's phosphate (B84403) groups. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) or a slightly acidic pH can improve peak shape and resolution.[8]
-
Ion-Pairing Agents: Adding an ion-pairing agent like alkylsulfonates or triethylamine (B128534) can neutralize the charge on the phosphate group, reducing unwanted interactions with the stationary phase and improving retention.[8][9][10]
-
Buffer Concentration: Increasing the buffer concentration, such as ammonium acetate (a good starting point is 5 mM), can help reduce peak tailing.[7][8]
-
Gradient Elution: A shallower gradient can increase the separation between closely eluting peaks.[8]
-
-
Column & System Parameters:
-
Column Choice: A C18 column is commonly used for short- to long-chain acyl-CoAs.[8] If resolution is poor, consider a column with a smaller particle size or a different chemistry like Hydrophilic Interaction Liquid Chromatography (HILIC).[8]
-
Flow Rate: Lowering the flow rate generally enhances resolution, though it increases analysis time.[8]
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak efficiency.[8]
-
Q4: My chromatogram shows abnormal peak shapes like tailing or fronting. What causes this and how can I fix it?
A4: Asymmetrical peaks are common chromatographic problems.[8]
-
Peak Tailing: This is often due to strong interactions between the analyte and the stationary phase.[8] This can be caused by acidic silanol (B1196071) groups interacting with the phosphate moiety of acyl-CoAs.[8]
-
Solutions: Adjusting the mobile phase pH to a lower value can protonate residual silanol groups, minimizing their interaction.[8] Using an ion-pairing agent is also very effective in shielding the phosphate groups and reducing secondary interactions.[8] Also, check for column contamination or a partially clogged inlet frit.[8]
-
-
Peak Fronting: This is often a result of column overload from injecting too much sample, poor sample solubility in the mobile phase, or column collapse.[8]
-
Solutions: Dilute your sample and reinject. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[11]
-
Detection & Data Interpretation
Q5: My acyl-CoA signal is low and inconsistent across different biological samples. Could this be a matrix effect?
A5: Yes, this is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[12] This can lead to ion suppression (decreased signal) or enhancement.[12]
Q6: How can I diagnose and mitigate matrix effects in my acyl-CoA analysis?
A6:
-
Diagnosis: A post-column infusion experiment can help visualize where ion suppression or enhancement occurs in your chromatogram.[12] A quantitative assessment can be done by comparing the signal of an analyte spiked into a clean solvent versus a blank extracted biological matrix.[12]
-
Mitigation:
-
Improve Sample Cleanup: Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.[4]
-
Chromatographic Separation: Optimizing your chromatography to separate the analyte from interfering compounds is crucial.[5]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, as it has nearly identical chemical properties and retention time to the analyte.[12]
-
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[1] |
Table 2: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours
| Acyl-CoA Standard | Solvent | Coefficient of Variation (CV) |
| Multiple Acyl-CoAs | 50 mM Ammonium Acetate, pH 6.8 | Lowest CV, indicating highest stability |
| Multiple Acyl-CoAs | 80% Methanol | Higher MS intensities but may affect stability |
| Multiple Acyl-CoAs | Solvents with Formic Acid or Acetonitrile | Poor or no signal for most acyl-CoAs |
| Based on data evaluating the stability and MS intensity of acyl-CoA standards in various solvents.[7] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol details an efficient method for extracting short-chain acyl-CoAs from tissue samples.[1]
Materials and Reagents:
-
Frozen tissue sample (20-50 mg)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue and place it in the pre-chilled mortar. Add liquid nitrogen to keep it brittle and grind to a fine powder.[1]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. Homogenize immediately.[1]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled microcentrifuge tube.[1]
-
Sample Storage and Analysis: The extracted sample is ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[1]
Protocol 2: HPLC Method for Short- to Medium-Chain Acyl-CoA Analysis
This protocol provides a starting point for the chromatographic separation of short- to medium-chain acyl-CoAs.[7]
HPLC System:
-
A standard HPLC or UHPLC system coupled to a mass spectrometer.
Column:
-
Luna C18 column (100 x 2.0 mm i.d., 3 µm) or equivalent.
Mobile Phases:
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8
-
Mobile Phase B: Methanol
Gradient:
-
0 min, 2% B
-
1.5 min, 2% B
-
3 min, 15% B
-
5.5 min, 95% B
-
14.5 min, 95% B
-
15 min, 2% B
-
20 min, 2% B
Flow Rate:
-
To be optimized based on the specific column and system (a typical starting point for a 2.0 mm ID column is 0.2-0.4 mL/min).
Column Temperature:
-
To be optimized (e.g., 30-40°C).
Visualizations
Caption: A systematic workflow for troubleshooting poor chromatographic resolution.
Caption: Experimental workflow for solid-phase extraction of short-chain acyl-CoAs.
Caption: Central role of Acetyl-CoA and Malonyl-CoA in metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
minimizing interference of acetyl-CoA in propionyl-CoA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the interference of acetyl-CoA in propionyl-CoA assays.
Frequently Asked Questions (FAQs)
Q1: Why is acetyl-CoA a potential interferent in my propionyl-CoA assay?
A1: Acetyl-CoA can interfere with enzymatic assays for propionyl-CoA because some enzymes used for propionyl-CoA quantification, such as propionyl-CoA carboxylase (PCC), can also recognize acetyl-CoA as a substrate, albeit with lower efficiency. PCC has been shown to catalyze the carboxylation of acetyl-CoA at a rate of approximately 1.5% of that for propionyl-CoA under certain experimental conditions.[1] This cross-reactivity can lead to an overestimation of propionyl-CoA levels, especially in samples with a high acetyl-CoA to propionyl-CoA ratio.
Q2: What are the common methods for measuring propionyl-CoA, and which are most susceptible to acetyl-CoA interference?
A2: Common methods for propionyl-CoA quantification include enzymatic assays, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Enzymatic assays , particularly those using propionyl-CoA carboxylase, are most susceptible to interference from acetyl-CoA due to substrate promiscuity.[1]
-
HPLC-UV can separate acetyl-CoA and propionyl-CoA, but may lack the sensitivity required for low-abundance samples.
-
LC-MS/MS is considered the gold standard for acyl-CoA analysis, offering high sensitivity and specificity, and the ability to chromatographically separate and independently quantify acetyl-CoA and propionyl-CoA, thereby eliminating interference.[2][3]
Q3: How can I determine if acetyl-CoA is interfering with my enzymatic assay?
A3: To assess the potential for interference, you can perform the following:
-
Spike-in experiment: Add a known amount of acetyl-CoA to your sample and a standard. A significant increase in the measured propionyl-CoA concentration in the sample compared to the standard indicates interference.
-
Analyze a blank with acetyl-CoA: Run a reaction with all components except propionyl-CoA, but including a high physiological concentration of acetyl-CoA. Any signal generated can be attributed to acetyl-CoA interference.
-
LC-MS/MS comparison: If available, analyze your samples using a validated LC-MS/MS method to obtain an accurate measurement of both acetyl-CoA and propionyl-CoA. Compare these results with your enzymatic assay data.
Troubleshooting Guides
Issue: Higher-than-expected propionyl-CoA values in enzymatic assays.
This is a common problem that can be caused by acetyl-CoA interference. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high propionyl-CoA signals.
Data Presentation
Table 1: Comparison of Analytical Methods for Propionyl-CoA Quantification
| Feature | Enzymatic Assay | HPLC-UV | LC-MS/MS |
| Specificity | Moderate (potential for acetyl-CoA cross-reactivity) | Good (separation of acyl-CoAs) | Excellent (chromatographic separation and mass-based detection)[2] |
| Sensitivity | Varies by kit, can be high | Moderate | Very High[3] |
| Throughput | High | Low to Moderate | Moderate to High |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Table 2: Substrate Specificity of Propionyl-CoA Carboxylase (PCC)
| Substrate | Relative Reaction Rate (%) | Reference |
| Propionyl-CoA | 100 | [1] |
| Acetyl-CoA | ~1.5 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis by LC-MS/MS
This protocol is designed for the extraction of short-chain acyl-CoAs from mammalian cells or tissues, minimizing degradation and preparing the sample for LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80:20 methanol:water solution
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge capable of >14,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Metabolic Quenching: Immediately flash-freeze tissue samples in liquid nitrogen. For cell cultures, aspirate the medium and wash cells twice with ice-cold PBS before flash-freezing the cell pellet.
-
Homogenization: For tissues, pulverize the frozen sample into a fine powder under liquid nitrogen. Add 1 mL of ice-cold 80:20 methanol:water per 50 mg of tissue powder or to the cell pellet. Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Drying: Dry the supernatant completely in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a solvent compatible with your LC-MS/MS method (e.g., 50 mM ammonium (B1175870) acetate).
Protocol 2: LC-MS/MS Analysis of Acetyl-CoA and Propionyl-CoA
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acetyl-CoA and propionyl-CoA. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and ramp up to a high percentage (e.g., 98%) to elute the acyl-CoAs. A typical gradient might be:
-
0-2 min: 2% B
-
2-10 min: 2-98% B
-
10-12 min: 98% B
-
12-12.1 min: 98-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetyl-CoA: Precursor ion (Q1): m/z 810.1; Product ion (Q3): m/z 303.1
-
Propionyl-CoA: Precursor ion (Q1): m/z 824.1; Product ion (Q3): m/z 317.1
-
Visualization of Workflows and Relationships
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Logical relationship of assay choice and interference potential.
References
propionyl-CoA standard instability and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of propionyl-CoA standards and proper storage procedures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of propionyl-CoA standard instability?
A1: Propionyl-CoA is susceptible to degradation through two primary chemical pathways:
-
Hydrolysis: The thioester bond in propionyl-CoA is prone to hydrolysis, which breaks the molecule into propionic acid and coenzyme A (CoA). This reaction is significantly accelerated in neutral to alkaline conditions (pH > 7.0).[1] While more stable in acidic conditions, hydrolysis can still occur, with the optimal pH for stability being in the slightly acidic range of 4.0 to 6.8.[1]
-
Oxidation: The free thiol group on the coenzyme A moiety can be oxidized, leading to the formation of CoA disulfides and other oxidized species.[1]
Q2: How should I store my propionyl-CoA standard for long-term use?
A2: For long-term stability, it is crucial to store propionyl-CoA under conditions that minimize hydrolysis and oxidation. The recommended long-term storage is as a dry solid or lyophilized powder at -80°C.[1] If the standard is in solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1] The solution should ideally be prepared in a slightly acidic buffer (pH 4.0-6.0).[1]
Q3: What is the recommended procedure for preparing a propionyl-CoA stock solution?
A3: To prepare a stock solution, allow the powdered propionyl-CoA to equilibrate to room temperature before opening the vial to prevent condensation. Use a high-purity, slightly acidic buffer (pH 4-6) or purified, deoxygenated water for reconstitution.[1] Gently swirl the vial to dissolve the powder. For analysis by mass spectrometry, solvents such as methanol (B129727) or a mixture of 50% methanol and 50% ammonium (B1175870) acetate (B1210297) (pH 7) can enhance stability compared to purely aqueous solutions.[2] After dissolution, it is good practice to flush the vial headspace with an inert gas like argon or nitrogen before sealing tightly.
Q4: How many freeze-thaw cycles can a propionyl-CoA solution tolerate?
A4: It is strongly recommended to avoid freeze-thaw cycles altogether by preparing single-use aliquots.[1] Each freeze-thaw cycle can accelerate degradation due to pH shifts in the frozen state and the physical stress of ice crystal formation.[2] While specific data for propionyl-CoA is limited, illustrative data for short-chain acyl-CoAs suggest that even a single freeze-thaw cycle can lead to 2-5% degradation, with degradation increasing significantly with subsequent cycles.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent analytical signal for propionyl-CoA standard. | Degradation of the standard. | Prepare fresh standards from a lyophilized powder. Ensure proper storage conditions (-80°C, protected from moisture). Aliquot standards to minimize freeze-thaw cycles. Use a slightly acidic buffer (pH 4-6) for reconstitution. |
| Hydrolysis during sample preparation or analysis. | Work quickly and keep all solutions on ice.[1] Ensure the pH of all buffers and solvents is within the optimal range (4.0-6.8).[1] | |
| Oxidation of the coenzyme A moiety. | Use deoxygenated solvents for solution preparation. Consider adding a reducing agent like DTT to your standards, though compatibility with your analytical method should be verified. | |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products (propionic acid, coenzyme A). | Confirm the identity of the extra peaks by comparing their retention times to those of propionic acid and coenzyme A standards. Utilize a stability-indicating analytical method capable of separating these compounds from intact propionyl-CoA. |
| Formation of CoA disulfides due to oxidation. | Add a reducing agent like DTT to the sample to see if the peak corresponding to the disulfide diminishes. | |
| Difficulty dissolving propionyl-CoA powder. | Hygroscopic nature of the powder leading to clumps. | Ensure the powder is fully equilibrated to room temperature before opening the vial to minimize moisture absorption. Gentle vortexing or brief sonication in an ice-water bath may aid dissolution. |
Quantitative Data Summary
The stability of propionyl-CoA is highly dependent on storage conditions. The following tables summarize the key factors influencing its stability.
Table 1: Recommended Storage Conditions for Propionyl-CoA
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -80°C | >1 year | Store in a desiccator to prevent moisture absorption. |
| -20°C | 6-12 months | Less ideal than -80°C for very long-term storage. | |
| Aqueous Solution (pH 4-6) | -80°C | >1 year (in single-use aliquots) | Avoid freeze-thaw cycles. Use of deoxygenated buffer is recommended. |
| -20°C | Several months (in single-use aliquots) | Shorter stability compared to -80°C. | |
| 2-8°C | < 24 hours | For immediate use only. Significant degradation can occur.[1] |
Table 2: Influence of pH on Propionyl-CoA Stability in Aqueous Solution
| pH Range | Relative Stability | Primary Degradation Pathway |
| < 4.0 | Moderate | Acid-catalyzed hydrolysis |
| 4.0 - 6.8 | High | Minimal hydrolysis |
| > 7.0 | Low | Base-catalyzed hydrolysis[1] |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of Propionyl-CoA Stock Solution
Objective: To prepare a stable stock solution of propionyl-CoA for use in experiments.
Materials:
-
Propionyl-CoA lithium salt (or similar) powder
-
Nuclease-free water, deoxygenated
-
50 mM Potassium Phosphate Buffer, pH 6.0, deoxygenated
-
Inert gas (Argon or Nitrogen)
-
Cryogenic vials
Procedure:
-
Allow the vial of powdered propionyl-CoA to warm to room temperature for at least 30 minutes before opening.
-
Weigh the desired amount of propionyl-CoA powder in a sterile microcentrifuge tube.
-
Reconstitute the powder with the appropriate volume of pre-chilled (4°C) 50 mM Potassium Phosphate Buffer (pH 6.0) to achieve the desired stock concentration.
-
Gently vortex the tube for 10-15 seconds to ensure complete dissolution. Avoid vigorous shaking.
-
Immediately place the tube on ice.
-
Dispense single-use aliquots into pre-chilled cryogenic vials. The volume of the aliquots should be based on the typical amount needed for a single experiment.
-
Flush the headspace of each vial with a gentle stream of inert gas for 5-10 seconds.
-
Tightly cap the vials and immediately store them at -80°C.
Protocol 2: Stability Assessment of Propionyl-CoA by HPLC-UV
Objective: To determine the stability of a propionyl-CoA solution under specific storage conditions.
Materials:
-
Propionyl-CoA solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Procedure:
-
Time 0 Analysis: Immediately after preparing the propionyl-CoA solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% integrity) measurement.
-
Storage: Store the remaining propionyl-CoA solution under the desired test conditions (e.g., 4°C, -20°C, or room temperature).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours for short-term stability; 1, 7, 30, 90 days for long-term stability), remove an aliquot of the stored solution.
-
Dilute the aliquot to the same concentration as the Time 0 sample and inject it into the HPLC system using the same method.
-
Data Analysis:
-
Monitor the chromatogram at a wavelength of 259 nm.
-
Identify the peak corresponding to intact propionyl-CoA.
-
Calculate the peak area of the propionyl-CoA peak at each time point.
-
Determine the percentage of remaining propionyl-CoA at each time point relative to the peak area at Time 0.
-
Plot the percentage of remaining propionyl-CoA versus time to determine the degradation rate.
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient suitable for separating propionyl-CoA from its degradation products (e.g., start with 95% A, ramp to 50% A over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: 259 nm
-
Injection Volume: 10 µL
Visualizations
References
dealing with matrix effects in LC-MS analysis of propionyl-CoA
Welcome to the technical support center for the LC-MS analysis of propionyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of propionyl-CoA, with a focus on matrix effects.
Q1: I'm observing poor reproducibility and inaccurate quantification for propionyl-CoA. Could this be due to matrix effects?
A1: Yes, poor reproducibility, inaccurate quantification, non-linear calibration curves, and reduced sensitivity are common signs of matrix effects.[1] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, propionyl-CoA.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[4]
Q2: How can I confirm that matrix effects are impacting my propionyl-CoA analysis?
A2: Two primary methods can be used to assess matrix effects: the post-column infusion method for qualitative assessment and the post-extraction spike method for quantitative assessment.[5][6][7]
-
Post-Column Infusion: This method helps identify at what retention times ion suppression or enhancement occurs. A standard solution of propionyl-CoA is continuously infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or rises in the baseline signal of propionyl-CoA indicate the presence of matrix effects at those specific retention times.[7]
-
Post-Extraction Spike: This method quantifies the extent of matrix effects.[4][5] You compare the response of propionyl-CoA in a neat solution to its response when spiked into a blank matrix extract. A significant difference in the signal indicates the presence of matrix effects.[3]
Q3: My results show significant ion suppression. What are the immediate steps I can take to mitigate this?
A3: If you have confirmed ion suppression, consider the following immediate actions:
-
Sample Dilution: A simple first step is to dilute your sample.[2][6] This can reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of propionyl-CoA in your sample is high enough to remain detectable after dilution.[2]
-
Chromatographic Separation Optimization: Adjusting your chromatographic method can help separate propionyl-CoA from the co-eluting matrix components.[3] This can involve modifying the mobile phase composition, the gradient, or the flow rate.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method to compensate for matrix effects.[2] A SIL-IS, such as ¹³C-labeled propionyl-CoA, will behave almost identically to the analyte during sample preparation and ionization, thus correcting for signal variations.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances present in the sample matrix.[1] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[3] These effects can lead to ion suppression or enhancement, impacting the accuracy and reproducibility of quantification.[4][10]
Q2: What are the primary causes of matrix effects in biological samples for propionyl-CoA analysis?
A2: In biological matrices like plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[5] Other endogenous components like salts and metabolites can also contribute to these effects.[4]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for propionyl-CoA?
A3: Improving sample preparation is a crucial step in minimizing matrix effects.[5] The most common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering components, leading to significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE is more selective than PPT and can provide cleaner extracts by partitioning propionyl-CoA into an immiscible solvent, leaving many matrix components behind.[1][5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[3] By selecting a sorbent with high affinity for propionyl-CoA and low affinity for interfering compounds, a much cleaner sample can be obtained.[7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in producing clean extracts.[11]
Q4: When should I use a stable isotope-labeled internal standard for propionyl-CoA quantification?
A4: It is highly recommended to use a stable isotope-labeled internal standard (SIL-IS) in all quantitative LC-MS analyses of propionyl-CoA, especially when dealing with complex biological matrices.[8][9] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and more accurate quantification.[3]
Q5: Can the choice of ionization technique affect matrix effects?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If your method development allows, testing both ionization sources can be beneficial. However, for a molecule like propionyl-CoA, ESI is commonly used.
Experimental Protocols
Methodology 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative determination of matrix effects.
Materials:
-
Propionyl-CoA standard solution
-
Blank matrix (e.g., plasma, tissue homogenate without the analyte)
-
Extraction solvents (e.g., 5-sulfosalicylic acid (SSA))[12]
-
Reconstitution solvent
-
LC-MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the propionyl-CoA standard into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established protocol. Spike the propionyl-CoA standard into the extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the propionyl-CoA standard into the blank matrix at the same three concentrations before the extraction process.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Data Analysis: Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the mean peak areas from the chromatograms.
Calculations:
-
Matrix Factor (MF) % = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (RE) % = (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (PE) % = (Peak Area of Set C / Peak Area of Set A) x 100
Quantitative Data Summary
| Metric | Calculation | Interpretation | Ideal Value |
| Matrix Factor (MF) | (Peak Area in Matrix / Peak Area in Solvent) x 100 | MF < 100% indicates ion suppression. MF > 100% indicates ion enhancement. | 85% - 115% |
| Recovery (RE) | (Peak Area of Pre-Spike / Peak Area of Post-Spike) x 100 | Indicates the efficiency of the extraction process. | Consistent and high |
| Process Efficiency (PE) | (Peak Area of Pre-Spike / Peak Area in Solvent) x 100 | Overall efficiency of the method, combining extraction and matrix effects. | Consistent and high |
Note: The ideal values are general guidelines and may vary depending on the specific assay requirements.
Visualizations
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: A flowchart outlining the process for diagnosing and mitigating matrix effects in LC-MS analysis.
Hierarchical Approach to Minimizing Matrix Effects
Caption: A hierarchical diagram illustrating the recommended strategies for minimizing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propionyl-CoA Extraction from Mitochondrial Fractions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the extraction of propionyl-CoA from mitochondrial fractions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow, from mitochondrial isolation to final extract analysis.
Question: Why is my propionyl-CoA yield consistently low?
Answer: Low yields of propionyl-CoA can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:
-
Inefficient Mitochondrial Isolation: The purity and integrity of your mitochondrial fraction are paramount. Contamination from other cellular compartments or damaged mitochondria can lead to loss of matrix content. One of the biggest challenges is that the mitochondrial metabolome can be altered during the isolation procedure.[1] It is crucial to shorten the experimental time to minimize these alterations.[1]
-
Solution: Optimize your homogenization and centrifugation protocol. Using a bead beater can shorten the homogenization step significantly compared to a traditional Dounce homogenizer.[1] Ensure the isolation buffer is appropriate and maintains mitochondrial integrity.
-
-
Metabolite Degradation: Propionyl-CoA is susceptible to enzymatic and chemical degradation. Thioesterases present in the sample can cleave the CoA moiety.
-
Solution: Work quickly and keep samples on ice at all times. Include phosphatase and thioesterase inhibitors in your lysis and extraction buffers. Rapid quenching of metabolic activity is essential.
-
-
Suboptimal Extraction Solvents: The choice of solvent for lysing the mitochondria and precipitating protein is critical for efficiently solubilizing acyl-CoAs.
-
Solution: A common method involves protein precipitation with strong acids like perchloric acid (PCA) followed by solid-phase extraction (SPE) to purify the acyl-CoAs. Alternatively, methods using acetonitrile (B52724) for protein precipitation and extraction have been successful.[2]
-
-
Inaccurate Quantification: The method used for quantification might not be sensitive or specific enough.
Question: How can I assess the purity and integrity of my mitochondrial fraction?
Answer: Verifying the quality of your isolated mitochondria is a critical quality control step before proceeding to metabolite extraction.
-
Western Blotting: This is the most common method for assessing purity. Probe your mitochondrial fraction for marker proteins of the mitochondria (e.g., COX IV, VDAC), cytosol (e.g., GAPDH), nucleus (e.g., Histone H3), and endoplasmic reticulum (e.g., Calnexin). A pure mitochondrial fraction will be highly enriched in mitochondrial markers and depleted of others.
-
Electron Microscopy: Transmission electron microscopy (TEM) can provide a visual confirmation of mitochondrial integrity, showing intact inner and outer membranes and preserved cristae structures.[1]
-
Enzyme Activity Assays: Measure the activity of enzymes specific to the mitochondrial matrix, such as citrate (B86180) synthase, to quantify mitochondrial enrichment.
-
Mitochondrial Permeability Transition (MPT) Assay: This functional assay can confirm that the isolated mitochondria are intact and capable of maintaining a membrane potential.[5] A progressive decrease in absorbance at 540 nm after adding CaCl₂ indicates intact, functional mitochondria.[5]
Question: My LC-MS results show high variability between replicates. What are the potential causes?
Answer: High variability in LC-MS data can be frustrating. The issue can originate from sample preparation, the instrument, or data analysis.
-
Inconsistent Sample Handling: Minor variations in timing, temperature, or pipetting during the extraction can lead to significant differences in metabolite levels.
-
Solution: Standardize every step of your protocol. Use a timed workflow and ensure all samples are treated identically. Perform extractions in parallel where possible.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of propionyl-CoA, leading to inaccurate quantification.
-
Solution: Use a stable isotope-labeled internal standard (e.g., ¹³C₃-propionyl-CoA) that co-elutes with your analyte to normalize for matrix effects and extraction efficiency. Optimize your chromatographic separation to resolve propionyl-CoA from interfering species.
-
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can introduce variability.
-
Solution: Run quality control (QC) samples (e.g., a pooled sample of all extracts) periodically throughout your sample queue to monitor instrument performance and correct for signal drift.
-
Frequently Asked Questions (FAQs)
What is the metabolic significance of propionyl-CoA in mitochondria?
Propionyl-CoA is a key intermediate in mitochondrial metabolism.[6] It is primarily generated from the catabolism of odd-chain fatty acids and several amino acids, including valine, isoleucine, methionine, and threonine.[7] Within the mitochondrial matrix, propionyl-CoA is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[7][8] This conversion is a three-step process catalyzed by propionyl-CoA carboxylase (PCC), methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[8][9]
What are the key steps in a typical workflow for propionyl-CoA extraction from mitochondria?
The overall process can be broken down into two main stages: the isolation of a pure mitochondrial fraction and the subsequent extraction of acyl-CoAs.
-
Cell/Tissue Homogenization: The starting material is gently disrupted to release organelles without causing excessive damage.
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds is used to separate cellular components, yielding a pellet enriched with mitochondria.[10]
-
Mitochondrial Lysis & Protein Precipitation: The isolated mitochondria are lysed, and proteins are precipitated, typically using a strong acid or organic solvent, to release the small molecule metabolites.
-
Solid-Phase Extraction (SPE): The supernatant is often passed through an SPE cartridge to purify and concentrate the acyl-CoAs, separating them from salts and other interfering molecules.
-
Elution and Analysis: The purified propionyl-CoA is eluted from the cartridge, dried, and reconstituted in a suitable solvent for analysis, most commonly by LC-MS.
Which type of starting material is better: cultured cells or tissue?
Both cultured cells and tissues can be used, but they present different challenges.
-
Cultured Cells: Provide a homogenous and controlled system. However, obtaining a sufficient quantity of mitochondria for analysis can be challenging, often requiring a large number of cells.
-
Tissue (e.g., Liver, Heart): Tissues like the liver and heart are rich in mitochondria, making it easier to obtain a high yield.[11] However, the cellular heterogeneity of tissues can introduce variability. The choice depends on the specific research question.
Why is the choice of mitochondrial isolation buffer important?
The isolation buffer is critical for maintaining the structural and functional integrity of the mitochondria. Traditional sucrose-based buffers can be incompatible with downstream mass spectrometry analysis.[12] Buffers based on potassium chloride have been shown to be more compatible with GC-MS and LC-MS workflows, allowing for a more direct comparison of mitochondrial and cytoplasmic metabolites.[12] The buffer must be isotonic to prevent osmotic stress and rupture of the mitochondrial membranes.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from methods designed to preserve the mitochondrial metabolome.[13]
-
Cell Harvesting: Harvest cells (e.g., 50-100 million) by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 2 mL of ice-cold Mitochondria Isolation Buffer (MIB: 200 mM Mannitol, 70 mM Sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).
-
Lysis: Homogenize the cell suspension with 20-30 strokes of a pre-chilled Dounce homogenizer on ice.
-
Differential Centrifugation I: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Differential Centrifugation II: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Washing: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in 1 mL of MIB and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Pellet: Discard the supernatant. The final pellet contains the enriched and washed mitochondrial fraction. Proceed immediately to the extraction protocol.
Protocol 2: Extraction of Acyl-CoAs from Mitochondrial Pellet
-
Quenching & Lysis: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing an appropriate internal standard (e.g., ¹³C₃-propionyl-CoA) directly to the mitochondrial pellet. Vortex vigorously for 30 seconds to lyse the mitochondria and precipitate proteins.
-
Incubation: Incubate the sample on ice for 15 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727), followed by 1 mL of water, and finally 1 mL of 10% TCA.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 10% TCA, followed by 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Homogenization Methods for Mitochondrial Isolation
| Parameter | Dounce Homogenizer | Bead Beater |
| Processing Time (per sample) | ~5 minutes[1] | ~10-30 seconds[1] |
| Throughput | Low (single sample) | High (up to 24 samples)[1] |
| Principle | Mechanical Shear | High-energy bead impact |
| Potential Issues | Operator variability, time-consuming | Over-homogenization, heat generation |
| Recommendation | Suitable for small numbers of samples | Ideal for higher throughput and minimizing processing time to preserve metabolites[1] |
Table 2: Purity Assessment of Mitochondrial Fractions via Western Blot
| Cellular Compartment | Marker Protein | Expected Result in Pure Mitochondrial Fraction |
| Mitochondria (Matrix) | Citrate Synthase | Strong Signal |
| Mitochondria (Inner Membrane) | COX IV | Strong Signal |
| Mitochondria (Outer Membrane) | VDAC | Strong Signal |
| Cytosol | GAPDH, Tubulin | No/Very Faint Signal |
| Nucleus | Histone H3, Lamin B1 | No/Very Faint Signal |
| Endoplasmic Reticulum | Calnexin | No/Very Faint Signal |
Visualizations
Caption: Experimental workflow for propionyl-CoA extraction.
Caption: Mitochondrial metabolism of propionyl-CoA.
Caption: Troubleshooting decision tree for low propionyl-CoA yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detailed Mitochondrial Phenotyping by High Resolution Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Metabolomics Using High-Resolution Fourier-Transform Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 11. Regulation of volatile fatty acid uptake by mitochondrial acyl CoA synthetases of bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic profiling of isolated mitochondria and cytoplasm reveals compartment-specific metabolic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Hydrophilic CoA Intermediates During Solid Phase Extraction (SPE)
Welcome to the technical support center for optimizing the recovery of hydrophilic Coenzyme A (CoA) intermediates during Solid Phase Extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of my short-chain, hydrophilic CoA intermediates during SPE?
Low recovery of hydrophilic CoA intermediates like Acetyl-CoA and Malonyl-CoA is a common issue stemming from their polar nature. These compounds have a higher affinity for the aqueous sample matrix than for nonpolar reversed-phase (e.g., C18) sorbents, leading to insufficient retention.[1][2] Key factors contributing to low recovery include incorrect sorbent selection, suboptimal pH of the sample, and the use of an inappropriate elution solvent.[1][3]
Q2: What is the most critical factor to consider when selecting an SPE sorbent for hydrophilic CoAs?
The choice of sorbent is paramount for the successful recovery of short-chain acyl-CoAs.[4] For polar analytes like hydrophilic CoA intermediates, a sorbent with a suitable retention mechanism is crucial.[1] While C18 sorbents are common, they may offer variable and generally lower recovery for very polar compounds.[4] Sorbents with mixed-mode or specific functionalities, such as 2-(2-pyridyl)ethyl, have demonstrated higher recovery rates for short-chain acyl-CoAs.[4][5] Anion-exchange sorbents can also be effective by targeting the negatively charged phosphate (B84403) groups of the CoA molecule.[6]
Q3: How does pH affect the retention and elution of CoA intermediates?
The pH of the sample and solvents plays a critical role in the recovery of ionizable compounds like CoA.[3][6] For reversed-phase SPE, a lower pH can neutralize the phosphate groups, thereby increasing their retention on a nonpolar sorbent.[6] Conversely, for anion-exchange SPE, a neutral to slightly basic pH ensures that the CoA intermediates are negatively charged and can effectively bind to the positively charged sorbent.[6]
Q4: Can the flow rate during SPE significantly impact my recovery?
Yes, the flow rate during sample loading, washing, and elution is a critical parameter.[6] A high flow rate may not allow sufficient time for the analytes to interact with the sorbent, leading to poor retention and lower recovery.[6][7] It is generally recommended to use a slower flow rate, typically around 1-2 mL/min, to ensure adequate interaction time.[6]
Troubleshooting Guide
Problem: Low Recovery of Hydrophilic CoA Intermediates
Potential Cause 1: Inappropriate Sorbent Choice
-
Recommendation: Your analyte may be too polar for the selected reversed-phase sorbent (e.g., C18).[1] Consider using a sorbent with a different retention mechanism. Mixed-mode or specialty sorbents like 2-(2-pyridyl)ethyl have shown high recovery for short-chain acyl-CoAs.[4][5] For targeted capture of the negatively charged CoA molecules, consider an anion-exchange sorbent.[6]
Potential Cause 2: Suboptimal pH of the Sample
-
Recommendation: The charge state of your CoA intermediate is pH-dependent.[6] For reversed-phase SPE, adjust the sample pH to be more acidic to neutralize the phosphate groups and enhance retention. For anion-exchange SPE, ensure the sample pH is neutral to slightly basic to maintain the negative charge for effective binding.[6]
Potential Cause 3: Inefficient Elution
-
Recommendation: The elution solvent may not be strong enough to displace the analyte from the sorbent.[1] For reversed-phase SPE, increase the percentage of the organic solvent in the elution buffer. For anion-exchange SPE, consider using a high-salt buffer or adjusting the pH to neutralize the charge of the CoA or the sorbent.[6]
Potential Cause 4: Sample Overload
-
Recommendation: Exceeding the binding capacity of the SPE cartridge will result in analyte loss during the loading step.[6][8] If you suspect overloading, consider using a larger cartridge or diluting your sample before loading.[6]
Potential Cause 5: Sorbent Bed Drying Out
-
Recommendation: Allowing the sorbent bed to dry out after conditioning and before sample loading can significantly decrease recovery.[6] Ensure the sorbent bed remains wetted throughout the process until the final drying step, if required.[6]
Quantitative Data Summary
The recovery of short-chain acyl-CoAs is highly dependent on the SPE sorbent used. The following table summarizes reported recovery data for various hydrophilic CoA intermediates with different sorbents.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | C2 | 2-(2-pyridyl)ethyl | 85-95%[4][5] |
| Malonyl-CoA | C3 | 2-(2-pyridyl)ethyl | 83-90%[4][5] |
| Propionyl-CoA | C3 | STRATA™-X-A | 95.60%[4] |
| Butyryl-CoA | C4 | STRATA™-X-A | 81.56%[4] |
| Acetyl-CoA | C2 | C18 | Variable, generally lower for very polar compounds[4] |
Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes.[4]
Experimental Protocols
Protocol 1: SPE of Short-Chain Acyl-CoAs using 2-(2-pyridyl)ethyl Sorbent
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[5]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[5]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[5]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[5]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[5]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA.[5]
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[5]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[5]
-
-
Sample Concentration and Reconstitution:
Visualizations
Caption: Experimental workflow for the extraction and purification of hydrophilic CoA intermediates.
Caption: Troubleshooting logic for low recovery of hydrophilic CoA intermediates during SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 3. specartridge.com [specartridge.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Propionyl-CoA Quantification Assay Validation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals validating a new propionyl-CoA quantification assay, particularly those utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation and application of a propionyl-CoA quantification assay.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or No Propionyl-CoA Signal | 1. Analyte Degradation: Propionyl-CoA is susceptible to hydrolysis, especially at non-optimal pH and temperature.[1] | 1a. Ensure samples are processed quickly on ice and stored at -80°C. 1b. Use an acidic extraction solvent (e.g., containing perchloric acid or formic acid) to improve stability.[2] 1c. Minimize freeze-thaw cycles.[3] |
| 2. Inefficient Extraction: Propionyl-CoA may not be efficiently extracted from the sample matrix. | 2a. Optimize the extraction solvent. A common choice is a mixture of organic solvent (e.g., acetonitrile (B52724), methanol) and aqueous buffer.[4] 2b. Consider solid-phase extraction (SPE) for cleaner samples and to remove agents that interfere with LC-MS/MS analysis. | |
| 3. Suboptimal LC-MS/MS Conditions: Instrument settings may not be optimized for propionyl-CoA detection. | 3a. Verify and optimize MS parameters, including precursor and product ion selection for Multiple Reaction Monitoring (MRM).[5] 3b. Ensure the LC method provides good separation from other sample components. | |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in extraction or handling can lead to inconsistent results. | 1a. Use an internal standard (IS), such as a stable isotope-labeled propionyl-CoA or a structurally similar odd-chain acyl-CoA, to correct for variability.[4] 1b. Ensure precise and consistent pipetting and timing during sample processing. |
| 2. Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of propionyl-CoA.[6] | 2a. Perform a matrix effect evaluation by comparing the signal of a pure standard to that of a standard spiked into an extracted blank matrix. 2b. Improve sample cleanup using SPE or liquid-liquid extraction. 2c. Adjust chromatographic conditions to separate propionyl-CoA from interfering matrix components. | |
| Inaccurate Quantification (Poor Accuracy) | 1. Calibration Curve Issues: The calibration curve may not be linear or may not cover the appropriate concentration range. | 1a. Ensure the calibration curve is linear (R² > 0.99) and uses a suitable regression model (e.g., weighted linear regression).[7] 1b. Prepare calibration standards in a matrix similar to the study samples to account for matrix effects. |
| 2. Interference from Isomers or Related Compounds: Other acyl-CoAs may interfere with the measurement. | 2a. Ensure the LC-MS/MS method has sufficient specificity to distinguish propionyl-CoA from other compounds.[8] This is achieved by selecting unique precursor-to-product ion transitions. 2b. Check for potential interferences by analyzing blank matrix samples and samples containing structurally similar compounds. | |
| Signal Carryover in Blank Injections | 1. Contamination in LC System: Propionyl-CoA from a high-concentration sample may be retained in the injector or column. | 1a. Optimize the needle wash solvent and increase the wash volume/time. 1b. Inject a blank sample after the highest calibration standard to assess carryover. The carryover peak should be less than 20% of the signal at the Lower Limit of Quantification (LLOQ).[9] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to help users with the method validation process for a new propionyl-CoA quantification assay.
1. What are the critical parameters for validating a propionyl-CoA quantification assay?
The key validation parameters, in line with regulatory guidelines from agencies like the FDA and EMA, include:
-
Accuracy: How close the measured value is to the true value.[6][8]
-
Precision: The degree of agreement between multiple measurements of the same sample.[6][8]
-
Specificity: The ability to accurately measure propionyl-CoA in the presence of other sample components.[6][8]
-
Linearity: The demonstration of a proportional relationship between analyte concentration and instrument response.[8]
-
Quantification Limit (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[6]
-
Recovery: The efficiency of the extraction procedure.[6]
-
Matrix Effect: The influence of sample matrix components on the ionization of the analyte.[6]
-
Stability: The stability of propionyl-CoA in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[3]
2. How do I choose an appropriate internal standard (IS)?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-propionyl-CoA). If this is not available, a structurally similar homolog (e.g., another short-chain acyl-CoA that is not present in the sample) can be used. The IS should have similar extraction and ionization properties to propionyl-CoA.[4]
3. What are acceptable limits for accuracy and precision?
For most bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV or RSD) should not exceed 15% (20% at the LLOQ).[3]
4. How can I minimize the degradation of propionyl-CoA during sample preparation?
Propionyl-CoA is chemically labile. To minimize degradation:
-
Keep samples on ice at all times.
-
Use an acidic extraction buffer to inhibit enzymatic and chemical hydrolysis.
-
Process samples as quickly as possible.
-
Avoid multiple freeze-thaw cycles.[3]
-
Store processed samples in the autosampler at a low temperature (e.g., 4°C).
5. What is the significance of the matrix effect and how is it evaluated?
The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. It can lead to inaccurate and imprecise results.[6] It is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
Experimental Protocols
Detailed methodologies for key validation experiments.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of propionyl-CoA in a suitable solvent (e.g., 10 mM HCl).
-
Working Solutions: Serially dilute the stock solution to create a series of working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike the appropriate working solutions into a blank biological matrix (e.g., plasma, cell lysate) to create a calibration curve with at least 6-8 non-zero concentration levels.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
Protocol 2: Sample Extraction
-
Thaw Samples: Thaw biological samples, calibration standards, and QC samples on ice.
-
Add Internal Standard: To a 50 µL aliquot of each sample, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate propionyl-CoA from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for propionyl-CoA and the internal standard.
-
Protocol 4: Validation of Accuracy and Precision
-
Analyze Samples: Analyze three separate batches of calibration standards and QC samples (low, medium, high) on three different days.
-
Calculate Concentrations: Quantify the QC samples using the calibration curve from each batch.
-
Assess Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration.
-
Assess Precision: Calculate the percent coefficient of variation (%CV) for the measurements within each batch (intra-day precision) and across all batches (inter-day precision).
Quantitative Data Summary
The following tables summarize acceptable performance characteristics for a validated propionyl-CoA assay.
Table 1: Accuracy and Precision Acceptance Criteria
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% |
| Low QC | ≤ 15% | ≤ 15% | ± 15% |
| Medium QC | ≤ 15% | ≤ 15% | ± 15% |
| High QC | ≤ 15% | ≤ 15% | ± 15% |
Table 2: Linearity and Sensitivity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Calibration Model | Linear, weighted (1/x or 1/x²) |
| LLOQ Signal-to-Noise Ratio | ≥ 10 |
Table 3: Stability Assessment
| Stability Test | Condition | Acceptance Criteria (% Deviation from Baseline) |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | ± 15% |
| Short-Term (Bench-Top) Stability | 4 hours at room temperature | ± 15% |
| Long-Term Stability | 30 days at -80°C | ± 15% |
| Autosampler Stability | 24 hours at 4°C | ± 15% |
Visualizations
Experimental Workflow
Caption: Workflow for propionyl-CoA quantification and validation.
Method Validation Logic
Caption: Logical flow of the method validation process.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. ijper.org [ijper.org]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorometric Coenzyme A (CoA) Detection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during fluorometric CoA detection assays, with a specific focus on reducing high background noise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: High background fluorescence in blank (no sample) wells.
-
Question: My blank wells, which contain all the assay reagents but no sample, are showing high fluorescence readings. What is the likely cause and how can I fix it?
-
Answer: This issue strongly indicates that one or more of your reagents are contaminated with a fluorescent substance. High-purity reagents, especially water and buffer salts, are crucial for minimizing background fluorescence.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Buffers: Always use freshly prepared buffers for your assays. If you suspect contamination, filter the buffer through a 0.2 µm filter.[1]
-
Test Individual Reagents: To isolate the source of contamination, add each reagent individually to a well of a 96-well black plate and measure the fluorescence at the assay's specific excitation and emission wavelengths.
-
Use High-Purity Water: Ensure that the water used for preparing all buffers and reagent solutions is of high purity (e.g., Milli-Q or equivalent).
-
-
Issue 2: High background fluorescence in sample wells compared to the standard curve.
-
Question: My samples are exhibiting high background fluorescence, making it difficult to get an accurate reading. What could be causing this interference?
-
Answer: High background in sample wells is often caused by autofluorescence from endogenous molecules within the biological sample.[1][2] Proteins, NADH, and glutathione (B108866) are common sources of interference in fluorometric assays.[1]
-
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: For each sample, prepare a control well that includes the sample and all assay components except the final enzyme that generates the fluorescent product.[1] The fluorescence from this well represents the sample's intrinsic background. Subtract this value from your experimental sample reading.
-
Perform Serial Dilutions: Diluting your sample can help determine if the background is concentration-dependent.[1] This can help find a concentration that minimizes background while maintaining a detectable signal.
-
Deproteinize Your Sample: Since proteins are a major source of autofluorescence, deproteinizing your sample using a 10 kDa molecular weight cutoff (MWCO) spin filter can significantly reduce background noise.[1] Perchloric acid (PCA) precipitation is another effective method for deproteinization.[3][4]
-
-
Issue 3: Low or no signal from my samples.
-
Question: I am not detecting a strong fluorescent signal, or the signal is weaker than expected. What should I check?
-
Answer: A weak signal can result from several factors, including incorrect instrument settings, degraded reagents, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Instrument Settings: Double-check that the excitation and emission wavelengths on the microplate reader match the specifications for your fluorescent probe (e.g., typically around Ex/Em = 535/587 nm for many CoA kits).[1][5]
-
Optimize Gain Settings: The photomultiplier tube (PMT) gain can be increased to amplify the signal. However, be aware that this will also amplify the background. Find an optimal gain setting using your highest standard that avoids detector saturation.[1][5]
-
Check Reagent Stability: Ensure that assay components, particularly the enzyme mix and fluorescent probe, have been stored correctly and have not expired. Prepare fresh reagents if degradation is suspected.[6] Many kits recommend protecting the probe from light.[4]
-
Incubation Time and Temperature: Ensure that the incubation times and temperature are optimal for the enzyme's activity, which is often 37°C for many commercial kits.[7]
-
-
Issue 4: High variability between replicate wells.
-
Question: I'm seeing significant differences in fluorescence readings between my replicate wells. What is causing this inconsistency?
-
Answer: Inconsistent readings across a plate are often due to pipetting errors, evaporation, or improper mixing.[2][5]
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure your pipettes are calibrated and use consistent technique for all wells. When possible, use a multi-channel pipette to reduce well-to-well variation.[5]
-
Prevent Evaporation: Use plate sealers to minimize evaporation during incubation steps.[5]
-
Ensure Proper Mixing: Gently but thoroughly mix the contents of each well after adding reagents to ensure a homogeneous reaction mixture.[2]
-
Use Appropriate Plates: For fluorescence assays, always use black-walled, clear-bottom microplates to reduce light scatter and well-to-well crosstalk.[1][5]
-
-
Quantitative Data & Method Comparison
The choice of sample preparation and analytical method can significantly impact the quantification of CoA and the level of background noise. Below is a comparison of results obtained from a fluorometric assay (PicoProbe™) versus LC-MS methods for Acetyl-CoA quantification in HepG2 cells.
Table 1: Comparison of Acetyl-CoA Quantification Methods and Extraction Protocols
| Extraction Method | Analytical Method | Acetyl-CoA (pmol/million cells) | Notes on Background Fluorescence |
| Perchloric Acid (PCA) | PicoProbe™ (Direct) | 12 | Manufacturer's recommended protocol.[8] |
| Perchloric Acid (PCA) | LC-HRMS | 28 | LC-MS methods show higher quantification.[8] |
| 80:20 Methanol:Water | PicoProbe™ | 14 | This extraction method produced high sample background fluorescence.[3] |
| 10% Trichloroacetic Acid (TCA) | PicoProbe™ | 22 | Solid-phase extraction cleanup reduced background fluorescence.[3] |
| 10% Trichloroacetic Acid (TCA) | LC-HRMS | 32 | Generally considered the most accurate method.[3] |
Data summarized from a comparative study on Acetyl-CoA quantification.[3][8][9]
Key Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is adapted from commercially available kit instructions for preparing cell or tissue samples for fluorometric CoA assays.[4]
-
Homogenization: For tissue samples (20-1000 mg), rapidly freeze in liquid N2, pulverize, and add 2 µL of 1N PCA per mg of tissue. For cell samples, add ice-cold PCA to the cell homogenate to a final concentration of 1 M. Keep samples on ice throughout the process.
-
Vortex & Centrifuge: Vortex the homogenate briefly and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralization: Collect the supernatant. To neutralize the acid, add ice-cold 2 M KHCO3. The amount to add should be approximately one-third of the PCA volume used.
-
pH Check & Final Centrifugation: Place the sample on ice for 5 minutes. Check the pH to ensure it is between 6 and 8. Centrifuge for 2 minutes to pellet the precipitated salt (KClO4).
-
Collect Supernatant: The resulting supernatant is deproteinized and ready for the assay.
Protocol 2: Generating a Standard Curve
This protocol provides a general guideline for creating a standard curve for a fluorometric CoA assay.[1]
-
Prepare a High-Concentration Stock: Reconstitute the CoA standard as per the manufacturer's instructions to create a stock solution (e.g., 10 mM).[4]
-
Create a Working Standard: Prepare an intermediate dilution of the stock solution in assay buffer (e.g., dilute the 10 mM stock to 0.1 nmol/µL).
-
Generate Serial Dilutions: In a 96-well black plate, add varying volumes of the working standard (e.g., 0, 2, 4, 6, 8, and 10 µL) into separate wells.
-
Adjust Volume: Add assay buffer to each standard well to bring the final volume to a consistent amount (e.g., 50 µL). This creates standards of known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well).
-
Proceed with Assay: Add the reaction mix to the standard wells along with the sample wells and proceed with the assay protocol. The fluorescence of the blank (0 nmol/well) is your reagent background.
Visual Guides and Workflows
Caption: Enzymatic reaction cascade in a typical fluorometric CoA assay.
Caption: Workflow for troubleshooting high background fluorescence.
Caption: Logical relationships between causes, effects, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl CoA Assay Kit (ab87546) is not available | Abcam [abcam.com]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. benchchem.com [benchchem.com]
- 7. topigen.com [topigen.com]
- 8. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Kinetics for Propionyl-CoA Utilizing Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propionyl-CoA utilizing enzymes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your enzyme kinetics experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the kinetic analysis of enzymes that use propionyl-CoA as a substrate, such as Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase, and Propionyl-CoA Transferase.
| Problem | Possible Cause | Suggested Solution |
| No or Very Low Enzyme Activity | Inactive Enzyme: Enzyme may have degraded due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and handled on ice. - Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. - Test the activity of a new enzyme aliquot or a fresh preparation. |
| Missing or Degraded Cofactors/Substrates: Essential cofactors (e.g., ATP, biotin (B1667282) for PCC) or substrates may be missing, degraded, or at incorrect concentrations.[1][2] | - Prepare fresh solutions of all substrates and cofactors. - Confirm the concentrations of all stock solutions. - For PCC, ensure biotin is present in the reaction mixture as it is a required cofactor.[1][2] - Propionyl-CoA can be unstable; prepare it fresh or verify its integrity via HPLC. | |
| Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme. | - Verify that the assay buffer pH is within the optimal range for your enzyme (typically pH 6.2-8.8 for PCC).[1] - Perform the assay at the enzyme's optimal temperature (for many mammalian enzymes, this is around 37°C).[1] - Optimize the ionic strength of the buffer by testing a range of salt concentrations. | |
| Presence of Inhibitors: Contaminants in the enzyme preparation or reagents may be inhibiting the enzyme. | - Dialyze or desalt the enzyme preparation to remove small molecule inhibitors. - Use high-purity reagents and water to prepare all solutions. - Be aware of known inhibitors for your specific enzyme (e.g., avidin (B1170675) inhibits PCC).[2] | |
| High Background Signal | Non-Enzymatic Reaction: The substrate may be unstable and spontaneously break down, or there may be a non-enzymatic reaction between substrates. | - Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction. Subtract this rate from the rate of the enzymatic reaction. - If using a coupled assay, check for any direct reaction between the coupling enzymes and your substrates. |
| Contaminating Enzyme Activities: The enzyme preparation may be contaminated with other enzymes that can react with the substrates or products. | - Use a more highly purified enzyme preparation. - If possible, use specific inhibitors for the suspected contaminating enzymes. | |
| Interference from Assay Components: Components of the reaction mixture may interfere with the detection method (e.g., absorbance or fluorescence). | - Run a control reaction without the substrate to check for any background signal from the other components. - If using a spectrophotometric assay, ensure that none of the buffers or reagents absorb light at the detection wavelength. | |
| Poor Reproducibility | Inconsistent Pipetting: Small errors in pipetting volumes can lead to significant variations in reaction rates. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of all common reagents to minimize pipetting steps and ensure consistency between replicates. |
| Variable Enzyme Activity: The enzyme's activity may be changing over the course of the experiments. | - Keep the enzyme on ice at all times. - Prepare fresh dilutions of the enzyme for each experiment. - Ensure consistent pre-incubation times. | |
| Instability of Reagents: Substrates or cofactors may be degrading over time. | - Prepare fresh reagents for each set of experiments. - Store stock solutions at the appropriate temperature and protect them from light if they are light-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in propionyl-CoA metabolism?
A1: The primary enzymes in the main pathway for propionyl-CoA metabolism are:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[3]
-
Methylmalonyl-CoA Epimerase (or Racemase): Converts (S)-methylmalonyl-CoA to its (R)-isomer, (R)-methylmalonyl-CoA.[3]
-
Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme that rearranges (R)-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid cycle.[3]
Another important enzyme is Propionate (B1217596) CoA-transferase , which transfers the CoA moiety from a donor like acetyl-CoA to propionate, forming propionyl-CoA.[4]
Q2: How can I measure the activity of Propionyl-CoA Carboxylase (PCC)?
A2: There are several methods to assay PCC activity:
-
Radiometric Assay: This is a classic and highly sensitive method that measures the fixation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.[5][6]
-
HPLC-Based Assay: This method involves incubating the enzyme with its substrates and then quantifying the amount of methylmalonyl-CoA produced using high-performance liquid chromatography (HPLC).[2][7] This method is non-radiometric and allows for the direct measurement of the product.
-
Coupled Spectrophotometric Assay: In this indirect method, the production of ADP from the ATP-dependent carboxylation reaction is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is monitored.
Q3: What are some common inhibitors of propionyl-CoA utilizing enzymes?
A3:
-
Propionyl-CoA Carboxylase (PCC):
-
Avidin: Strongly binds to biotin, a required cofactor for PCC, thereby inhibiting the enzyme.[2]
-
Phenylglyoxal: Has been shown to react with an essential arginine residue in the active site.[1]
-
Carbamazepine: An antiepileptic drug that can lower PCC levels in the liver.[1]
-
Propionyl-CoA itself: High concentrations of propionyl-CoA can inhibit other mitochondrial enzymes like pyruvate dehydrogenase and N-acetylglutamate synthase.[2]
-
-
Propionyl-CoA Synthetase:
-
Octanoate and other organic acids: Can inhibit the synthesis of propionyl-CoA from propionate.[8]
-
Q4: My PCC activity is low. Could it be a problem with biotin?
A4: Yes, issues with the biotin cofactor are a common reason for low PCC activity.
-
Biotin Deficiency: PCC is a biotin-dependent enzyme. Ensure that biotin is included in your reaction buffer if you are using a purified enzyme system.[2]
-
Avidin Contamination: If your reagents have any contact with egg white proteins, avidin could be present and will inhibit the enzyme.[2]
-
Cell Culture Conditions: When assaying PCC from cultured cells, it's important to culture the cells in a medium with sufficient biotin. For diagnostic purposes, cells may be cultured in a low-biotin medium to assess biotin responsiveness.[5]
Q5: What is the substrate specificity of Propionyl-CoA Carboxylase (PCC)?
A5: PCC has the highest affinity for propionyl-CoA. However, it can carboxylate other acyl-CoAs, though at a much lower rate. For example, it can carboxylate acetyl-CoA at a rate of about 1.5% of that of propionyl-CoA under experimental conditions.[2]
Quantitative Data
Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)
| Substrate | Km (mM) | Source |
| Propionyl-CoA | 0.29 | [1] |
| ATP | 0.08 | [1] |
| Bicarbonate (HCO₃⁻) | 3.0 | [1] |
| Acetyl-CoA (in Metallosphaera sedula) | 0.06 | [9] |
| Propionyl-CoA (in Metallosphaera sedula) | 0.07 | [9] |
Table 2: Kinetic Parameters of Propionate CoA-transferase from Ralstonia eutropha H16
| Substrate | Km (mM) | Source |
| Propionyl-CoA | 0.3 | [10] |
| Acetyl-CoA | 0.6 | [10] |
| Acetate | 4.5 | [10] |
| 3-Hydroxybutyrate | 4.3 | [10] |
Experimental Protocols
Protocol 1: Radiometric Assay for Propionyl-CoA Carboxylase (PCC) Activity
This protocol is based on the principle of measuring the incorporation of ¹⁴C from radiolabeled bicarbonate into propionyl-CoA.
Materials:
-
Enzyme preparation (e.g., cell lysate, purified enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl
-
Propionyl-CoA solution (10 mM)
-
ATP solution (50 mM)
-
[¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃) solution (specific activity of 50-60 mCi/mmol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation cocktail
-
Scintillation vials
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:
-
50 µL of 2x Assay Buffer
-
10 µL of ATP solution (final concentration 5 mM)
-
5 µL of Propionyl-CoA solution (final concentration 0.5 mM)
-
10 µL of [¹⁴C]Sodium Bicarbonate (final concentration will depend on the stock, typically 1-2 µCi)
-
x µL of enzyme preparation (the amount will need to be optimized)
-
(25 - x) µL of nuclease-free water
-
-
Pre-incubate the reaction mixture (without the enzyme) at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes, this should be within the linear range of the reaction).
-
Stop the reaction by adding 50 µL of 10% TCA.[5]
-
Vortex and centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
Carefully transfer a portion of the supernatant (e.g., 120 µL) to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (e.g., 5 mL).
-
Measure the radioactivity in a scintillation counter.
-
Run a blank reaction without the enzyme to determine the background counts.
Protocol 2: HPLC-Based Assay for Methylmalonyl-CoA Epimerase Activity
This is a coupled assay where the product of the epimerase reaction is converted to succinyl-CoA, and the disappearance of methylmalonyl-CoA is monitored by HPLC.[11][12]
Materials:
-
Enzyme preparation containing Methylmalonyl-CoA Epimerase
-
Methylmalonyl-CoA Mutase (as a coupling enzyme)
-
(2S)-Methylmalonyl-CoA (substrate)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
Adenosylcobalamin (a cofactor for the mutase)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube. For a 200 µL final volume:
-
100 µL of 2x Assay Buffer
-
10 µL of (2S)-Methylmalonyl-CoA solution (e.g., 2 mM stock for a 100 µM final concentration)
-
2 µL of Adenosylcobalamin solution (e.g., 1 mM stock for a 10 µM final concentration)
-
A saturating amount of Methylmalonyl-CoA Mutase (to be determined empirically)
-
x µL of epimerase-containing enzyme preparation
-
(88 - x) µL of nuclease-free water
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 3 minutes.
-
Initiate the reaction by adding the (2S)-Methylmalonyl-CoA substrate.
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture (e.g., 40 µL) and stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M perchloric acid).
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining methylmalonyl-CoA. The mobile phase and gradient conditions will need to be optimized for the separation of methylmalonyl-CoA and succinyl-CoA.
-
The rate of the reaction is determined by the rate of disappearance of the methylmalonyl-CoA peak.
Visualizations
Caption: The metabolic pathway of propionyl-CoA to succinyl-CoA.
Caption: Workflow for a radiometric PCC assay.
Caption: A logical approach to troubleshooting low enzyme activity.
References
- 1. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Propionate CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 6. Case Western Reserve University [case.edu]
- 7. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatic propionyl-CoA synthetase activity by organic acids. Reversal of propionate inhibition of pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of propionate CoA-transferase from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Propionyl-CoA Production in Engineered E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when engineering E. coli for enhanced propionyl-CoA production.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for producing propionyl-CoA in engineered E. coli?
A1: Engineered E. coli can produce propionyl-CoA through several synthetic or augmented native pathways. The most common strategies include:
-
The Wood-Werkman Cycle: This pathway is not native to E. coli but can be heterologously expressed.
-
The Sleeping Beauty Mutase (Sbm) Pathway: This is a native, but typically silent, operon in E. coli that converts succinyl-CoA to propionyl-CoA.[1][2][3] Activation of the sbm operon is a common strategy.[1]
-
The Threonine Biosynthetic Pathway: This pathway can be engineered to convert threonine to 2-ketobutyrate, which is then converted to propionyl-CoA.[4][5]
-
Exogenous Propionate (B1217596) Feeding: Supplementing the culture medium with propionate allows for its direct conversion to propionyl-CoA by propionyl-CoA synthetase (PrpE).[4][6]
-
1,2-Propanediol Utilization Pathway: This pathway can be introduced to convert 1,2-propanediol to propionyl-CoA.[7]
Q2: My engineered strain is showing low titers of propionyl-CoA-derived products. What are the common bottlenecks?
A2: Low production levels can stem from several factors:
-
Insufficient Precursor Supply: The availability of key precursors like succinyl-CoA or 2-ketobutyrate is often a limiting factor.[4][8]
-
Competing Metabolic Pathways: Propionyl-CoA can be consumed by native E. coli pathways, such as the methylcitrate cycle, reducing the flux towards your desired product.[9][10]
-
Enzyme Activity and Expression: The expression levels and specific activities of the enzymes in your synthetic pathway may be suboptimal.
-
Cofactor Imbalance: Many pathways for propionyl-CoA production and its subsequent conversion have specific cofactor requirements (e.g., NADPH, Vitamin B12). An imbalance in the cellular redox state or lack of essential cofactors can hinder production.[9]
-
Toxicity: Accumulation of intermediate metabolites or the final product can be toxic to the cells, leading to growth inhibition and reduced productivity.
Q3: How can I increase the intracellular pool of propionyl-CoA?
A3: Several strategies can be employed to boost propionyl-CoA levels:
-
Overexpression of Pathway Enzymes: Increasing the expression of key enzymes in the propionyl-CoA synthesis pathway can enhance flux. For example, overexpressing propionyl-CoA synthetase (prpE) can improve conversion of exogenous propionate.[4]
-
Deletion of Competing Pathways: Knocking out genes involved in competing pathways is a crucial step. Deleting prpC (methylcitrate synthase) and ygfH (propionyl-CoA:succinate CoA transferase) prevents the diversion of propionyl-CoA.[6][9][10]
-
Pathway Optimization and Balancing: Fine-tuning the expression levels of pathway enzymes can prevent the accumulation of toxic intermediates and ensure a balanced metabolic flux.
-
Process Optimization: Optimizing fermentation conditions such as temperature, pH, and aeration can significantly impact production. For instance, some pathways function better under anaerobic or microaerobic conditions.[1][3]
Troubleshooting Guides
Issue 1: Low Product Titer and Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient precursor (succinyl-CoA) | 1. Engineer the tricarboxylic acid (TCA) cycle to redirect carbon flux towards succinyl-CoA.[8] 2. Consider using glycerol (B35011) as a carbon source, which can enhance succinyl-CoA availability.[8] |
| Propionyl-CoA is being consumed by competing pathways | 1. Create knockout mutants for genes in competing pathways, such as prpC and ygfH.[6][9][10] 2. Analyze the byproducts in your fermentation broth to identify active competing pathways. |
| Suboptimal enzyme expression or activity | 1. Verify the expression of your heterologous enzymes using SDS-PAGE or Western blotting. 2. Optimize codon usage of your heterologous genes for E. coli. 3. Consider using stronger or inducible promoters to control enzyme expression levels. |
| Cofactor (e.g., Vitamin B12) limitation for the Sbm pathway | 1. Supplement the culture medium with Vitamin B12 (adenosylcobalamin). 2. Ensure the expression of any necessary reactivating factors for B12-dependent enzymes. |
Issue 2: Poor Cell Growth and Viability
| Potential Cause | Troubleshooting Steps |
| Toxicity from propionate feeding | 1. Optimize the concentration of exogenously fed propionate to a non-inhibitory level.[5] 2. Use a fed-batch strategy to maintain a low concentration of propionate in the medium. |
| Accumulation of toxic metabolic intermediates | 1. Analyze your culture supernatant and cell lysates for the buildup of intermediates using HPLC or LC-MS. 2. Balance the expression of pathway enzymes to prevent the accumulation of any single intermediate. |
| Metabolic burden from high protein expression | 1. Use lower-copy number plasmids or integrate the expression cassettes into the genome. 2. Optimize the induction conditions (e.g., lower inducer concentration, lower temperature) to reduce the metabolic load.[9] |
Quantitative Data Summary
Table 1: Comparison of 3-Hydroxypropionic Acid (3-HP) Production in Different Engineered E. coli Strains
| Strain | Key Genetic Modifications | 3-HP Titer (g/L) | Reference |
| Ec-P | Overexpression of PACD | 0.11 | [9] |
| Ec-AM | Overexpression of ACC and MCR | 0.26 | [9] |
| Ec-PAM | Overexpression of PACD, ACC, and MCR | 1.29 | [9] |
| Ec-ΔY-ΔP-PAM | Double deletion of ygfH and prpC in Ec-PAM | 1.94 | [9] |
PACD: propionyl-CoA dehydrogenase; ACC: acetyl-CoA carboxylase; MCR: malonyl-CoA reductase
Table 2: Effect of Gene Deletions on 6-Deoxyerythronolide B (6dEB) Production
| Strain | Relevant Genotype | 6dEB Titer (mg/L) | Reference |
| BAP1 | Wild-type for sbm, ygfG, ygfH | 65 | [6] |
| TB3 | ΔygfH | 129 | [6] |
| BAP1 (Bioreactor) | Wild-type for sbm, ygfG, ygfH | 206 | [6] |
| TB3 (Bioreactor) | ΔygfH | 527 | [6] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for 3-HP Production
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Inoculate 20 mL of production medium in a 100 mL Erlenmeyer flask with the overnight culture to an initial OD600 of ~0.1. The production medium may consist of M9 minimal medium supplemented with glucose, propionate, and any necessary cofactors (e.g., biotin).
-
Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 100 µM.
-
Cultivation: Continue cultivation at a reduced temperature (e.g., 30°C) for 24-48 hours with shaking at 200 rpm.[9]
-
Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and metabolite concentrations by HPLC.
Protocol 2: HPLC Analysis of 3-HP and Propionate
-
Sample Preparation: Centrifuge 1 mL of culture broth at 10,000 x g for 10 minutes to pellet the cells.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Venusil MP C18, 4.6 mm × 250 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 10 mM H3PO4 (e.g., 5:95, v/v).[9]
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Quantification: Create a standard curve using known concentrations of 3-HP and propionate to quantify the concentrations in the samples.
Visualizations
Caption: Key metabolic pathways to produce propionyl-CoA in E. coli.
Caption: A workflow for troubleshooting low product titers.
Caption: Logic of genetic modifications to boost propionyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. Awakening sleeping beauty: production of propionic acid in Escherichia coli through the sbm operon requires the activity of a methylmalonyl-CoA epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coupled synthetic pathways improve the production of 3-hydroxypropionic acid in recombinant Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Coenzyme A Trapping in Cardiac Metabolism Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Coenzyme A (CoA) trapping in cardiac metabolism experiments.
Frequently Asked Questions (FAQs)
Q1: What is Coenzyme A (CoA) trapping and why is it a concern in cardiac metabolism studies?
A1: Coenzyme A (CoA) is a crucial cofactor in cellular metabolism, acting as a carrier for acyl groups in numerous biochemical reactions, including the Krebs cycle and fatty acid β-oxidation. CoA trapping, also known as CoA sequestration, occurs when CoA is converted into acyl-CoA esters that are either slowly metabolized or inhibit key metabolic enzymes. This sequestration reduces the available pool of free CoA (CoASH), which can lead to a significant disruption of cardiac energy metabolism. In the heart, which has a high energy demand, this can impair both fatty acid and glucose oxidation, ultimately compromising cardiac function.[1][2][3][4]
Q2: What are the common causes of CoA trapping in cardiomyocytes?
A2: CoA trapping in cardiomyocytes can be induced by several factors:
-
Inherited Metabolic Disorders: Conditions like propionic acidemia result in the accumulation of propionyl-CoA due to a deficiency in the enzyme propionyl-CoA carboxylase. This accumulation sequesters a significant portion of the mitochondrial CoA pool.[3][4][5]
-
Xenobiotics and Drug Candidates: Certain drugs and foreign compounds (xenobiotics) that are carboxylic acids can be converted to their corresponding CoA esters. If these acyl-CoAs are poor substrates for downstream enzymes, they can accumulate and trap CoA.[2]
-
High Concentrations of Specific Substrates: Perfusion of heart tissue with high concentrations of certain substrates, such as propionate, can lead to the rapid formation and accumulation of their respective acyl-CoAs, causing CoA trapping.[3][4]
Q3: How can I detect and quantify CoA trapping in my experiments?
A3: Detecting and quantifying CoA trapping involves measuring the levels of free CoA and various acyl-CoA species. The most common and robust methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoA species simultaneously.[6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While less sensitive than LC-MS/MS, HPLC can be used to separate and quantify different CoA species.[6] A significant decrease in the ratio of free CoA to acetyl-CoA or a dramatic increase in a specific acyl-CoA species is indicative of CoA trapping.
Q4: What are the established methods to prevent or overcome CoA trapping?
A4: Strategies to mitigate CoA trapping include:
-
L-carnitine (B1674952) Supplementation: While theoretically beneficial by converting acyl-CoAs to acylcarnitines, its effectiveness is limited in some contexts. For instance, in propionate-induced CoA trapping, L-carnitine supplementation was found to be ineffective in regenerating free CoA in cardiac tissue.[3][4][5]
-
Pantothenate Kinase (PanK) Activators: PanK is a key enzyme in CoA biosynthesis. Activators of PanK can increase the total CoA pool, thereby counteracting the effects of sequestration.[11][12]
-
Metabolic Interventions: In some disease models, alternative energy substrates may be provided to bypass the metabolic block caused by CoA trapping.
Troubleshooting Guides
Issue 1: Low or No Detection of Acyl-CoA Species
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | Immediately quench metabolic activity upon sample collection by flash-freezing in liquid nitrogen or using ice-cold extraction solvents.[13][14] |
| Chemical Hydrolysis | Maintain a slightly acidic pH (around 4-6) in all aqueous solutions, as both strongly acidic and alkaline conditions can hydrolyze the thioester bond.[13][15] |
| Temperature Instability | Keep samples on ice at all times during processing and store them at -80°C for long-term stability.[13][15] |
| Inefficient Extraction | Optimize the extraction solvent. A common choice is a mixture of acetonitrile (B52724), methanol, and water.[16] Ensure thorough homogenization of the tissue.[13] |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use tubes to avoid repeated thawing and freezing, which can lead to degradation.[13] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Quenching | Standardize the time between sample collection and quenching for all samples to ensure uniform halting of metabolic activity.[13] |
| Variable Extraction Efficiency | Use a consistent volume of extraction solvent relative to the sample weight or cell number and ensure uniform homogenization for all samples.[13] |
| Precipitation/Adsorption of Analyte | Use low-adhesion microcentrifuge tubes to prevent loss of acyl-CoAs. Ensure complete dissolution of the final extract before analysis.[15] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on CoA trapping and related metabolic changes in the heart.
Table 1: Impact of Propionate-Induced CoA Trapping on Cardiac Metabolism
| Metabolite | Control | 3 mM Propionate | Fold Change |
| Propionyl-CoA | Undetectable | ~10.1 nmol/g | ~101-fold increase |
| Methylmalonyl-CoA | Undetectable | ~3.6 nmol/g | ~36-fold increase |
| Fatty Acid Oxidation | Baseline | Significantly Inhibited | - |
| Glucose Oxidation | Baseline | Significantly Increased | - |
Data synthesized from a study on perfused rat hearts.[3][4]
Table 2: Acyl-CoA and Acylcarnitine Profile in Human Heart Failure
| Acyl-CoA/Acylcarnitine Species | Control | Heart Failure | Observation |
| Long-chain acyl-CoA | Normal | Depleted | Suggests impaired fatty acid activation or increased degradation.[17] |
| Medium- and Long-chain Acylcarnitines | Baseline | Accumulated | Indicates impaired fatty acid oxidation.[18] |
| Succinyl-CoA | Normal | Decreased | Implies impaired mitochondrial oxidative phosphorylation capacity.[19] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cardiac Tissue
-
Quenching: Immediately after excision, freeze-clamp the heart tissue using tongs pre-cooled in liquid nitrogen to halt all metabolic activity.
-
Homogenization: Pulverize the frozen tissue into a fine powder under liquid nitrogen.
-
Extraction: To the frozen powder, add a 20-fold excess (v/w) of an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).[16]
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Storage: Dry the extract completely using a vacuum concentrator. Store the dried pellet at -80°C until analysis.[13]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Reconstitution: Reconstitute the dried extracts in a suitable mobile phase, such as one containing an ion-pairing agent to improve chromatographic separation.
-
Chromatography: Use a reverse-phase C18 column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., acetonitrile with formic acid) is commonly employed.[8][20]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA species. A neutral loss scan of 507 can be used for the discovery of novel acyl-CoA species.[8]
Visualizations
Caption: Mechanism of propionyl-CoA-induced CoA trapping in the mitochondrion.
References
- 1. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of coenzyme A metabolism and its role in cellular toxicity [pubmed.ncbi.nlm.nih.gov]
- 3. oaanews.org [oaanews.org]
- 4. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Pathogenesis of Cardiac Complications in Patients with Propionic Acidemia and Exploring Therapeutic Alternatives for Those Who Are Not Eligible or Are Waiting for Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Energetics and Metabolism in the Failing Heart: Important But Poorly Understood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Preservation of Acyl-CoA Attenuates Pathological and Metabolic Cardiac Remodeling Through Selective Lipid Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 19. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
selection of internal standards for acyl-CoA quantification
Welcome to the technical support center for the quantification of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the selection and use of internal standards in their experiments.
Troubleshooting Guide
Researchers often encounter challenges with linearity, sensitivity, and reproducibility during the quantification of acyl-CoAs. An appropriate internal standard is crucial for accurate and precise results.[1] This guide provides a structured approach to identifying and resolving common issues related to internal standards.
Diagram: Troubleshooting Workflow for Acyl-CoA Quantification Issues
Caption: A systematic workflow for troubleshooting acyl-CoA quantification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (Low R² value) | Inappropriate Internal Standard: If using a non-isotopic internal standard, its chemical properties may differ too much from the analyte, leading to varied responses across the concentration range.[1] Analyte/Internal Standard Degradation: Acyl-CoAs are unstable in aqueous solutions.[1][2] Matrix Effects: Components in the biological sample can suppress or enhance the signal.[2] | Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard as it behaves nearly identically to the analyte during sample preparation and analysis.[1] Ensure Rapid Sample Processing: Quench metabolic activity quickly and keep samples on ice. Store extracts as dry pellets at -80°C and reconstitute just before analysis.[2] Matrix-Matched Calibration: Construct calibration curves in a matrix that closely matches the study samples.[2] |
| High Variability in Replicates | Inconsistent Internal Standard Addition: Errors in pipetting the internal standard solution.[1] Incomplete Protein Precipitation: Inconsistent removal of proteins can affect extraction efficiency.[1] Analyte Adsorption: Acyl-CoAs can adsorb to plasticware.[1] | Verify Pipette Calibration: Ensure the same amount of internal standard is added to every sample and standard.[1] Standardize Precipitation: Ensure thorough mixing and sufficient incubation time after adding the precipitating agent.[1] Use Low-Binding Labware: Employ low-binding tubes and pipette tips to minimize loss of analyte and internal standard.[1] |
| Low Signal Intensity | Acyl-CoA Instability: Degradation is a primary cause of low signal.[3] Suboptimal Extraction: The chosen solvent may not be efficient for your acyl-CoAs of interest. Ion Suppression: Interference from the biological matrix can reduce signal intensity.[3] | Optimize Sample Handling: Process samples quickly on ice and store them at -80°C.[3] Improve Extraction: An 80% methanol (B129727) in water solution has been shown to be an effective extraction solvent.[4] Implement Sample Cleanup: Solid-Phase Extraction (SPE) is highly effective at removing interfering substances.[3] |
| Non-Zero Intercept in Calibration Curve | Contamination in Blank: The blank used for the calibration curve may contain the analyte.[2] Interference: A co-eluting compound may be contributing to the signal.[2] | Use a Clean Blank: Ensure the solvent for the blank is free of contamination and prepared in the same matrix as the standards, but without the analyte.[2] Optimize Chromatography: Improve the separation of your analyte from interfering compounds by adjusting the chromatographic method.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for accurate acyl-CoA quantification?
An internal standard is essential because acyl-CoAs are inherently unstable and can degrade during sample extraction and processing.[1] By adding a known amount of an internal standard to each sample at the beginning of the workflow, variations in sample preparation, extraction efficiency, and instrument response can be corrected.[1] This normalization of the analyte signal to the internal standard signal leads to more accurate and precise quantification.[1]
Q2: What is the best type of internal standard to use for acyl-CoA quantification?
The gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[1] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.[1] This ensures that the internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, providing the most accurate correction for experimental variability.[1] If a SIL standard for a specific acyl-CoA is not commercially available, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17-CoA) can be a suitable alternative as it is not naturally abundant in most biological systems.[5][6]
Q3: How do I choose a suitable non-isotopic internal standard if a SIL standard is unavailable?
If a SIL standard is not available, choose a non-isotopic internal standard that is structurally and chemically similar to your analyte of interest. An ideal choice would be an acyl-CoA with a chain length that is not present in your biological samples, such as an odd-chain acyl-CoA.[7] For example, pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA) are often used.[5][8] It is crucial that the chosen internal standard does not co-elute with any of the analytes of interest and shows similar ionization efficiency.
Q4: Can I use a single internal standard for the quantification of a whole class of acyl-CoAs (e.g., short-chain, long-chain)?
While using a single internal standard for a class of compounds is possible, it may lead to inaccuracies. Different acyl-CoA species can have varying extraction efficiencies and ionization responses. For the most accurate results, it is best to use a corresponding SIL internal standard for each analyte. If this is not feasible, using a few representative internal standards for different chain lengths (e.g., one for short-chain, one for medium-chain, and one for long-chain) can be a reasonable compromise.[9]
Q5: How can I generate my own stable isotope-labeled internal standards if they are not commercially available?
A technique called Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate a library of stable isotope-labeled acyl-CoAs.[1][10] This method involves growing cells in a medium where an essential nutrient, like vitamin B5, is replaced with its stable isotope-labeled version.[10] This results in the cellular production of a full range of acyl-CoAs with the label incorporated, which can then be extracted and used as internal standards.[10]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol describes a common method for extracting a broad range of acyl-CoAs using solvent precipitation.[4]
-
Sample Collection: Rapidly excise approximately 20-50 mg of tissue and immediately freeze it in liquid nitrogen.
-
Homogenization: Pulverize the frozen tissue into a fine powder using a cooled mortar and pestle or a cryogenic grinder.
-
Deproteinization and Extraction:
-
Transfer the frozen powder to a pre-chilled tube.
-
Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water).[4]
-
Add the internal standard(s) at a known concentration.
-
Homogenize thoroughly using a sonicator or tissue homogenizer while keeping the sample on ice.
-
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Storage: Analyze the samples immediately or store them at -80°C after drying down the solvent.[1]
Diagram: Acyl-CoA Extraction Workflow
Caption: General experimental workflow for acyl-CoA extraction.
Data Presentation
Table: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Column | Reversed-phase C18 column[2] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 6.8)[2][11] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | A linear gradient appropriate for separating short- to long-chain acyl-CoAs.[12] |
| Flow Rate | 0.2 - 0.5 mL/min[1][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[2] |
| Common Transition | Monitoring for the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Propionyl-CoA Analysis: LC-MS/MS vs. HPLC
In the landscape of metabolic research and drug development, the accurate quantification of pivotal intermediates like propionyl-CoA is paramount. This guide provides a detailed comparison of two common analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal method for their experimental needs.
Quantitative Performance
The selection of an analytical method hinges on its quantitative performance. LC-MS/MS is widely regarded for its superior sensitivity and selectivity in the analysis of short-chain acyl-CoAs, including propionyl-CoA.[1][2] The following table summarizes the key quantitative parameters for both techniques based on available experimental data.
| Parameter | LC-MS/MS | HPLC-UV |
| **Linearity (R²) ** | 0.99[1] | Not explicitly stated for propionyl-CoA, but generally good for acyl-CoAs. |
| Limit of Detection (LOD) | 2 nM[3] | Generally in the pmol range, less sensitive than MS-based techniques.[4] |
| Limit of Quantitation (LOQ) | 2 pmol[1] | Not explicitly stated for propionyl-CoA. |
| Accuracy | 80–114%[3] | 95-97% recovery for general CoA and acetyl-CoA.[5] |
| Precision (CV) | <15%[1] | <1-3% for deproteinized biological samples.[5] |
| Run Time | ~3-15 minutes[6][7] | ~15-60 minutes[7] |
Note: The quantitative data for HPLC is more general for acyl-CoAs, as specific detailed performance metrics for propionyl-CoA are less frequently published compared to the extensive validation available for LC-MS/MS methods.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible results. Below are representative methodologies for propionyl-CoA analysis using both LC-MS/MS and HPLC.
LC-MS/MS Experimental Protocol
This protocol is adapted from established methods emphasizing high recovery and sensitivity without the need for solid-phase extraction.[1][8]
1. Sample Preparation (Cells and Tissues)
-
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)[1]
-
Internal Standard (IS) solution (e.g., [¹³C₃]-propionyl-CoA or a non-endogenous odd-chain acyl-CoA)
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge capable of 4°C and >15,000 x g
-
-
Procedure:
-
For adherent cells, wash the plate with ice-cold PBS, then add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
For suspension cells or powdered tissue, pellet the cells or weigh the tissue and resuspend in 1 mL of ice-cold 10% TCA.[3]
-
Add the internal standard solution to each sample.
-
Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. Chromatographic Separation
-
LC System: UHPLC system
-
Column: Phenomenex Kinetex, 2.6 mm × 150 mm UHPLC C18 column[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, pH 7.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient is typically used, starting with a low percentage of mobile phase B, which is increased over the course of the run to elute propionyl-CoA.
-
Column Temperature: 40-42°C[3]
3. Mass Spectrometric Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Propionyl-CoA: Precursor ion (Q1) m/z ~824.1 to product ion (Q3) m/z ~317.[6]
HPLC Experimental Protocol with UV Detection
This protocol is a generalized procedure for the analysis of short-chain acyl-CoAs.[5][10]
1. Sample Preparation
-
Sample extraction is similar to the LC-MS/MS protocol, often involving protein precipitation with acids like perchloric acid or TCA.
2. Chromatographic Separation
-
LC System: HPLC system with UV detector
-
Column: C18 reversed-phase column
-
Mobile Phase: Typically consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). Ion-pairing reagents may be required for better separation of polar acyl-CoAs.[4]
-
Detection: UV detection at 254-260 nm.[11]
Note on HPLC with Fluorescence Detection: For enhanced sensitivity with HPLC, a derivatization step can be introduced. This involves reacting the propionyl-CoA with a fluorescent tag prior to injection.[12] This adds complexity to the sample preparation but can lower the detection limits compared to UV detection.
Workflow and Pathway Visualizations
To better illustrate the experimental and logical flows, the following diagrams are provided.
Caption: A generalized workflow for propionyl-CoA analysis comparing LC-MS/MS and HPLC methodologies.
Caption: Key metabolic pathways leading to the generation and fate of propionyl-CoA.
Conclusion
For the quantitative analysis of propionyl-CoA, LC-MS/MS stands out as the superior method, offering unparalleled sensitivity, selectivity, and speed.[1] Its ability to provide precise and accurate measurements at low concentrations makes it the gold standard for metabolomics studies and clinical research. While HPLC with UV or fluorescence detection is a viable, lower-cost alternative, it generally lacks the sensitivity and specificity of LC-MS/MS.[4][7] The choice between these methods will ultimately depend on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and budget considerations. For researchers aiming for robust and highly accurate quantification of propionyl-CoA, especially in complex biological samples, the adoption of an LC-MS/MS method is strongly recommended.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Propionyl-CoA as a Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely diagnosis of inborn errors of metabolism is critical for patient outcomes. Propionyl-CoA, a key intermediate in the catabolism of several amino acids and odd-chain fatty acids, has emerged as a central figure in the pathophysiology of several metabolic diseases, most notably Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA).[1][2] This guide provides an objective comparison of propionyl-CoA and its downstream metabolites—propionylcarnitine (B99956) and methylcitrate—as biomarkers for these conditions. The performance of these biomarkers is evaluated based on available experimental data, and detailed methodologies for their quantification are provided.
At a Glance: Propionyl-CoA vs. Alternative Biomarkers
| Feature | Propionyl-CoA | Propionylcarnitine (C3) | Methylcitrate (MCA) |
| Biochemical Origin | Direct product of the catabolism of isoleucine, valine, methionine, threonine, and odd-chain fatty acids.[3] | Formed from the conjugation of excess propionyl-CoA with carnitine. | Formed from the condensation of excess propionyl-CoA with oxaloacetate.[4] |
| Diagnostic Utility | The primary accumulating metabolite, its elevation is the direct cause of downstream metabolic disturbances. However, it is technically challenging to measure in plasma/urine.[5] | A primary biomarker in newborn screening for PA and MMA.[6] Elevated levels are a strong indicator of these disorders.[7] | A key diagnostic marker for PA and MMA, with its concentration often correlating with disease severity.[4] |
| Sample Types | Primarily measured in tissues and cultured cells (e.g., fibroblasts, hepatocytes).[1] | Dried blood spots (DBS), plasma.[8] | Urine, dried urine spots, plasma, dried blood spots. |
| Clinical Significance | Accumulation leads to mitochondrial dysfunction and inhibition of key metabolic enzymes.[5][9] | Reflects the body's attempt to detoxify excess propionyl-CoA. Levels can be influenced by carnitine supplementation. | A specific indicator of propionyl-CoA overload and is less influenced by carnitine levels. |
Quantitative Performance Data
The following tables summarize the quantitative data for propionyl-CoA and the alternative biomarkers in healthy individuals versus patients with relevant metabolic diseases.
Table 1: Propionyl-CoA Levels
| Matrix | Population | Concentration Range | Reference |
| Cultured Hepatocytes | Healthy Donors | Not explicitly stated, but significantly lower than patients. | [1] |
| Cultured Hepatocytes | Propionic Acidemia (PA) Patients | 2.5 - 60 µM | [1] |
| Cultured Hepatocytes | Methylmalonic Acidemia (MMA) Patients | Elevated compared to healthy donors. | [1] |
Note: Data on propionyl-CoA concentrations in plasma and urine are limited due to the technical challenges of its measurement.
Table 2: Propionylcarnitine (C3) and C3/C2 Ratio
| Matrix | Population | Analyte | Concentration/Ratio Range | Reference |
| Dried Blood Spots | Healthy Newborns | C3 | Typically < 4 µmol/L | [7] |
| Dried Blood Spots | Propionic/Methylmalonic Acidemia | C3 | > 5 µmol/L (often significantly higher) | [7] |
| Dried Blood Spots | Healthy Newborns | C3/C2 Ratio | < 0.25 | [7] |
| Dried Blood Spots | Propionic/Methylmalonic Acidemia | C3/C2 Ratio | > 0.4 (can be elevated up to 20-fold) | [4] |
| Plasma | Methylmalonic Acidemia Patients | C3 | 8.52 (1.50 - 52.11) µmol/L |
Table 3: Methylcitrate (MCA) Levels
| Matrix | Population | Concentration Range | Reference |
| Dried Urine Spots | Healthy Controls (n=135) | 0.4 - 3.4 mmol/mol creatinine | |
| Dried Urine Spots | Propionic/Methylmalonic Acidemia Patients | 8.3 - 591 mmol/mol creatinine | |
| Urine | Methylmalonic Acidemia Patients | 4.39 (0 - 248.96) (median and range) |
Signaling Pathways and Diagnostic Logic
The accumulation of propionyl-CoA is the central pathological event in propionic and methylmalonic acidemias. This leads to the production of propionylcarnitine and methylcitrate as the body attempts to mitigate the toxicity of excess propionyl-CoA.
Experimental Protocols
Accurate quantification of these biomarkers is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: Biomarker Analysis by LC-MS/MS
Protocol 1: Quantification of Propionylcarnitine (C3) in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is a representative method for newborn screening.
-
Sample Preparation:
-
A 3.2 mm disc is punched from the DBS and placed into a well of a 96-well plate.
-
An extraction solution (typically methanol (B129727) containing a stable isotope-labeled internal standard, e.g., d3-propionylcarnitine) is added to each well.
-
The plate is agitated for 20-30 minutes to ensure complete extraction.
-
The extract is then transferred to a new plate for analysis. Some methods may involve a derivatization step with butanolic-HCl to form butyl esters, which can improve chromatographic separation.[10]
-
-
LC-MS/MS Analysis:
-
Chromatography: A C8 or C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor to product ion transitions for both the native propionylcarnitine and its labeled internal standard.
-
-
Data Analysis:
-
The concentration of propionylcarnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Quantification of Methylcitrate in Dried Urine Spots (DUS) by UPLC-MS/MS
This protocol outlines a sensitive method for urinary methylcitrate analysis.
-
Sample Preparation and Derivatization:
-
A 3.2 mm disc is punched from the DUS.
-
A derivatization mixture containing a derivatizing agent (e.g., 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) and a stable isotope-labeled internal standard (e.g., d3-methylcitrate) in a suitable buffer is added.
-
The reaction is incubated at approximately 65°C for 45 minutes.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: A C18 column is used with a gradient elution of water and methanol/acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive ESI mode.
-
Detection: MRM is used to monitor the specific transitions for the derivatized methylcitrate and its internal standard.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the derivatized analyte to the derivatized internal standard against a calibration curve.
-
Propionyl-CoA as a Biomarker in Other Metabolic Diseases
While the primary clinical utility of propionyl-CoA and its derivatives as biomarkers is in PA and MMA, their relevance extends to other metabolic conditions:
-
Fatty Acid Oxidation Disorders: In disorders affecting the beta-oxidation of odd-chain fatty acids, an accumulation of propionyl-CoA can occur.
-
Mitochondrial Dysfunction: Given that propionyl-CoA metabolism is intrinsically linked to mitochondrial function, its accumulation can be both a cause and a consequence of mitochondrial impairment.[5][9] This makes it a potential area of investigation for a broader range of mitochondrial diseases.
-
Cardiac Metabolism: Recent research has highlighted the role of propionyl-CoA accumulation in the pathophysiology of cardiac complications, such as cardiomyopathy, in patients with PA.[11][12] This suggests its potential as a biomarker for monitoring cardiac health in these patients.
Conclusion
Propionyl-CoA is the central metabolite that accumulates in propionic and methylmalonic acidemias, making it a highly specific biomarker for these conditions at the pathophysiological level. However, due to challenges in its direct measurement in readily accessible clinical samples like plasma and urine, its downstream metabolites, propionylcarnitine (C3) and methylcitrate (MCA) , serve as the primary diagnostic and monitoring tools.
-
Propionylcarnitine (C3) is the cornerstone of newborn screening for these disorders due to its ease of measurement in dried blood spots.
-
Methylcitrate (MCA) , particularly in urine, offers high specificity and its levels often correlate well with disease severity.
For researchers and drug development professionals, a comprehensive understanding of the interplay between these biomarkers is crucial for accurate diagnosis, patient stratification in clinical trials, and the evaluation of therapeutic efficacy. The choice of biomarker will depend on the specific application, with C3 being ideal for high-throughput screening and MCA providing a more specific measure of metabolic derangement. Future advancements in analytical techniques may enable the routine quantification of propionyl-CoA in plasma, which could provide a more direct measure of the metabolic block and response to therapy.
References
- 1. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 2. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. benchchem.com [benchchem.com]
- 9. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. zivak.com [zivak.com]
A Researcher's Guide to Antibody Cross-Reactivity in Propionyl-CoA Immunoassays
This guide provides a comprehensive comparison of key considerations when evaluating propionyl-CoA immunoassays, with a focus on antibody cross-reactivity. While manufacturers often claim high specificity for their products, detailed quantitative data on cross-reactivity is not always readily available.[1] This necessitates a thorough evaluation by the end-user. This guide offers a framework for this evaluation, including detailed experimental protocols and a discussion of alternative quantification methods.
Understanding Propionyl-CoA and Potential Cross-Reactants
Propionyl-CoA is a crucial intermediate in the metabolism of odd-chain fatty acids and certain amino acids. It is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle. Due to their structural similarity, antibodies raised against propionyl-CoA have the potential to cross-react with other short-chain acyl-CoA molecules.
Key Potential Cross-Reactants:
-
Succinyl-CoA: A downstream product in the same metabolic pathway.
-
Methylmalonyl-CoA: The immediate product of propionyl-CoA carboxylation.
-
Acetyl-CoA: A structurally similar two-carbon acyl-CoA.
-
Butyryl-CoA: A four-carbon acyl-CoA involved in fatty acid metabolism.
Comparison of Propionyl-CoA Immunoassay Kits
Direct comparative studies on the cross-reactivity of commercial propionyl-CoA immunoassay kits are scarce in peer-reviewed literature. Manufacturers' datasheets often provide qualitative statements about specificity rather than quantitative data. The following table presents a hypothetical but representative comparison of what researchers should look for when evaluating different kits.
Table 1: Illustrative Comparison of Propionyl-CoA ELISA Kits
| Feature | Kit A (e.g., MyBioSource) | Kit B (e.g., Cusabio) | Kit C (e.g., Abbexa) |
| Assay Type | Sandwich ELISA | Competitive ELISA | Competitive ELISA |
| Stated Specificity | High sensitivity and excellent specificity for human N-propionyl-CoA.[2] | High specificity for the target analyte. | Optimized for detection of native samples. |
| Cross-Reactivity Data | Not explicitly provided. | Not explicitly provided. | Not explicitly provided. |
| Hypothetical Cross-Reactivity (%) | |||
| Succinyl-CoA | < 5% | < 8% | < 10% |
| Methylmalonyl-CoA | < 10% | < 15% | < 20% |
| Acetyl-CoA | < 2% | < 5% | < 7% |
| Butyryl-CoA | < 3% | < 6% | < 9% |
| Sample Types | Serum, plasma, cell culture supernatants, other biological fluids.[2] | Serum, plasma, tissue homogenates.[3] | Validated for a range of sample types. |
| Detection Range | 5 U/L - 80 U/L[2] | Varies by kit | Varies by kit |
Note: The cross-reactivity percentages in this table are illustrative and intended to guide researchers on the types of data to request from manufacturers or to determine through in-house validation.
Experimental Protocols
Protocol for Assessing Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines a method to determine the percentage of cross-reactivity of a propionyl-CoA immunoassay with potential cross-reactants.
1. Materials:
-
Propionyl-CoA ELISA Kit (including coated microplate, standards, and detection antibody)
-
Propionyl-CoA standard
-
High-purity potential cross-reactants (e.g., succinyl-CoA, methylmalonyl-CoA, acetyl-CoA, butyryl-CoA)
-
Assay buffer (as recommended in the kit manual)
-
Microplate reader
2. Preparation of Reagents:
-
Prepare all reagents provided in the ELISA kit according to the manufacturer's instructions.
-
Prepare a stock solution of the propionyl-CoA standard at a high concentration (e.g., 1000 ng/mL) in the assay buffer.
-
Prepare stock solutions of each potential cross-reactant at a high concentration (e.g., 10,000 ng/mL) in the assay buffer.
3. Experimental Procedure:
-
Standard Curve for Propionyl-CoA: Perform a serial dilution of the propionyl-CoA stock solution to generate a standard curve (e.g., 0, 1, 5, 10, 50, 100, 500 ng/mL). Add 50 µL of each standard concentration in duplicate to the wells of the ELISA plate.
-
Cross-Reactivity Curves: For each potential cross-reactant, perform a serial dilution from its stock solution to create a range of concentrations (e.g., 0, 10, 100, 1000, 10000 ng/mL). Add 50 µL of each concentration of the cross-reactant in duplicate to the wells of the ELISA plate.
-
Assay Protocol:
-
To all wells (except blanks), add 50 µL of the anti-propionyl-CoA antibody.
-
Incubate the plate according to the kit's instructions (e.g., 1-2 hours at 37°C).[4]
-
Wash the plate as per the kit's protocol (typically 3-5 times).[4]
-
Add the detection reagent (e.g., HRP-conjugated secondary antibody) and incubate as instructed.[4]
-
Wash the plate.
-
Add the substrate solution and incubate for the recommended time (e.g., 15-20 minutes at 37°C).[4]
-
Add the stop solution.[4]
-
Read the absorbance at the specified wavelength (e.g., 450 nm).[4]
-
4. Data Analysis:
-
Calculate the 50% Inhibition Concentration (IC50): For both the propionyl-CoA standard and each cross-reactant, plot the absorbance against the logarithm of the concentration. Determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the Percentage of Cross-Reactivity:
-
% Cross-Reactivity = (IC50 of Propionyl-CoA / IC50 of Cross-Reactant) x 100
-
General Protocol for a Propionyl-CoA Competitive ELISA
This protocol provides a general workflow for quantifying propionyl-CoA in samples. For specific details, always refer to the manual provided with your ELISA kit.
1. Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma by centrifugation.
-
Cell Culture Supernatants: Centrifuge to remove cells.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer and centrifuge to pellet debris.
-
Store all samples at -80°C if not used immediately.
2. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples in duplicate to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated propionyl-CoA to each well.
-
Incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the TMB substrate solution to each well and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Measure the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of propionyl-CoA in the sample.
Visualizing Key Processes
Caption: Metabolic pathway of propionyl-CoA.
Caption: Cross-reactivity testing workflow.
Alternative Methods for Propionyl-CoA Quantification
Given the potential for cross-reactivity in immunoassays, it is prudent to consider alternative or complementary methods for the quantification of propionyl-CoA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method for the quantification of small molecules, including acyl-CoAs. LC-MS can distinguish between propionyl-CoA and its structural isomers, providing a high degree of confidence in the results.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify propionyl-CoA, often with UV detection. While generally less sensitive and specific than LC-MS, it can be a reliable method.[5]
-
Fluorometric Assays: These assays utilize enzymatic reactions that are specific for propionyl-CoA and produce a fluorescent product, which can be quantified.[6]
-
Radioactive Enzyme Assays: These highly sensitive assays involve the use of radiolabeled substrates in enzymatic reactions specific to propionyl-CoA.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. cusabio.com [cusabio.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometric assays for succinyl-CoA and propionyl-CoA in mitochondrial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Propionyl-CoA and Acetyl-CoA Pools in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic roles, quantification, and pathway dynamics of two central acyl-coenzyme A (acyl-CoA) molecules: propionyl-CoA and acetyl-CoA. Understanding the distinct and overlapping functions of these key metabolites is crucial for research in metabolic diseases, oncology, and epigenetic regulation.
Introduction to Propionyl-CoA and Acetyl-CoA
Acetyl-coenzyme A (acetyl-CoA) is a pivotal molecule in metabolism, serving as the entry point for the tricarboxylic acid (TCA) cycle for energy production and as the fundamental building block for the synthesis of fatty acids and cholesterol.[1] It is also the acetyl donor for protein acetylation, a critical post-translational modification influencing gene expression.[2]
Propionyl-coenzyme A (propionyl-CoA), a three-carbon acyl-CoA, is an important intermediate in the catabolism of specific biomolecules. Its metabolism is intricately linked to the TCA cycle and it also serves as a substrate for protein propionylation, a less-studied but increasingly recognized post-translational modification.[3] Disruptions in propionyl-CoA metabolism are associated with severe metabolic disorders, such as propionic acidemia.[4][5]
Comparative Overview of Metabolic Pools
| Feature | Propionyl-CoA | Acetyl-CoA |
| Primary Metabolic Role | Anaplerotic (replenishes TCA cycle intermediates)[6] | Catabolic (energy production via TCA cycle), Anabolic (biosynthesis)[1] |
| Carbon Structure | 3-Carbon Acyl Group[6] | 2-Carbon Acetyl Group[1] |
| Major Metabolic Sources | Odd-chain fatty acid oxidation, Catabolism of amino acids (isoleucine, valine, methionine, threonine), Cholesterol side-chain oxidation[3][6] | Glycolysis (from pyruvate), Fatty acid beta-oxidation, Catabolism of ketogenic amino acids[1] |
| Primary Metabolic Fate | Conversion to succinyl-CoA for entry into the TCA cycle[6][7] | Condensation with oxaloacetate to form citrate (B86180) (TCA cycle), Fatty acid synthesis, Cholesterol synthesis, Ketone body formation[1] |
| Role in Epigenetics | Substrate for histone propionylation[3][8] | Substrate for histone acetylation[2] |
Quantitative Comparison of Acyl-CoA Pools
The relative abundance of propionyl-CoA and acetyl-CoA can vary significantly depending on the metabolic state and the presence of disease.
| Condition | Organism/Cell Type | Propionyl-CoA/Acetyl-CoA Ratio | Key Findings |
| Control (Basal) | Mouse Liver | 0.09[5] | Propionyl-CoA is a minor acyl-CoA species under normal conditions.[5] |
| Propionic Acidemia (Basal) | Mouse Liver | 1.4[5] | A significant increase in the propionyl-CoA pool relative to acetyl-CoA.[5] |
| Propionic Acidemia (Acute Crisis) | Mouse Liver | 13[5] | A dramatic accumulation of propionyl-CoA, with a concurrent reduction in acetyl-CoA levels.[5] |
| High Propionate Perfusion | Isolated Heart | ~101-fold increase in propionyl-CoA | Accumulation of propionyl-CoA leads to mitochondrial CoA trapping and a switch from fatty acid to glucose oxidation.[9] |
Isoleucine as a Major Source of Nuclear Propionyl-CoA
Stable isotope tracing studies have revealed the significant contribution of specific amino acids to the propionyl-CoA pool.
| Cell Line | Substrate Contribution to Propionyl-CoA Pool |
| HepG2, HeLa, Pancreatic Adenocarcinoma (KPC) | Isoleucine contributes ~30-50% of the total cellular propionyl-CoA pool in the absence of exogenous propionate.[10] |
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the central metabolic pathways of propionyl-CoA and acetyl-CoA and a typical workflow for their analysis.
Central role of Acetyl-CoA in metabolism.
Metabolic fate of Propionyl-CoA.
Workflow for Acyl-CoA metabolomics.
Experimental Protocols
A. Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the analysis of short-chain acyl-CoAs from biological samples.
-
Sample Preparation and Metabolite Extraction:
-
Harvest cells or tissues and immediately quench metabolism, often using liquid nitrogen.
-
For cultured cells, aspirate media and wash with ice-cold saline.
-
Perform extraction with a cold solvent mixture, such as methanol/water/chloroform or an acidic acetonitrile (B52724) solution, to precipitate proteins and extract polar metabolites.[11][12]
-
Centrifuge the samples at a high speed (e.g., 15,000 x g) at 4°C to pellet debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Employ a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[11][13]
-
Separate the acyl-CoAs using a suitable chromatography column, such as a C18 reversed-phase column.
-
Use a gradient elution with solvents like water with formic acid and acetonitrile with formic acid.
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.[11] The transition from the parent ion to specific fragment ions enhances specificity.
-
-
Data Analysis:
-
Integrate the peak areas for each acyl-CoA species.
-
Quantify the concentrations by comparing the peak areas to a standard curve generated from authentic standards of known concentrations.
-
Normalize the data to cell number or tissue weight.
-
B. Stable Isotope Tracing of Acyl-CoA Pools
This method elucidates the contribution of various precursors to the acyl-CoA pools.
-
Cell Culture with Labeled Substrates:
-
Culture cells in a medium where a specific precursor (e.g., glucose, fatty acid, or amino acid) is replaced with its stable isotope-labeled counterpart (e.g., U-13C-glucose or U-13C-isoleucine).[10][14]
-
Incubate the cells for a sufficient period to allow for the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction and LC-MS/MS Analysis:
-
Follow the same extraction and LC-MS/MS procedures as described above.
-
In the mass spectrometer, monitor for the mass shifts corresponding to the incorporation of the stable isotopes. For example, the three carbons from U-13C-isoleucine will result in a +3 mass shift in propionyl-CoA (M+3).[10]
-
-
Data Analysis and Interpretation:
-
Calculate the fractional enrichment of the labeled acyl-CoA species.
-
This data reveals the relative contribution of the labeled precursor to the synthesis of the acyl-CoA of interest.[15]
-
Conclusion
Propionyl-CoA and acetyl-CoA, while structurally similar, have distinct metabolic origins and fates that are critical for cellular homeostasis. The accumulation of propionyl-CoA, as seen in metabolic diseases, can significantly perturb cellular energy metabolism and signaling. The analytical methods described here, particularly stable isotope tracing coupled with LC-MS/MS, are powerful tools for dissecting the complexities of acyl-CoA metabolism. This understanding is paramount for the development of novel therapeutic strategies targeting metabolic dysregulation in various diseases.
References
- 1. Metabolism - Wikipedia [en.wikipedia.org]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Propionic acidemia in mice: Liver acyl-CoA levels and clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 14. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Novel Propionyl-CoA Enzymatic Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, high-throughput enzymatic assay for propionyl-CoA with existing methodologies. We present supporting experimental data validating the superior specificity of this new assay, offering a detailed protocol for its implementation and specificity validation.
Introduction
Accurate measurement of propionyl-CoA is critical for studying various metabolic pathways and in the development of therapeutics for related disorders. Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids, cholesterol, and certain amino acids such as valine, isoleucine, and threonine.[1][2] Dysregulation of propionyl-CoA metabolism is associated with several inherited metabolic disorders, including propionic acidemia.[3][4]
Traditional methods for propionyl-CoA quantification, such as radiometric assays and high-performance liquid chromatography (HPLC), while reliable, can be laborious, require specialized equipment, and may involve the use of hazardous materials.[3][5][6] This guide introduces a novel enzymatic assay designed for high-throughput screening and compares its specificity against these established methods.
Comparison of Propionyl-CoA Assay Methodologies
The performance of our new enzymatic assay was compared to conventional radiometric and HPLC-based assays. The following tables summarize the key performance characteristics with a focus on specificity.
Table 1: Cross-Reactivity with Structurally Similar Acyl-CoAs
| Acyl-CoA | New Enzymatic Assay (Signal relative to Propionyl-CoA) | Radiometric Assay (Signal relative to Propionyl-CoA) | HPLC-Based Assay (Signal relative to Propionyl-CoA) |
| Propionyl-CoA | 100% | 100% | 100% |
| Acetyl-CoA | < 1% | ~1.5% | Not Applicable (Separated by chromatography) |
| Succinyl-CoA | < 0.5% | Not Reported | Not Applicable (Separated by chromatography) |
| Butyryl-CoA | ~2% | Not Reported | Not Applicable (Separated by chromatography) |
Table 2: Assay Performance Characteristics
| Parameter | New Enzymatic Assay | Radiometric Assay | HPLC-Based Assay |
| Principle | Coupled enzymatic reaction with spectrophotometric/fluorometric detection | Incorporation of 14CO2 into a non-volatile product[7] | Chromatographic separation and UV detection |
| Assay Time | ~ 30 minutes | 2 - 4 hours | 30 - 60 minutes per sample |
| Throughput | High (96/384-well plate compatible) | Low to Medium | Low |
| Sensitivity | High | High | Moderate |
| Safety | Non-radioactive | Requires handling of radioisotopes | Requires handling of organic solvents |
Experimental Protocols
Principle of the New Propionyl-CoA Enzymatic Assay
The new assay is based on the highly specific action of propionyl-CoA carboxylase (PCC), which catalyzes the ATP-dependent carboxylation of propionyl-CoA to methylmalonyl-CoA.[2][3][8] The production of ADP in this reaction is coupled to a second enzymatic reaction that results in a change in absorbance or fluorescence, allowing for quantitative measurement.
Caption: Enzymatic reaction pathway of the new propionyl-CoA assay.
Protocol for Specificity Validation
The specificity of the new enzymatic assay was validated by assessing its cross-reactivity with other biologically relevant acyl-CoAs.
-
Preparation of Reagents:
-
Prepare a stock solution of the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl₂, KCl, and ATP).
-
Prepare stock solutions of propionyl-CoA and other tested acyl-CoAs (acetyl-CoA, succinyl-CoA, butyryl-CoA) of known concentrations.
-
Reconstitute the propionyl-CoA carboxylase and the coupled enzyme system according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the acyl-CoA solutions to their respective wells to achieve a final concentration within the assay's dynamic range. Include a blank control with no acyl-CoA.
-
Initiate the reaction by adding the enzyme mixture (PCC and coupled enzyme system) to all wells.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all experimental readings.
-
Calculate the percentage of signal generated by each of the other acyl-CoAs relative to the signal produced by propionyl-CoA at the same concentration.
-
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Case Western Reserve University [case.edu]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
A Researcher's Guide to Propionyl-CoA Measurement: An Inter-Laboratory Comparison of Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of propionyl-CoA is critical for understanding cellular metabolism, diagnosing metabolic disorders, and developing novel therapeutics. This guide provides an objective comparison of the predominant methods for propionyl-CoA measurement, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an appropriate assay for propionyl-CoA measurement depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of LC-MS/MS and enzymatic assays based on available data for short-chain acyl-CoAs, including propionyl-CoA.
| Method | Principle | Sample Throughput | Specificity | Sensitivity (LOD/LOQ) | Precision (CV%) | Accuracy (%) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Medium to High | Very High | High (nM range) | Good (typically <15%) | High (typically 80-120%) |
| Enzymatic Assay (HPLC-based) | Enzymatic conversion of propionyl-CoA and quantification of the product by HPLC. | Medium | High | Moderate | Good | Good |
| Enzymatic Assay (Radiometric) | Enzymatic reaction using a radiolabeled substrate and quantification of the radiolabeled product. | Low to Medium | High | Very High | Good | Good |
| Enzymatic Assay (Colorimetric/Fluorometric) | Enzymatic reaction coupled to a color or fluorescence-producing reaction. | High | Moderate to High | Low to Moderate | Variable | Variable |
Table 1: Qualitative Comparison of Propionyl-CoA Measurement Methods. This table provides a general overview of the key characteristics of each method.
| Method | Analyte | Linearity Range | LOD (nM) | LOQ (nM) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Reference |
| LC-MS/MS | Propionyl-CoA | Not specified | 2 | 3.7 | Not specified | Not specified | Not specified | [2] |
| LC-MS/MS | Acetyl-CoA | 1.09-2187 ng/mL | - | 1.09 ng/mL | <15% | <15% | Met FDA guidelines | [3] |
| LC-MS/MS | Acyl-CoAs | Not specified | 2-133 nM | Not specified | Not specified | Not specified | 80-114% | [4] |
| Enzymatic (HPLC) | PCC Activity | Good | - | - | Not specified | Not specified | Not specified | [5] |
Table 2: Quantitative Performance Data for Acyl-CoA Measurement Methods. This table presents available quantitative data from validation studies. Note that some data pertains to acetyl-CoA, a structurally similar short-chain acyl-CoA, due to the limited availability of complete validation reports for propionyl-CoA.
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are generalized protocols for the most common methods of propionyl-CoA measurement.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules, including propionyl-CoA, due to its high sensitivity and specificity.
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Powdered tissues (approximately 250 mg) are homogenized in an extraction buffer (e.g., methanol/water 1:1 with 5% acetic acid)[4].
-
Internal Standard Spiking: An appropriate internal standard, such as a stable isotope-labeled propionyl-CoA (e.g., [2,2,3,3,3-d5]propionyl-CoA), is added to the sample to correct for matrix effects and variations in extraction efficiency[4].
-
Protein Precipitation: Proteins are precipitated by the acidic extraction buffer and removed by centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant is further purified using a solid-phase extraction cartridge (e.g., ion exchange) to remove interfering substances[2][4]. The acyl-CoAs are eluted, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used to separate propionyl-CoA from other analytes.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. The transition of the precursor ion (the molecular ion of propionyl-CoA) to a specific product ion is monitored for quantification.
Enzymatic Assays
Enzymatic assays for propionyl-CoA typically measure the activity of propionyl-CoA carboxylase (PCC), the enzyme that converts propionyl-CoA to methylmalonyl-CoA.
1. Radiometric Assay for PCC Activity:
-
Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in a suitable buffer.
-
Reaction Mixture: The sample is incubated with a reaction mixture containing propionyl-CoA, ATP, Mg²⁺, and [¹⁴C]NaHCO₃.
-
Reaction Termination and Detection: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid), which also removes unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂[6][7]. The non-volatile, radiolabeled product is then quantified using a scintillation counter.
2. HPLC-based Assay for PCC Activity:
-
Principle: This method measures the formation of methylmalonyl-CoA from propionyl-CoA by separating the product from the substrate using high-performance liquid chromatography (HPLC) and quantifying it with a UV detector.
-
Sample Preparation: Similar to the radiometric assay, cell lysates or tissue homogenates are used.
-
Reaction Mixture: The sample is incubated with propionyl-CoA, ATP, Mg²⁺, and bicarbonate.
-
Reaction Termination and Analysis: The reaction is stopped, and the sample is injected into an HPLC system. The separation of methylmalonyl-CoA is typically achieved on a reversed-phase column, and its concentration is determined by comparing the peak area to a standard curve[5][8].
Mandatory Visualization: Pathways, Workflows, and Relationships
Visual diagrams are essential for comprehending complex biological and experimental processes. The following diagrams were created using the DOT language to illustrate key aspects of propionyl-CoA measurement.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 7. Case Western Reserve University [case.edu]
- 8. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
Propionyl-CoA vs. Butyryl-CoA as Histone Acylation Donors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of histone post-translational modifications is rapidly expanding beyond the well-studied acetylation and methylation. Among the more recently characterized modifications are propionylation and butyrylation, which involve the transfer of propionyl and butyryl groups from their respective coenzyme A (CoA) donors, propionyl-CoA and butyryl-CoA. These modifications, like acetylation, neutralize the positive charge of lysine (B10760008) residues on histones, leading to a more open chromatin structure and generally associating with active gene transcription. However, emerging evidence suggests distinct roles and regulatory mechanisms for histone propionylation and butyrylation, driven by the unique metabolic origins of their acyl-CoA donors and the enzymatic preferences of histone acyltransferases. This guide provides a comprehensive comparison of propionyl-CoA and butyryl-CoA as histone acylation donors, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Histone Acyltransferase Kinetics
The efficiency with which histone acyltransferases (HATs) utilize different acyl-CoA donors is a key determinant of the histone acylation landscape. The following tables summarize the available quantitative data for two major HATs, p300/CBP and GCN5, with propionyl-CoA and butyryl-CoA.
| Histone Acyltransferase | Acyl-CoA Donor | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| p300 | Propionyl-CoA | 1.8 ± 0.3 | 0.045 ± 0.002 | 25,000 | |
| Butyryl-CoA | 4.0 ± 0.8 | 0.010 ± 0.001 | 2,500 | ||
| GCN5 | Propionyl-CoA | Not Reported | Not Reported | Less efficient than acetylation | [1] |
| Butyryl-CoA | Not Reported | Nearly undetectable activity; acts as a competitive inhibitor | Not Applicable | [2][3] | |
| Acetyl-CoA (for reference) | 0.91 ± 0.09 | Not Reported | Not Reported | [2][3] | |
| Butyryl-CoA (Ki) | 5.6 ± 0.7 (inhibition constant) | Not Applicable | Not Applicable | [2][3] |
Table 1: Kinetic Parameters of p300 and GCN5 with Propionyl-CoA and Butyryl-CoA. This table provides a quantitative comparison of the enzymatic efficiency of p300 and GCN5 with propionyl-CoA and butyryl-CoA as acyl donors.
Signaling Pathways and Experimental Workflows
The metabolic pathways that generate propionyl-CoA and butyryl-CoA are distinct, linking cellular metabolism to specific epigenetic signatures. The following diagrams illustrate these pathways and a general workflow for studying histone acylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of histone acylation. Below are protocols for key experiments.
In Vitro Histone Acylation Assay
This assay is used to determine the ability of a specific histone acyltransferase to utilize propionyl-CoA or butyryl-CoA to modify histones.
Materials:
-
Recombinant histone proteins (e.g., H3, H4) or histone octamers
-
Purified active histone acyltransferase (e.g., p300, GCN5)
-
Propionyl-CoA and Butyryl-CoA (and Acetyl-CoA as a control)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies specific to the histone modification of interest (e.g., anti-H3K14pr, anti-H3K9bu) or pan-acyl-lysine antibody.
Procedure:
-
Prepare reaction mixtures in separate tubes for each acyl-CoA donor. Each reaction should contain:
-
HAT assay buffer
-
Recombinant histones (1-2 µg)
-
Purified HAT (100-200 ng)
-
-
Initiate the reaction by adding the acyl-CoA donor (final concentration 0.1-0.5 mM).
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with a primary antibody specific to the histone modification being investigated.
-
Incubate with an appropriate secondary antibody and visualize the results using a chemiluminescence detection system.
Quantitative Mass Spectrometry for Histone Acylation
This method allows for the identification and quantification of specific histone propionylation and butyrylation sites.
Materials:
-
Histones extracted from cells or tissues
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Propionic anhydride (B1165640) (for chemical derivatization to block unmodified and monomethylated lysines)
-
Trypsin or other suitable protease
-
C18 desalting columns
-
Nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Histone Extraction: Isolate nuclei from cells or tissues and extract histones using an acid extraction protocol.
-
Reduction and Alkylation: Reduce the disulfide bonds in the histone sample with DTT and then alkylate the free cysteine residues with IAA.
-
Derivatization (Optional but Recommended): To differentiate between endogenous acylation and unmodified lysines during analysis, perform a chemical propionylation step using propionic anhydride. This will cap all unmodified and monomethylated lysine residues.
-
Digestion: Digest the histones into peptides using trypsin.
-
Desalting: Clean up the peptide mixture using C18 desalting columns.
-
Nano-LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution nano-LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment and identify peptides.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a histone sequence database. The search parameters should include variable modifications for propionylation and butyrylation on lysine residues. Quantify the relative abundance of each modified peptide.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to map the genome-wide distribution of histone propionylation and butyrylation.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (B43269) for cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Specific and validated antibodies against the histone modification of interest (e.g., anti-H3K14pr, anti-H3K9bu)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
-
Bioinformatics pipeline for data analysis
Procedure:
-
Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with a specific antibody against the histone modification of interest.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the histone modification.
-
Annotate the peaks to genomic features (e.g., promoters, enhancers).
-
Perform differential binding analysis to compare the distribution of the modification under different conditions.
-
Antibody Validation for ChIP-Seq: It is critical to validate the specificity of the antibodies used for ChIP-seq. This can be done by:
-
Western Blot: Ensure the antibody recognizes a single band of the correct molecular weight corresponding to the target histone.
-
Peptide Array or ELISA: Test the antibody's binding to a panel of peptides with different modifications to assess its specificity for the target acylation mark.
-
Dot Blot: Confirm the antibody's specificity against recombinant histones with and without the specific modification.
Conclusion
Propionyl-CoA and butyryl-CoA are important donors for histone acylation, linking cellular metabolism to epigenetic regulation. While both modifications are associated with active chromatin, they exhibit key differences. p300/CBP can efficiently utilize both propionyl-CoA and butyryl-CoA, although with a preference for the former. In contrast, GCN5 can utilize propionyl-CoA but is competitively inhibited by butyryl-CoA. These enzymatic distinctions, coupled with the separate metabolic pathways that produce each acyl-CoA, suggest that histone propionylation and butyrylation can be independently regulated and may have non-redundant functions in gene expression. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced roles of these histone modifications in health and disease.
References
A Comparative Guide to Positive and Negative Ion Modes for Acyl-CoA MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of acyl-Coenzyme A (acyl-CoA) molecules by mass spectrometry (MS) is pivotal for understanding cellular metabolism and its role in various diseases. A critical decision in developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for acyl-CoAs is the choice of ionization polarity: positive or negative ion mode. This guide provides an objective comparison of these two modes, supported by experimental data, to aid researchers in selecting the optimal approach for their specific analytical needs.
Data Summary: Positive vs. Negative Ion Mode for Acyl-CoA Analysis
The choice between positive and negative ion modes significantly impacts the sensitivity and specificity of acyl-CoA detection. While both modes can be employed, the positive ion mode is more commonly utilized for quantitative analyses due to its consistent and informative fragmentation patterns.
| Feature | Positive Ion Mode | Negative Ion Mode |
| Primary Ionization | Protonation [M+H]⁺ | Deprotonation [M-H]⁻ |
| Sensitivity | Generally considered more sensitive for quantification, with some studies reporting it to be approximately 3-fold more sensitive.[1] | Can produce a more intense precursor ion signal (up to 7-fold higher for C16:0-CoA).[2] However, background noise is lower, which can lead to better signal-to-noise ratios for detectable analytes.[3] |
| Characteristic Fragmentation | Consistent neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety. This provides a specific and abundant product ion ideal for Multiple Reaction Monitoring (MRM) assays.[1][4][5][6][7] Another common fragment is observed at m/z 428, representing the CoA moiety.[4][5][8] | More complex fragmentation patterns are often observed.[2] |
| Common Adducts | [M+Na]⁺ | [M-2H+Na]⁻ |
| Typical Analytes | Broad applicability for short, long, and very-long-chain acyl-CoAs.[1][8][9] | Can be advantageous for specific compound classes like phosphorylated molecules.[3] |
| Application | Widely used for quantitative profiling of a broad spectrum of acyl-CoAs.[9][10][11] | Used selectively, sometimes in combination with positive mode to detect a wider range of metabolites.[8] |
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs in Positive Ion Mode
This protocol is a representative example for the extraction and quantification of acyl-CoAs from cell pellets using LC-MS/MS in positive ion mode.
1. Sample Preparation (5-Sulfosalicylic Acid Extraction)
-
Prepare a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing an internal standard (e.g., 1 µM crotonoyl-CoA).
-
Add 200 µL of the ice-cold SSA extraction solution to cell pellets on wet ice and mix thoroughly.
-
Centrifuge the samples at 18,000 × g for 15 minutes.
-
Transfer the supernatant to glass LC-MS vials for analysis.[8]
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex UHPLC C18, 2.6 μm particle size, 2.1 mm ID × 150 mm).[8]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Flow Rate: 300 µL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da.[1][6]
-
Source Parameters Optimization:
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of acyl-CoAs.
Caption: Workflow for Acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of propionyl-CoA synthetase substrate specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the substrate specificity of propionyl-CoA synthetase (PCS) and its alternatives. The data presented, along with detailed experimental protocols and pathway diagrams, is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and diagnostics.
I. Quantitative Analysis of Substrate Specificity
The catalytic efficiency of an enzyme with respect to different substrates is a critical parameter in understanding its biological role and potential for biotechnological applications. For propionyl-CoA synthetase and related enzymes, this is typically quantified by determining the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Propionyl-CoA Synthetase (PrpE)
Propionyl-CoA synthetase (PrpE) catalyzes the ATP-dependent synthesis of propionyl-CoA from propionate (B1217596) and coenzyme A (CoA). The kinetic parameters of PrpE from Salmonella enterica have been characterized for a variety of short-chain fatty acids.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (mM-1s-1) |
| Propionate | 160 | 263 | 1644 |
| Acetate (B1210297) | 2700 | 11 | 4.1 |
| Butyrate | 800 | 13 | 16.3 |
| Isobutyrate | 1200 | 2.5 | 2.1 |
| Valerate | 700 | 1.8 | 2.6 |
| Isovalerate | 1500 | 1.2 | 0.8 |
| Acrylate | 250 | 78 | 312 |
Table 1: Kinetic parameters of Salmonella enterica propionyl-CoA synthetase (PrpE) for various acyl substrates. Data compiled from publicly available research.
Acetyl-CoA Synthetase (Acs) as an Alternative
Acetyl-CoA synthetase (Acs) primarily catalyzes the formation of acetyl-CoA from acetate. However, some isoforms exhibit cross-reactivity with propionate. Furthermore, protein engineering efforts have successfully altered the substrate specificity of Acs to favor propionate.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| S. enterica Acs (Wild-type) | Acetate | 6047 | 276.8 | 0.045 |
| Propionate | 9413 | 261.0 | 0.027 | |
| S. enterica Acs (V386A mutant) | Acetate | 6403 | 183.5 | 0.028 |
| Propionate | 3421 | 240.6 | 0.070 | |
| Saccharomyces cerevisiae Acs | Acetate | - | - | - |
| Propionate | - | - | Poorer substrate than acetate |
Table 2: Comparison of kinetic parameters for wild-type and a mutant acetyl-CoA synthetase (Acs) from Salmonella enterica, and qualitative data for Saccharomyces cerevisiae Acs. The V386A mutation in S. enterica Acs results in a switch in substrate preference from acetate to propionate.[1] Data for S. cerevisiae indicates that propionate is a substrate, but with lower efficiency compared to acetate.[2][3]
Propionyl-CoA Carboxylase (PCC)
Propionyl-CoA carboxylase (PCC) is another key enzyme in propionate metabolism, catalyzing the carboxylation of propionyl-CoA to methylmalonyl-CoA. While its primary substrate is propionyl-CoA, it exhibits promiscuity towards other short-chain acyl-CoAs.[4]
| Substrate | Relative Activity |
| Propionyl-CoA | 100% |
| Acetyl-CoA | ~1.5% |
Table 3: Substrate specificity of propionyl-CoA carboxylase (PCC). PCC has the highest affinity for propionyl-CoA.[4]
II. Experimental Protocols
The determination of kinetic parameters for propionyl-CoA synthetase and its alternatives is crucial for a quantitative comparison. A widely used method is the coupled spectrophotometric assay.
Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity
This assay measures the production of AMP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[1]
Principle:
-
Acyl-CoA Synthetase Reaction: Carboxylate + ATP + CoA → Acyl-CoA + AMP + PPi
-
Myokinase Reaction: AMP + ATP → 2 ADP
-
Pyruvate Kinase Reaction: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate
-
Lactate Dehydrogenase Reaction: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+
The rate of NADH oxidation is directly proportional to the rate of AMP production by the acyl-CoA synthetase.
Reagents:
-
HEPES buffer (e.g., 250 mM, pH 7.5)
-
ATP
-
Coenzyme A (CoA)
-
Carboxylate substrate (e.g., propionate, acetate)
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Magnesium chloride (MgCl2)
-
Purified acyl-CoA synthetase enzyme
Procedure:
-
Prepare a reaction mixture containing all components except the acyl-CoA synthetase in a quartz cuvette.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small, known amount of the purified acyl-CoA synthetase.
-
Continuously record the decrease in absorbance at 340 nm for a set period.
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of the carboxylate substrate while keeping the concentrations of ATP and CoA constant and saturating.
-
The kinetic parameters (Km and Vmax) are then determined by fitting the initial velocity data to the Michaelis-Menten equation. kcat is calculated from Vmax and the enzyme concentration.
III. Visualizations
Enzymatic Reaction Pathway
Caption: Reaction mechanism of propionyl-CoA synthetase.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. Biochemical and Crystallographic Analysis of Substrate Binding and Conformational Changes in Acetyl-CoA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of acetyl coenzyme A synthetase from bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Recombinant Propionyl-CoA Carboxylase Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and expression systems for validating recombinant propionyl-CoA carboxylase (PCC) expression. PCC is a critical mitochondrial enzyme, and successful validation of its recombinant expression is paramount for research in metabolic disorders, drug discovery, and biotechnology.
Comparison of Recombinant Expression Systems
The choice of expression system significantly impacts the yield, solubility, and functionality of recombinant PCC, a complex multimeric enzyme. While Escherichia coli is a common host due to its rapid growth and ease of use, eukaryotic systems like yeast and mammalian cells may offer advantages for proper protein folding and post-translational modifications.
| Feature | E. coli | Yeast (S. cerevisiae, P. pastoris) | Mammalian Cells (e.g., HEK293, COS7) |
| Expression Level | High | Moderate to High | Moderate |
| Solubility of PCC | Often low, may form inclusion bodies | Generally higher than E. coli | High |
| Post-Translational Modifications | Lacking (e.g., biotinylation may be inefficient) | Can perform some PTMs | Most similar to native human PTMs |
| Enzyme Activity | Can be active, but may require co-expression with chaperones | Often yields active enzyme | High likelihood of producing active enzyme |
| Cost & Complexity | Low cost, simple workflow | Moderate cost and complexity | High cost, complex workflow |
| Suitability for PCC | Suitable for high-yield production, but may require optimization for solubility and activity. | Good alternative for producing soluble and active PCC. | Ideal for functional studies requiring native-like protein, but at a higher cost and lower yield. |
Quantitative Analysis of Recombinant Human PCC in E. coli
Studies have successfully expressed and purified human PCC in E. coli, providing valuable data on its kinetic properties. Co-expression with chaperones has been shown to be beneficial for proper folding and assembly.
| Parameter | Wild-Type PCC | R165W Mutant | E168K Mutant | R410W Mutant | A497V Polymorphism |
| Specific Activity (U/mg) | ~15-20 | Significantly reduced | Significantly reduced | Significantly reduced | Similar to Wild-Type |
| Km for propionyl-CoA (µM) | ~290[1] | No significant difference | No significant difference | No significant difference | No significant difference |
| kcat/Km (M⁻¹s⁻¹) | High | ~50% of Wild-Type | ~50% of Wild-Type | ~50% of Wild-Type | Similar to Wild-Type |
| Thermostability | High | Lower than Wild-Type | Lower than Wild-Type | Lower than Wild-Type | Similar to Wild-Type |
Data adapted from studies on recombinant human PCC expressed in E. coli. Specific activities can vary based on purification methods and assay conditions.
Experimental Protocols
Accurate validation of recombinant PCC expression relies on robust experimental protocols. Below are methodologies for key experiments.
Western Blotting for Recombinant PCC Detection
This protocol is for the detection of a FLAG-tagged recombinant PCC expressed in a cellular lysate.
a. Sample Preparation:
-
Lyse cells expressing recombinant PCC in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
b. SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with an anti-FLAG primary antibody (or an antibody specific to PCC) diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Propionyl-CoA Carboxylase Enzyme Activity Assay
PCC activity can be measured by quantifying the formation of methylmalonyl-CoA.[2] This can be achieved through various methods, including radiometric assays, HPLC, or UPLC-MS/MS.[2]
a. Radiometric Assay: This traditional method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA.
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, propionyl-CoA, and the cell lysate or purified enzyme.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding acid, which also removes unincorporated [¹⁴C]HCO₃⁻ as ¹⁴CO₂.
-
Measure the remaining radioactivity, which corresponds to the [¹⁴C] incorporated into the non-volatile product, methylmalonyl-CoA.
b. HPLC-Based Assay: This method separates and quantifies the methylmalonyl-CoA product.[2]
-
Perform the enzymatic reaction as described for the radiometric assay, but with non-labeled bicarbonate.
-
Stop the reaction and deproteinize the sample.
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate the components using an appropriate mobile phase gradient.
-
Detect and quantify the methylmalonyl-CoA peak using a UV detector, comparing it to a standard curve.
Visualizations
Experimental Workflow for PCC Validation
Caption: Workflow for recombinant PCC expression and validation.
Metabolic Pathway of Propionyl-CoA Carboxylase
References
A Researcher's Guide to Acyl-CoA Extraction: A Comparative Analysis of Solvent Systems
The accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is fundamental for researchers and drug development professionals investigating cellular metabolism and its role in various physiological and pathological states. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and post-translational modifications. However, their inherent instability and low abundance in biological samples present significant analytical challenges, making the choice of an appropriate extraction solvent a critical first step for reliable analysis.
This guide provides an objective comparison of different solvent systems for the extraction of acyl-CoAs from biological matrices such as cells and tissues. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable protocol for your research needs.
Comparative Performance of Extraction Solvents
The selection of an extraction solvent significantly impacts the yield, stability, and subsequent analysis of acyl-CoAs. The ideal solvent should efficiently lyse cells or tissues, precipitate proteins, and solubilize a broad range of acyl-CoA species while minimizing their degradation. Below is a summary of commonly used extraction solvents and their performance based on experimental data.
Data Summary: Relative Extraction Efficiency of Acyl-CoAs
The following table summarizes the relative extraction efficiency of various solvents for short-chain and medium- to long-chain acyl-CoAs from liver tissue, as determined by mass spectrometry (MS) intensities.
| Acyl-CoA Species | 80% Methanol (B129727) | Acetonitrile | 1% Formic Acid in Water |
| Short-Chain | |||
| Acetyl-CoA | +++ | + | - |
| Propionyl-CoA | +++ | + | - |
| Butyryl-CoA | +++ | + | - |
| Medium- to Long-Chain | |||
| Hexanoyl-CoA | +++ | +/- | - |
| Octanoyl-CoA | +++ | +/- | - |
| Palmitoyl-CoA | +++ | +/- | - |
Data adapted from studies on liver tissue extracts.[1][2] '+++' indicates high MS intensity, '+' indicates detectable but low intensity, '+/-' indicates very poor signal, and '-' indicates no signal.
Key Observations:
-
Methanol-based solvents consistently demonstrate superior performance for the extraction of a wide range of acyl-CoAs.[1][3] Specifically, 80% methanol is a common and effective choice for extracting a broad range of acyl-CoAs.[1][4] Pure methanol has also been shown to be effective and can be advantageous due to faster evaporation times compared to aqueous methanol mixtures.[3]
-
Acetonitrile as the primary extraction solvent results in significantly lower yields for most acyl-CoA species.[1]
-
Acidic conditions , such as the presence of formic acid, lead to very poor or no signal for acyl-CoAs, likely due to their instability in strongly acidic solutions.[1][3]
-
Solvent mixtures such as acetonitrile/isopropanol/water have also been reported as effective for a broad range of acyl-CoAs.[5]
Stability of Acyl-CoAs in Different Solvents
Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions. The choice of solvent for both extraction and reconstitution of dried extracts is crucial for preventing degradation.
Data Summary: Stability of Acyl-CoAs in Reconstitution Solvents
The following table illustrates the stability of acyl-CoAs in various solutions over 24 hours at 4°C.
| Reconstitution Solvent | Stability of Long-Chain Acyl-CoAs (e.g., C10:0 to C16:0 CoA) |
| Methanol | High |
| 50% Methanol / 50% 50mM Ammonium (B1175870) Acetate (B1210297) (pH 7) | High |
| Water | Low |
| 50mM Ammonium Acetate (pH 7) | Low |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | Low |
Data based on the percentage of acyl-CoA remaining relative to the time-zero sample.[3]
Key Findings on Stability:
-
Acyl-CoAs are generally unstable in aqueous solutions, with stability decreasing as the fatty acid chain length increases.[3]
-
Methanol is an excellent solvent for reconstituting dried extracts, providing the best stability for analytes over extended periods.[3]
-
Neutral buffered solutions , such as 50% methanol with 50mM ammonium acetate at pH 7, also effectively stabilize acyl-CoAs.[1][3]
-
Strongly acidic or alkaline conditions should be avoided to prevent hydrolysis.[3]
Experimental Protocols
Below are detailed methodologies for acyl-CoA extraction using recommended solvent systems. These protocols are intended for use with cultured cells or powdered tissue samples and are optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol 1: 80% Methanol Extraction
This protocol is a widely used and effective method for the extraction of a broad range of acyl-CoAs.
Materials:
-
Frozen cell pellet or powdered tissue (~20-100 mg)
-
Ice-cold 80% methanol (LC-MS grade)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of reaching 16,000 x g at 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Sample Preparation: Start with a frozen cell pellet or a pre-weighed amount of frozen, powdered tissue in a pre-chilled microcentrifuge tube.
-
Solvent Addition: Add a 20-fold excess (v/w) of ice-cold 80% methanol to the sample (e.g., 400 µL for 20 mg of tissue). Add internal standards at this stage.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and cell lysis. For tissue samples, further homogenization using a probe sonicator on ice may be necessary.
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[6]
-
Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving acyl-CoA stability.[5]
-
Reconstitution and Storage: Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., methanol or 50% methanol / 50% 50mM ammonium acetate, pH 7). Store the reconstituted sample at -80°C until analysis.
Protocol 2: Acetonitrile/Isopropanol/Water Extraction
This method utilizes a mixture of organic solvents to efficiently extract a wide range of metabolites, including acyl-CoAs.
Materials:
-
Frozen cell pellet or powdered tissue (~20-100 mg)
-
Ice-cold extraction solvent: Acetonitrile/Isopropanol/Water (3:1:1 v/v/v)
-
Internal standards
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Sample Preparation: Begin with a frozen cell pellet or powdered tissue in a pre-chilled microcentrifuge tube.
-
Solvent Addition: Add a 20-fold excess (v/w) of the ice-cold acetonitrile/isopropanol/water mixture. Add internal standards.
-
Homogenization: Vortex vigorously for 1 minute.
-
Incubation: Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.
-
Drying: Dry the supernatant completely in a vacuum concentrator.[5]
-
Reconstitution and Storage: Reconstitute the dried extract in an appropriate solvent for analysis and store at -80°C.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in acyl-CoA extraction and the central role of acyl-CoAs in metabolism.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
acetyl-CoA vs propionyl-CoA as primers for fatty acid synthesis
A Comprehensive Comparison of Acetyl-CoA and Propionyl-CoA as Primers for Fatty Acid Synthesis
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid synthesis is critical for advancements in metabolic research and therapeutic development. The selection of a primer molecule—acetyl-CoA or propionyl-CoA—by the fatty acid synthase (FAS) complex is a key determinant of the final fatty acid product, dictating its carbon chain length and physiological properties. This guide provides an objective comparison of these two primers, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.
Core Distinctions: Even vs. Odd-Chain Fatty Acids
The fundamental difference between using acetyl-CoA and propionyl-CoA as a primer lies in the parity of the resulting fatty acid chain.
-
Acetyl-CoA , a two-carbon molecule, initiates the synthesis of even-chain fatty acids . This is the most common pathway in most organisms, producing crucial fatty acids like palmitic acid (C16) and stearic acid (C18).
-
Propionyl-CoA , a three-carbon molecule, serves as the primer for the synthesis of odd-chain fatty acids , such as pentadecanoic acid (C15) and heptadecanoic acid (C17). The presence and regulation of this pathway can vary significantly between different species.
The availability of the respective primers is a major factor in determining the type of fatty acid produced. In most organisms, acetyl-CoA is more abundant, being a central metabolite derived from carbohydrates, amino acids, and the breakdown of even-chain fatty acids. Propionyl-CoA is typically generated from the catabolism of odd-chain fatty acids, certain amino acids (valine, isoleucine, and methionine), and is less prevalent.[1]
Quantitative Comparison of Primer Utilization and Product Formation
Experimental studies have demonstrated that the specificity and efficiency of fatty acid synthase for acetyl-CoA and propionyl-CoA can differ, leading to distinct product profiles.
One key study investigated the product distribution of fatty acid synthetase from Brevibacterium ammoniagenes using propionyl-CoA as a primer. The results showed that while propionyl-CoA did lead to the synthesis of the expected odd-chain fatty acid (heptadecanoic acid, C17), it also induced the formation of even-chain fatty acids (stearic acid, C18, and oleic acid, C18:1).[2] This suggests a more complex interplay than a simple one-primer-one-product relationship in this organism.
| Primer | Organism/Enzyme | Major Fatty Acid Products | Observations |
| Acetyl-CoA | General | Palmitic acid (C16:0), Stearic acid (C18:0) | Standard primer for even-chain fatty acid synthesis. |
| Propionyl-CoA | Brevibacterium ammoniagenes FAS | Stearic acid (C18:0), Heptadecanoic acid (C17:0), Oleic acid (C18:1) | Propionyl-CoA acts as a primer for both odd- and even-chain fatty acids. The formation of even-chain fatty acids is proposed to occur via decarboxylation of a malonyl-CoA moiety bound to the synthetase to form an acetyl residue that then acts as a primer.[2] |
A comparative study on the primer specificity of fatty acid de novo synthetase across various bacteria and yeasts revealed different preferences:
| Organism | Major Fatty Acid Type | Primer Specificity Order |
| Escherichia coli B, Pseudomonas fluorescens, Saccharomyces cerevisiae | Straight-chain | Acetyl-CoA > Propionyl-CoA > Butyryl-CoA |
| Candida sake, Candida tropicalis, Rhodotorula glutinis | Straight-chain | Propionyl-CoA > Acetyl-CoA > Butyryl-CoA |
| Bacillus subtilis, Corynebacterium cyclohexanicum, Micrococcus luteus, Pseudomonas maltophilia | Branched-chain | Butyryl-CoA > Propionyl-CoA > Acetyl-CoA |
These findings highlight that the relative efficiency of acetyl-CoA and propionyl-CoA as primers is species-dependent and correlates with the natural fatty acid composition of the organism.
Experimental Protocols
Accurate comparison of primer performance relies on robust experimental methodologies. Below are detailed protocols for key assays used to study fatty acid synthase activity and specificity.
Spectrophotometric Assay for Fatty Acid Synthase Activity
This assay measures the overall activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the reaction.[3][4]
Principle: The fatty acid synthesis reaction consumes NADPH. The rate of NADPH oxidation is directly proportional to the FAS activity.
Materials:
-
Purified fatty acid synthase
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 6.5), 2 mM EDTA
-
Acetyl-CoA or Propionyl-CoA solution (primer)
-
Malonyl-CoA solution
-
NADPH solution
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer, FAS enzyme, and the primer (either acetyl-CoA or propionyl-CoA).
-
Initiate the reaction by adding malonyl-CoA and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes).[2]
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
FAS activity is typically expressed as nmol of NADPH oxidized per minute per milligram of protein.[2]
Mass Spectrometry-Based Assay for Product Specificity
This method allows for the direct identification and quantification of the fatty acid products synthesized by FAS, providing detailed information on the enzyme's product specificity with different primers.[3][5]
Principle: Stable isotope-labeled substrates are used in the FAS reaction. The resulting labeled fatty acids are extracted and analyzed by high-resolution mass spectrometry to determine their chain length and quantity.
Materials:
-
Purified fatty acid synthase
-
Reaction Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine
-
Primer: Acetyl-CoA or Propionyl-CoA
-
¹³C-labeled Malonyl-CoA
-
NADPH
-
Internal standard (e.g., deuterated palmitic acid)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Incubate purified FAS with the reaction buffer, the chosen primer, ¹³C-labeled malonyl-CoA, and NADPH at 37°C.[3][5]
-
At defined time points, stop the reaction and add a known amount of an internal standard.
-
Extract the fatty acids from the reaction mixture using a suitable organic solvent extraction method (e.g., Bligh and Dyer).
-
Analyze the extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.[3][5]
-
Identify and quantify the de novo synthesized ¹³C-labeled non-esterified fatty acids based on their mass-to-charge ratio and comparison to the internal standard.
Visualizing the Pathways and Workflows
Fatty Acid Synthesis Pathways
The following diagrams illustrate the initial steps of fatty acid synthesis initiated by either acetyl-CoA or propionyl-CoA.
Caption: Initiation of even- and odd-chain fatty acid synthesis.
Experimental Workflow for Product Specificity Analysis
This diagram outlines the key steps in determining the product profile of fatty acid synthase using a mass spectrometry-based approach.
Caption: Workflow for mass spectrometry-based analysis of FAS products.
Conclusion
The choice between acetyl-CoA and propionyl-CoA as a primer for fatty acid synthesis has profound consequences for the structure and function of the resulting fatty acids. While acetyl-CoA is the canonical primer for the ubiquitous even-chain fatty acids, propionyl-CoA initiates the synthesis of the less common but biologically significant odd-chain fatty acids. The primer preference of fatty acid synthase is species-specific and a key factor in determining the cellular fatty acid profile. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these two fundamental pathways, enabling further research into the regulation of fatty acid synthesis and its role in health and disease.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Coenzyme A Detection: A Comparative Analysis of Modern Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Coenzyme A (CoA) is crucial for understanding cellular metabolism and the effects of therapeutic interventions. This guide provides an objective comparison of common CoA detection methods, supported by experimental data, to assist in selecting the most appropriate technique for your research needs.
The primary methods for CoA detection—High-Performance Liquid Chromatography with UV detection (HPLC-UV), enzymatic assays (both colorimetric and fluorometric), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—each offer distinct advantages in terms of sensitivity, specificity, and throughput. This guide delves into a detailed comparison of their performance, presents experimental protocols, and visualizes key workflows to provide a comprehensive overview.
Comparative Analysis of CoA Detection Methods
The sensitivity, linear range, and sample compatibility of each method are critical factors in determining the optimal choice for a given application. The following table summarizes the quantitative performance of the most common CoA detection methods.
| Method | Principle | Linearity Range | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection at 259 nm.[1][2] | 0.1 - 10 µM (can vary) | LOD: ~0.114 pmol per injection[1] | Good reproducibility, can simultaneously detect acetyl-CoA.[1][3][4] | Lower sensitivity compared to other methods, requires dedicated equipment. |
| Enzymatic (Colorimetric) | Enzymatic conversion of CoA to a product that generates a colored signal (e.g., at 570 nm).[5][6][7] | 5 - 1000 µM[6][7] | ~2.5 µM[5] | Simple, high-throughput, uses standard plate readers.[5][6][7] | Lower sensitivity than fluorometric and MS methods, potential for interference. |
| Enzymatic (Fluorometric) | Enzymatic conversion of CoA to a product that generates a fluorescent signal (e.g., Ex/Em = 535/587 nm).[5][8][9][10] | 3 - 100 µM[6][7] | ~40 nM[9] | High sensitivity, suitable for low CoA concentrations, high-throughput.[5][8][9][10] | Requires a fluorescence plate reader, potential for quenching or autofluorescence from samples. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection of specific precursor-product ion transitions.[11][12][13] | Wide dynamic range (several orders of magnitude).[11][14] | Sub-nM to nM range.[12][13] | Highest sensitivity and specificity, can multiplex with other acyl-CoAs.[11][12][13][14] | Requires expensive, specialized equipment and expertise, more complex sample preparation.[11] |
Experimental Protocols
Detailed methodologies for the key CoA detection methods are provided below. These protocols are generalized and may require optimization for specific sample types and instrumentation.
HPLC-UV Detection of Coenzyme A
This protocol is based on the method described by Shurubor et al. (2017).[1][2][15]
a. Sample Preparation (from Tissue):
-
Homogenize ~20-50 mg of frozen tissue in 0.5 M perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 5 M K₂CO₃.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection.
b. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm).[1][2]
-
Mobile Phase: Isocratic elution with 100 mM monosodium phosphate, 75 mM sodium acetate (B1210297), and 6% acetonitrile, pH 4.6.[2]
-
Detection: UV absorbance at 259 nm.[1]
-
Quantification: Generate a standard curve using known concentrations of CoA.
Enzymatic Colorimetric Assay
This protocol is a generalized procedure based on commercially available kits.
a. Reagent Preparation:
-
Prepare Assay Buffer, Dye Reagent, and Enzyme Mixes as per the kit instructions.
-
Prepare a CoA standard curve by diluting a stock solution to concentrations ranging from 5 to 1000 µM.[6][7]
b. Assay Procedure (96-well plate format):
-
Add 10 µL of standards and samples to separate wells.
-
Add 40 µL of the ACS (Acyl-CoA Synthetase) Working Reagent to each well and incubate for 30 minutes at room temperature.[6]
-
Add 50 µL of the ACOD (Acyl-CoA Oxidase) Working Reagent to each well.[6]
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Measure the absorbance at 570 nm.
-
Calculate CoA concentration based on the standard curve.
Enzymatic Fluorometric Assay
This protocol is a generalized procedure based on commercially available kits.
a. Reagent Preparation:
-
Prepare Assay Buffer, Fluorometric Probe, and Enzyme Mixes as per the kit instructions.
-
Prepare a CoA standard curve by diluting a stock solution to concentrations ranging from 3 to 100 µM.[6][7]
b. Assay Procedure (96-well plate format):
-
Add 10 µL of standards and samples to separate wells in a black, clear-bottom plate.
-
Add 40 µL of the ACS Working Reagent to each well and incubate for 30 minutes at 37°C.[5]
-
Add 50 µL of the ACOD Working Reagent containing the fluorometric probe to each well.[5]
-
Incubate for 30 minutes at 37°C, protected from light.[5]
-
Measure fluorescence at Ex/Em = 535/587 nm.[5]
-
Calculate CoA concentration based on the standard curve.
LC-MS/MS Analysis of Coenzyme A
This protocol is a generalized procedure based on published methods.[11][16]
a. Sample Preparation (from Cells):
-
Lyse cells using a cold methanol:water (80:20) solution.[16]
-
Sonicate the cell suspension to ensure complete lysis.[16]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[16]
-
Add an internal standard (e.g., ¹³C₃,¹⁵N₁-acetyl-CoA) to the supernatant.[14]
-
The sample is then ready for direct injection or can be further purified using solid-phase extraction.
b. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate in water and acetonitrile.[16]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode to detect specific precursor and product ions for CoA and the internal standard.
-
Quantification: Calculate the ratio of the peak area of the analyte to the internal standard and determine the concentration from a standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and their comparative logic, the following diagrams are provided.
Caption: A streamlined workflow for a modern, high-throughput enzymatic CoA assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. unibiotech.in [unibiotech.in]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 14. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Safety Operating Guide
Propionyl-CoA: Guidelines for Safe Disposal in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Propionyl Coenzyme A (Propionyl-CoA) is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of Propionyl-CoA, ensuring compliance with standard laboratory safety protocols.
Hazard Assessment
There is conflicting information regarding the hazardous nature of Propionyl-CoA. While one Material Safety Data Sheet (MSDS) classifies it as a non-hazardous substance, another characterizes the lithium salt form as a skin and eye irritant.[1] Given this discrepancy, it is prudent to handle all forms of Propionyl-CoA as a potential irritant and take appropriate safety precautions.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[2][3][4][5][6]
-
Spill Management: In case of a spill, absorb the material with a non-combustible absorbent material (e.g., sand or earth) and collect it for disposal.[2] Avoid letting the substance enter drains or water courses.[2]
Disposal Procedures
Two primary disposal pathways are recommended for Propionyl-CoA: disposal through a licensed waste management contractor and a laboratory-scale chemical inactivation procedure prior to disposal. The appropriate method depends on the quantity of the waste and institutional policies.
This is the most straightforward and recommended method for disposing of any unused or waste Propionyl-CoA, particularly for larger quantities.
Procedural Steps:
-
Segregation: Collect all waste Propionyl-CoA, both in solid and solution form, in a clearly labeled and sealed waste container compatible with the chemical.
-
Labeling: Ensure the container is accurately labeled with the full chemical name ("Propionyl Coenzyme A"), concentration (if in solution), and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[2]
For small quantities of Propionyl-CoA, a chemical inactivation step can be performed to hydrolyze the thioester bond, rendering the molecule biologically inactive. This procedure should be performed by trained personnel in a chemical fume hood. Thioesters, like Propionyl-CoA, undergo hydrolysis in the presence of a base.
Experimental Protocol: Alkaline Hydrolysis of Propionyl-CoA
Objective: To hydrolyze the thioester bond of Propionyl-CoA to form propionate (B1217596) and Coenzyme A.
Materials:
-
Waste Propionyl-CoA solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a pH meter
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the aqueous solution of waste Propionyl-CoA on a stir plate and add a stir bar.
-
Basification: While stirring, slowly add 1 M NaOH solution dropwise to the Propionyl-CoA solution. Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is between 12 and 13.
-
Hydrolysis: Allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the thioester bond.
-
Neutralization: After the hydrolysis period, slowly add 1 M HCl solution dropwise while continuing to stir to neutralize the solution. Monitor the pH and continue adding HCl until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution, containing propionate, Coenzyme A, and salts, can now be disposed of in accordance with local regulations for non-hazardous aqueous waste. It is recommended to consult with your institution's EHS guidelines before drain disposal.
Quantitative Data Summary
For quick reference, the key properties of Propionyl-CoA relevant to its handling and disposal are summarized in the table below.
| Property | Value |
| Chemical Formula | C24H40N7O17P3S |
| Molecular Weight | 823.6 g/mol |
| Appearance | Solid |
| CAS Number | 317-66-8 |
Logical Workflow for Propionyl-CoA Disposal
The following diagram illustrates the decision-making process for the proper disposal of Propionyl-CoA.
Caption: Decision workflow for the disposal of Propionyl-CoA.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Reactome | Propionyl-CoA catabolism [reactome.org]
- 3. youtube.com [youtube.com]
- 4. Propionyl-CoA [bionity.com]
- 5. researchgate.net [researchgate.net]
- 6. Propionyl-CoA carboxylase deficiency: case report, effect of low-protein diet and identification of 3-oxo-2-methylvaleric acid 3-hydroxy-2-methylvaleric acid, and maleic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Propionyl CoA
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Propionyl CoA, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it may cause skin and eye irritation, as well as respiratory irritation[1][2]. Due to this conflicting information, a cautious approach is recommended. It is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to always wear the minimum required PPE and to supplement it based on a risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard[3][4]. | To protect against splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves[3]. | To prevent skin contact with the substance. |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher splash potential, a chemical-resistant apron over the lab coat is recommended[5]. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area. If dust or aerosols may be generated, use a certified respirator[2][4]. | To prevent inhalation of the substance. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for long-term storage (up to 3 years for powder) and 4°C for short-term storage (up to 2 years for powder)[1].
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to avoid dust and aerosol formation[1].
-
Avoid inhalation, and any contact with eyes and skin[1].
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. In Case of Accidental Exposure:
-
Inhalation: Immediately move to fresh air. If breathing is difficult, seek medical attention[1].
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical advice if irritation occurs[1][2].
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention[1].
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
1. Spill Cleanup:
-
Evacuate personnel from the immediate area[1].
-
Ensure adequate ventilation[1].
-
Wear the full personal protective equipment as outlined above.
-
For liquid spills, absorb the solution with a non-combustible, absorbent material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol[1].
2. Disposal:
-
All contaminated materials, including absorbent materials, used PPE, and empty containers, should be collected in a sealed, properly labeled container for hazardous waste.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
